CHIP28
Description
Properties
CAS No. |
146410-94-8 |
|---|---|
Molecular Formula |
C25H22BrF3N4O4S |
Synonyms |
CHIP28 |
Origin of Product |
United States |
Foundational & Exploratory
CHIP28 (Aquaporin-1): A Deep Dive into its Core Function and Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-1 (AQP1), originally identified as CHIP28 (Channel-forming Integral Protein of 28 kDa), is the archetypal water channel protein, a member of the major intrinsic protein (MIP) family.[1][2][3][4][5] Its discovery revolutionized our understanding of the fundamental process of water transport across biological membranes.[3] AQP1 is a homotetrameric integral membrane protein where each monomer forms an independent, highly selective water channel.[1][6][7] This guide provides a comprehensive technical overview of the core function and mechanism of AQP1, detailing its structure, the biophysics of water permeation and solute exclusion, and the key experimental methodologies used to elucidate its properties.
I. Molecular Architecture and Function
AQP1's structure is intrinsically linked to its function of facilitating rapid yet selective water transport.[6][7] Each monomer, with a molecular weight of approximately 28 kDa, consists of six transmembrane α-helices arranged in a right-handed bundle, and two shorter helices that dip into the membrane from opposite sides.[1][6] This arrangement forms a characteristic "hourglass" structure with a narrow aqueous pore.[8][9] The N- and C-termini are both located in the cytoplasm.[4][10] In the cell membrane, four AQP1 monomers assemble into a stable tetramer, though each monomer functions as an independent water channel.[1][3][7]
The primary function of AQP1 is the passive transport of water across cell membranes in response to an osmotic gradient.[6][9] This process is remarkably efficient, with a low activation energy comparable to the self-diffusion of water in bulk solution.[6] AQP1 is crucial in tissues requiring rapid fluid transport, such as the kidneys for urine concentration, red blood cells for osmotic stability, and the choroid plexus for cerebrospinal fluid production.[7][11][12][13]
Data Presentation: Quantitative Properties of Aquaporin-1
| Property | Value | Notes |
| Monomer Molecular Weight | ~28 kDa | Also referred to as this compound.[3][4][6] |
| Single Channel Water Permeability (pf) | (5.4 - 11.7) x 10-14 cm3/s | Values vary based on experimental system.[14] |
| Water Transport Rate | ~3 x 109 water molecules/monomer/second | Facilitates rapid water flux.[6] |
| Pore Diameter (narrowest point) | ~3-4 Å | At the aromatic/arginine (ar/R) selectivity filter.[10][15] |
| Activation Energy for Water Permeation | < 5 kcal/mol | Similar to self-diffusion in bulk water.[15] |
| Proton Exclusion Energy Barrier | 25-30 kJ/mol | Sufficient to prevent proton leakage.[16][17][18] |
| Sodium Ion (Na+) Exclusion Energy Barrier | 18 kcal/mol | Located at the NPA region.[19] |
| Chloride Ion (Cl-) Exclusion Energy Barrier | 9 kcal/mol | Located at the channel entrance.[19] |
II. Mechanism of Water Transport and Selectivity
The remarkable ability of AQP1 to transport water at a high rate while strictly excluding ions, including protons, is governed by specific structural features within the aqueous pore.[6][7][15]
A. The Water Permeation Pathway
Water molecules traverse the 18 Å long pore in a single file.[10] The pore is predominantly hydrophobic, which facilitates the rapid movement of water.[15][20] However, the pathway is punctuated by hydrophilic residues that form transient hydrogen bonds with the water molecules, guiding them through the channel.[20]
B. The Selectivity Filter: Size Exclusion and Electrostatic Repulsion
Two key constriction points within the pore are responsible for AQP1's high selectivity:
-
The Aromatic/Arginine (ar/R) Constriction: This is the narrowest part of the pore, with a diameter of approximately 3-4 Å, physically preventing the passage of molecules larger than water.[7][10] A conserved histidine residue (His182) plays a critical role in establishing water specificity.[20]
-
The Asn-Pro-Ala (NPA) Motifs: Two highly conserved NPA motifs, one from each of the short helices, meet at the center of the channel.[7][8][10] The asparagine residues of these motifs project into the pore, forming hydrogen bonds with passing water molecules.[8][21]
C. The Mechanism of Ion and Proton Exclusion
Maintaining the electrochemical gradient across the cell membrane is vital, and AQP1 achieves this through a sophisticated mechanism of ion and proton exclusion.
-
Proton Exclusion: Protons typically translocate through water via the Grotthuss mechanism ("proton wire"). The NPA motifs play a crucial role in disrupting this proton wire.[16][17] The positive electrostatic field generated by the macro-dipoles of the two short helices meeting at the NPA motifs creates an electrostatic barrier that repels protons and other cations.[16][17][18] This forces the central water molecule in the single file to reorient, breaking the continuous hydrogen-bonded chain necessary for proton hopping.[7]
-
Other Ion Exclusion: The exclusion of other ions like Na+ and Cl- is achieved through a combination of size exclusion at the ar/R filter and electrostatic repulsion.[19] For cations like sodium, the positive electrostatic field at the NPA region presents a significant energy barrier.[19] For anions like chloride, carbonyl oxygen atoms near the channel entrance create a repulsive force.[19] Additionally, the energetic cost of dehydrating ions to fit through the narrow pore contributes to their exclusion.[9][19]
Figure 1: AQP1 Water Transport and Ion Exclusion Mechanism.
III. Key Experiments and Methodologies
The function and mechanism of AQP1 have been elucidated through a series of seminal experiments. Detailed protocols for these key methodologies are provided below.
A. Xenopus Oocyte Expression System for Water Permeability
This assay provides a robust in vivo system to functionally characterize water channels.[22]
Protocol:
-
cRNA Preparation: Synthesize capped cRNA (complementary RNA) from a linearized plasmid containing the AQP1 cDNA using an in vitro transcription kit. Purify and quantify the cRNA.
-
Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.
-
cRNA Injection: Inject each oocyte with approximately 50 nl of AQP1 cRNA (e.g., at a concentration of 0.02 µg/µl) or sterile water for control oocytes.[23]
-
Incubation: Incubate the injected oocytes in a modified Barth's saline (MBS) solution for 2-4 days at 18°C to allow for protein expression and insertion into the plasma membrane.
-
Swelling Assay:
-
Transfer individual oocytes from the isotonic MBS solution to a hypotonic buffer (e.g., 50% hypotonic saline).[22]
-
Record the oocyte swelling using a videomicroscope over a period of several minutes.
-
Oocytes expressing functional AQP1 will rapidly swell and may eventually burst due to the high influx of water, whereas control oocytes will show negligible swelling.[22]
-
-
Data Analysis: Measure the change in oocyte volume over time. The rate of volume increase is proportional to the osmotic water permeability (Pf) of the oocyte membrane.
Figure 2: Xenopus Oocyte Swelling Assay Workflow.
B. Proteoliposome Reconstitution and Stopped-Flow Light Scattering
This in vitro method allows for the study of AQP1 in a controlled lipid environment, free from other cellular components.[24][25]
Protocol:
-
Protein Purification: Purify AQP1 protein from a source such as human red blood cells or a heterologous expression system.[26]
-
Liposome Preparation:
-
Prepare a lipid film by dissolving lipids (e.g., palmitoyl-oleoyl-phosphatidylcholine, POPC) in an organic solvent and then evaporating the solvent under nitrogen.[24][26]
-
Rehydrate the lipid film in a suitable buffer to form multilamellar vesicles.
-
Create unilamellar vesicles of a defined size (e.g., 100 nm) by extrusion or sonication.[25][26]
-
-
Reconstitution:
-
Solubilize the purified AQP1 and the prepared liposomes with a detergent (e.g., n-octylglucoside).[26]
-
Mix the solubilized protein and lipids at a desired lipid-to-protein ratio.
-
Remove the detergent slowly (e.g., by dialysis or with bio-beads) to allow the AQP1 to insert into the lipid bilayer, forming proteoliposomes.[25]
-
-
Stopped-Flow Assay:
-
Load a suspension of the proteoliposomes into one syringe of a stopped-flow apparatus.
-
Load a hyperosmotic solution (containing a non-permeable solute like sucrose) into the other syringe.
-
Rapidly mix the two solutions. The resulting osmotic gradient will cause water to exit the proteoliposomes, leading to vesicle shrinkage.
-
Monitor the change in vesicle volume by measuring the intensity of scattered light at a 90° angle. As the vesicles shrink, the light scattering intensity increases.
-
-
Data Analysis: The rate of change in light scattering is fitted to an exponential function to determine the osmotic water permeability coefficient (Pf).
C. Mercury Inhibition Assay
The sensitivity of AQP1 to mercurial compounds was a key early finding that helped define it as a water channel.[1][27] Cysteine-189 (Cys189), located near the extracellular pore entrance, is the site of inhibition.[27]
Protocol:
-
Experimental Setup: Use either the Xenopus oocyte expression system or reconstituted proteoliposomes as described above.
-
Inhibitor Treatment: Before initiating the osmotic challenge, incubate the oocytes or proteoliposomes with a mercurial compound, such as mercuric chloride (HgCl2), at a specific concentration (e.g., 0.3-0.4 mM).[28][29]
-
Permeability Measurement: Perform the swelling or shrinkage assay as described previously in the presence of the inhibitor.
-
Comparison: Compare the water permeability of the mercury-treated samples to untreated controls. A significant reduction in water permeability indicates inhibition of AQP1.[28]
-
Reversibility (Optional): To confirm the specificity of the inhibition, the effect can sometimes be reversed by treatment with a reducing agent like β-mercaptoethanol.
Figure 3: Logic of Mercury Inhibition of AQP1.
D. Site-Directed Mutagenesis of NPA Motifs
Mutagenesis studies have been critical in confirming the functional importance of the NPA motifs for water permeability and ion exclusion.[8][21][30]
Protocol:
-
Mutagenesis: Introduce specific mutations (e.g., deletions or substitutions) into the AQP1 cDNA sequence at the codons for the NPA motifs (Asn76, Pro77, Ala78 and Asn192, Pro193, Ala194) using a commercial site-directed mutagenesis kit. For example, deleting one or both NPA motifs.[21][30]
-
Sequence Verification: Verify the desired mutation and the absence of any other sequence alterations by DNA sequencing.
-
Functional Expression: Express the mutated AQP1 constructs in a suitable system, such as Xenopus oocytes or cultured mammalian cells.[21][30]
-
Permeability Analysis: Measure the osmotic water permeability of the mutant channels using the assays described above. For instance, deletion of a single NPA motif (either NPA1 or NPA2) has been shown to reduce water permeability by nearly 50%.[8][30]
-
Ion Conductance Measurement (Optional): To assess the role in ion exclusion, electrophysiological techniques like two-electrode voltage clamp in oocytes can be used to measure any induced ion leakage in the mutant channels.[31]
-
Protein Expression and Localization: Use techniques like Western blotting and immunofluorescence to confirm that the mutant proteins are expressed at similar levels to the wild-type and are correctly trafficked to the plasma membrane. This ensures that any observed functional changes are due to the mutation itself and not to altered protein stability or localization.[21][30]
Conclusion
This compound, or Aquaporin-1, is a exquisitely designed molecular machine. Its structure, featuring the narrow ar/R selectivity filter and the electrostatically crucial NPA motifs, provides a clear mechanism for its function: the rapid, high-volume transport of water while maintaining the integrity of cellular ion gradients. The experimental protocols detailed herein represent the foundational techniques that have enabled a deep understanding of AQP1. For researchers in basic science and drug development, this knowledge provides a robust framework for investigating the roles of AQP1 in health and disease and for exploring its potential as a therapeutic target in conditions ranging from edema to cancer.[7]
References
- 1. The three-dimensional structure of aquaporin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress on the structure and function of aquaporin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The first discovered water channel protein, later called aquaporin 1: molecular characteristics, functions and medical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. The story of the discovery of aquaporins: convergent evolution of ideas--but who got there first? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aquaporin_1 [collab.its.virginia.edu]
- 7. Aquaporin 1 (AQP1): Structure, Function, and Importance in Health, Disease, and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Aquaporin water channels: atomic structure molecular dynamics meet clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aquaporin-1 - Proteopedia, life in 3D [proteopedia.org]
- 11. ashpublications.org [ashpublications.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Developmental gene expression and tissue distribution of the this compound water-channel protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Theory and Simulation of Water Permeation in Aquaporin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. The mechanism of proton exclusion in the aquaporin-1 water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mpinat.mpg.de [mpinat.mpg.de]
- 18. researchgate.net [researchgate.net]
- 19. Ion exclusion mechanism in aquaporin at an atomistic level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural basis of water-specific transport through the AQP1 water channel | Semantic Scholar [semanticscholar.org]
- 21. Importance of NPA motifs in the expression and function of water channel aquaporin-1-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 22. researchgate.net [researchgate.net]
- 23. journals.physiology.org [journals.physiology.org]
- 24. researchgate.net [researchgate.net]
- 25. Assessing water permeability of aquaporins in a proteoliposome-based stopped-flow setup - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rupress.org [rupress.org]
- 27. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Experimental Evaluation of Proposed Small-Molecule Inhibitors of Water Channel Aquaporin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Expression and functional characterization of NPA motif-null aquaporin-1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Requirement for asparagine in the aquaporin NPA sequence signature motifs for cation exclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
CHIP28 (Aquaporin-1): A Deep Dive into Water Transport Kinetics and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water transport kinetics and selectivity of CHIP28, now formally known as Aquaporin-1 (AQP1). This compound is the archetypal water channel protein, a member of the major intrinsic protein (MIP) family, responsible for the rapid and selective transport of water across cellular membranes in various tissues.[1][2] This document details the quantitative aspects of its function, the experimental methodologies used to characterize it, and the structural basis for its remarkable selectivity.
Water Transport Kinetics
The transport of water across biological membranes can occur via simple diffusion across the lipid bilayer or be facilitated by water channel proteins. This compound dramatically increases the osmotic water permeability of membranes, with a low activation energy for water transport, comparable to that of water diffusion in a bulk solution.[1] The efficiency of water transport through this compound is quantified by two key parameters: the single-channel water permeability (pf) and the osmotic water permeability coefficient (Pf).
Quantitative Data on Water and Solute Permeability
The following tables summarize the key quantitative data related to the permeability of this compound to water and other small solutes.
| Parameter | Value | Experimental System | Reference |
| Single-Channel Water Permeability (pf) | |||
| 3.9 x 109 molecules/subunit/s | Reconstituted proteoliposomes | [3][4] | |
| 1.5 - 1.6 x 10-14 cm3/s | Reconstituted proteoliposomes (human, non-glycosylated and glycosylated forms) | [5] | |
| 2.0 - 3.4 x 10-14 cm3/s | Reconstituted proteoliposomes (from various mammals) | [5] | |
| Osmotic Water Permeability Coefficient (Pf) | |||
| Increased ~10-fold over background | Xenopus laevis oocytes expressing this compound | [3] | |
| Activation Energy (Ea) for Water Transport | |||
| Low (similar to bulk water diffusion) | General observation for aquaporins | [1] |
| Solute | Permeability | Experimental System | Reference |
| Water | High | Xenopus laevis oocytes, Proteoliposomes | [3][4] |
| Glycerol | Permeable | Xenopus laevis oocytes, Proteoliposomes | [6][7] |
| Ethylene Glycol | Permeable | Xenopus laevis oocytes | [6] |
| 1,3-Propanediol | Permeable | Xenopus laevis oocytes | [6] |
| Urea | Impermeable | Xenopus laevis oocytes, Proteoliposomes | [6] |
| Ions (e.g., H+) | Impermeable | General observation for AQP1 | [1] |
Selectivity of the this compound Water Channel
A hallmark of this compound is its exquisite selectivity for water molecules, effectively excluding protons and other small solutes. This selectivity is governed by specific structural features within the channel pore.
The Aromatic/Arginine (ar/R) Selectivity Filter
The narrowest region of the this compound pore, known as the aromatic/arginine (ar/R) selectivity filter, plays a crucial role in determining which molecules can pass.[8] This filter is formed by a quartet of amino acid residues: Phenylalanine 56 (Phe56), Histidine 180 (His180), Cysteine 189 (Cys189), and Arginine 195 (Arg195).
-
Size Exclusion: The constriction created by these residues sterically hinders the passage of molecules larger than water.
-
Electrostatic Repulsion: The positively charged side chain of Arg195 creates an electrostatic barrier that repels cations, including protons (H+), thus preventing their transport through the channel.[9]
-
Hydrogen Bond Disruption: The specific arrangement of polar and non-polar residues within the filter disrupts the hydrogen-bonded chain of water molecules, a mechanism thought to be critical for preventing proton hopping via a Grotthuss mechanism.
The Asparagine-Proline-Alanine (NPA) Motif
Two highly conserved Asparagine-Proline-Alanine (NPA) motifs, one from each half of the protein, fold into the center of the channel. The asparagine residues of these motifs form hydrogen bonds with water molecules passing through, helping to orient them and further contributing to the selectivity against protons.
Experimental Protocols
The functional properties of this compound are primarily investigated using two key experimental techniques: the Xenopus laevis oocyte swelling assay and the stopped-flow light scattering method with reconstituted proteoliposomes.
Xenopus laevis Oocyte Swelling Assay
This cell-based assay provides a straightforward method for assessing the water permeability of this compound in a biological membrane.
Principle: Xenopus laevis oocytes have a naturally low intrinsic water permeability. When cRNA encoding this compound is injected into the oocytes, the protein is expressed and inserted into the plasma membrane. Upon exposure to a hypotonic solution, water rapidly enters the oocyte through the this compound channels, causing the oocyte to swell. The rate of swelling is directly proportional to the water permeability conferred by the expressed channels.
Detailed Methodology:
-
Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis. Defolliculate the oocytes by treatment with collagenase.
-
cRNA Injection: Microinject a known amount of in vitro transcribed this compound cRNA into the cytoplasm of the oocytes. Incubate the oocytes for 2-3 days to allow for protein expression.
-
Swelling Assay:
-
Place individual oocytes in an isotonic buffer (e.g., Modified Barth's Saline, MBS).
-
Rapidly transfer the oocyte to a hypotonic buffer (e.g., diluted MBS).
-
Record the swelling of the oocyte over time using a videomicroscopy setup.
-
-
Data Analysis: Measure the change in oocyte volume over time from the recorded images. The initial rate of volume increase is used to calculate the osmotic water permeability coefficient (Pf).
Stopped-Flow Light Scattering with Proteoliposomes
This in vitro method allows for the precise measurement of water transport kinetics in a controlled, artificial membrane system.
Principle: Purified this compound protein is reconstituted into artificial lipid vesicles (liposomes), forming proteoliposomes. A suspension of these proteoliposomes is rapidly mixed with a hypertonic solution in a stopped-flow apparatus. The osmotic gradient drives water out of the proteoliposomes, causing them to shrink. This shrinkage leads to an increase in the intensity of scattered light, which is monitored over time. The rate of change in light scattering is proportional to the rate of water efflux.
Detailed Methodology:
-
Protein Purification: Purify this compound protein from a suitable source (e.g., red blood cells or a recombinant expression system).
-
Proteoliposome Reconstitution:
-
Prepare a suspension of liposomes with a defined lipid composition.
-
Solubilize the liposomes and the purified this compound protein with a detergent.
-
Remove the detergent slowly (e.g., by dialysis or with bio-beads) to allow the protein to insert into the lipid bilayer, forming proteoliposomes.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the proteoliposome suspension.
-
Load the second syringe with a hypertonic buffer.
-
Rapidly mix the two solutions. The instrument's dead time should be in the millisecond range.
-
Monitor the change in 90° light scattering at a specific wavelength (e.g., 400-600 nm) over time.
-
-
Data Analysis: Fit the light scattering data to an exponential function to determine the rate constant of vesicle shrinkage. This rate constant is then used to calculate the osmotic water permeability coefficient (Pf).
Inhibition of this compound Water Transport
The activity of this compound can be inhibited by certain compounds, providing valuable tools for studying its function and for potential therapeutic applications.
Quantitative Data on Inhibition
| Inhibitor | Concentration | % Inhibition | Experimental System | Reference |
| Mercuric Chloride (HgCl2) | - | Reversible inhibition | Xenopus laevis oocytes | [6] |
| p-Chloromercuribenzene sulfonate (pCMBS) | - | 95% (glycerol permeability) | Xenopus laevis oocytes | [6] |
| Copper Sulfate (CuSO4) | - | 58% (glycerol permeability) | Xenopus laevis oocytes | [6] |
| 72.5% (glycerol permeability) | Reconstituted proteoliposomes | [6] |
Mechanism of Mercurial Inhibition: Mercurial compounds like HgCl2 and pCMBS inhibit this compound by covalently binding to the sulfhydryl group of Cysteine 189 (Cys189), which is located near the extracellular pore entrance.[3] This binding is thought to sterically occlude the pore, thereby blocking water transport. The inhibition is reversible by treatment with reducing agents like β-mercaptoethanol.
Conclusion
This compound (Aquaporin-1) is a highly efficient and selective water channel that plays a critical role in fluid homeostasis. Its kinetic properties have been extensively characterized using techniques such as the Xenopus oocyte swelling assay and stopped-flow light scattering with reconstituted proteoliposomes. The remarkable selectivity of this compound for water is attributed to the specific architecture of its pore, particularly the aromatic/arginine selectivity filter and the NPA motifs. A thorough understanding of the structure-function relationship of this compound is essential for researchers in physiology, biophysics, and drug development who are interested in modulating water transport in various physiological and pathological conditions.
References
- 1. Aquaporin 1 (AQP1): Structure, Function, and Importance in Health, Disease, and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 2. biologic.net [biologic.net]
- 3. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of water-specific transport through the AQP1 water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.library.unt.edu [digital.library.unt.edu]
- 7. Xenopus Oocyte Swelling Assay - Ecocyte [ecocyte-us.com]
- 8. The aromatic/arginine selectivity filter of NIP aquaporins plays a critical role in substrate selectivity for silicon, boron, and arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
three-dimensional structure of CHIP28 protein
An In-depth Technical Guide to the Three-Dimensional Structure of CHIP28 (Aquaporin-1)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the three-dimensional structure of the Channel-forming Integral membrane Protein of 28 kDa (this compound), now formally known as Aquaporin-1 (AQP1). AQP1 is the archetypal water channel, a membrane protein that facilitates the rapid transport of water across biological membranes while excluding protons and other small solutes.[1] Understanding its intricate architecture is fundamental for elucidating its physiological roles in tissues such as erythrocytes and renal tubules and for developing potential therapeutic modulators.[2][3] This guide details the protein's structural features, the experimental methodologies used for its determination, and the structural basis of its function and regulation.
Three-Dimensional Architecture of AQP1
The structure of AQP1 has been elucidated primarily through electron crystallography of two-dimensional crystals and X-ray crystallography.[4][5][6] These studies revealed that AQP1 functions as a stable homotetramer in the cell membrane, with each monomer containing an independent, fully functional water pore.[7][8][9]
Quaternary Structure: The Tetrameric Assembly
In its native state, AQP1 arranges into a tetramer with four-fold symmetry.[7] The four monomers pack together, forming a central vestibule. While the monomers operate independently as water channels, the tetrameric assembly is proposed to be crucial for the protein's stability and proper integration within the lipid bilayer.[7]
Monomeric Structure: The "Hourglass" Model
Each 28 kDa AQP1 monomer is comprised of 269 amino acids and exhibits a unique "hourglass" fold. The structure consists of six transmembrane α-helices (H1-H6) that form a right-handed bundle around a central pseudo-two-fold axis.[9][10]
Key features of the monomeric fold include:
-
Transmembrane Helices: Six tilted helices traverse the membrane, creating a barrel-like structure.[9][11]
-
NPA Motifs: Two highly conserved loops containing the signature Asparagine-Proline-Alanine (NPA) motif are crucial for function. These loops fold into the center of the helical bundle from opposite sides of the membrane, with their NPA motifs meeting at the apex of the aqueous pore.[9] This arrangement is critical for breaking the continuous hydrogen-bonded chain of water molecules, thereby preventing proton transport.
-
Cytoplasmic Termini: Both the amino (N) and carboxyl (C) termini of the polypeptide chain are located in the cytoplasm.[3][9]
The Aqueous Pore
The water-selective channel is a narrow, 18 Å-long pathway that traverses the center of each monomer.[4]
-
Selectivity Filter: The narrowest region of the pore, with a diameter of approximately 4.0 Å, acts as a size-exclusion filter, permitting the passage of water molecules while blocking larger solutes.[4]
-
Hydrophobic Lining: The pore is predominantly lined with hydrophobic residues, which facilitates low-friction, diffusion-limited water flow.[4]
-
Bending Pathway: The channel follows a bent trajectory of about 25 degrees as it crosses the membrane.[4]
Quantitative Structural Data
The following table summarizes key quantitative data from seminal structural studies of human AQP1.
| Parameter | PDB ID: 1FQY | PDB ID: 1IH5 | 2D Crystal Array[7] |
| Method | Electron Crystallography[12] | Electron Crystallography[4] | Electron Microscopy (Negative Stain) |
| Resolution | 3.80 Å[12] | 3.70 Å[4] | 1.6 nm (16 Å)[7] |
| Source Organism | Homo sapiens (Human) | Homo sapiens (Human) | Homo sapiens (Human) |
| Expression System | Human Erythrocytes | Human Erythrocytes | Human Erythrocytes |
| R-Value Work | 0.399[12] | 0.361[4] | N/A |
| R-Value Free | 0.417[12] | 0.458[4] | N/A |
| Unit Cell Dimensions | a=97.0 Å, b=97.0 Å, c=56.0 Å | a=96.9 Å, b=96.9 Å, c=56.1 Å | a = b = 9.6 nm (96 Å)[7] |
| Space Group | P 4 21 2 | P 4 21 2 | p422(1)[7] |
| Pore Diameter (min) | ~4.0 Å | ~4.0 Å[4] | N/A |
| Pore Length | ~18 Å | ~18 Å[4] | N/A |
Experimental Protocols for Structure Determination
The high-resolution structures of AQP1 were primarily determined using electron crystallography on 2D crystals formed from purified protein.
Detailed Methodology: Electron Crystallography of AQP1
-
Protein Purification:
-
Source: AQP1 is abundantly expressed in human erythrocyte (red blood cell) membranes.
-
Isolation: Erythrocyte "ghosts" (membranes) are prepared by hypotonic lysis.
-
Solubilization: A mild, non-ionic detergent is used to solubilize the membrane proteins.
-
Chromatography: The solubilized protein is purified using a combination of affinity, ion exchange, and/or size-exclusion chromatography to achieve high purity.[13]
-
-
Reconstitution and 2D Crystallization:
-
Lipid Addition: Purified AQP1 in a detergent solution is mixed with lipids (e.g., E. coli lipids or synthetic lipids like DMPC) at a specific lipid-to-protein ratio.[7][13]
-
Detergent Removal: The protein-lipid-detergent mixture is placed in a dialysis chamber. The detergent is slowly removed via dialysis against a detergent-free buffer.[13]
-
Crystal Formation: As the detergent concentration decreases, the lipids and AQP1 molecules self-assemble into proteoliposomes or flat, two-dimensional crystalline sheets where the AQP1 tetramers are arranged in a highly ordered lattice.[7][13]
-
-
Data Collection and Image Processing:
-
Cryo-Electron Microscopy: The 2D crystal samples are rapidly frozen in vitreous (non-crystalline) ice to preserve their native hydrated state and reduce radiation damage.[14]
-
Data Acquisition: A transmission electron microscope is used to record both high-resolution images and electron diffraction patterns from the frozen crystals.[14]
-
Image Processing: Multiple images are computationally processed, combined, and averaged to generate a high-resolution 3D density map of the protein.[4][14]
-
-
Model Building and Refinement:
-
An atomic model of the AQP1 polypeptide chain is built and fitted into the calculated 3D density map.[4]
-
The model is then refined against the experimental data to produce the final, high-resolution three-dimensional structure.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound water channels are localized in constitutively water-permeable segments of the nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. rcsb.org [rcsb.org]
- 5. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The three-dimensional structure of human erythrocyte aquaporin CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first discovered water channel protein, later called aquaporin 1: molecular characteristics, functions and medical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electron Crystallography of Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The fold of human aquaporin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rcsb.org [rcsb.org]
- 13. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 14. web.mit.edu [web.mit.edu]
CHIP28 (Aquaporin-1) Gene Expression: A Technical Guide for Researchers
An In-depth Examination of Cellular Expression, Regulatory Pathways, and Experimental Protocols
Introduction
Originally identified as the 28 kDa Channel-Forming Integral Protein (CHIP28) in erythrocytes, Aquaporin-1 (AQP1) is a well-characterized water channel protein critical for rapid transmembrane water transport.[1] Its discovery elucidated the molecular basis of high water permeability in certain cell types, a phenomenon long observed by physiologists. AQP1's function is integral to fluid homeostasis in various tissues, and its dysregulation is implicated in numerous pathological conditions, including cancer and edema. This technical guide provides a comprehensive overview of this compound/AQP1 gene expression across different cell types, details the signaling pathways that govern its expression and function, and offers detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Expression of this compound (AQP1)
The expression of AQP1 varies significantly among different cell types, reflecting the diverse physiological demands for rapid water transport. The following table summarizes quantitative data on AQP1 expression, providing a comparative reference for researchers.
| Cell Type/Tissue | Organism | Method | Expression Level | Reference(s) |
| Erythrocytes (Red Blood Cells) | Human | Proteomics | 160,000-200,000 molecules/cell | [1] |
| Human | Proteomics | (58 ± 10) × 10³ copies/cell | [2] | |
| Kidney - Proximal Tubule | Human, Rat | Immunohistochemistry, In Situ Hybridization | High expression on apical and basolateral membranes | [3][4][5] |
| Kidney - Descending Thin Limb of Henle's Loop | Human, Rat | Immunohistochemistry | High expression on apical and basolateral membranes | [3][4][5] |
| Choroid Plexus Epithelial Cells | Rat | Quantitative Immunoblot | Increased by 28.2 ± 2.7% after 2h of systemic hyponatremia | [6] |
| Endothelial Cells (HUVEC) | Human | Western Blot, qRT-PCR | Detectable expression | [7] |
| Endothelial Cells (Mouse Lung) | Mouse | Western Blot | Detectable expression | [7] |
| Neuroblastoma Cell Line (Kelly) | Human | qRT-PCR, Western Blot | Increased expression under hypoxic conditions | [6] |
| Neuroblastoma Cell Line (SH-SY5Y) | Human | qRT-PCR, Western Blot | Lower but hypoxia-inducible expression compared to Kelly cells | [6] |
| Breast Cancer Cell Line (MDA-MB-231) | Human | qRT-PCR, Western Blot | Significantly higher mRNA and protein expression compared to normal mammary epithelial cells (MCF-10A) | [8][9] |
| Breast Cancer Cell Line (MCF-7) | Human | qRT-PCR, Western Blot | Higher mRNA and protein expression compared to MCF-10A cells | [8][9] |
| Breast Cancer Cell Line (SK-BR-3) | Human | qRT-PCR, Western Blot | Higher mRNA and protein expression compared to MCF-10A cells | [8][9] |
| Non-Small Cell Lung Cancer (NSCLC) Cell Lines (e.g., H1299, H1437) | Human | RT-PCR, Western Blot | Expression detected in 7 out of 10 tested cell lines | [10] |
| Endometrial Cancer Tissues | Human | Immunohistochemistry | High levels of expression (H-scores ranging from 200 to 300) | [11] |
Signaling Pathways Regulating this compound (AQP1) Expression and Function
The expression and activity of AQP1 are tightly regulated by a network of signaling pathways, allowing cells to adapt to changing physiological conditions.
Mitogen-Activated Protein Kinase (MAPK) Pathway in Response to Hypertonicity
In renal medullary cells, hypertonic conditions trigger the activation of the ERK, p38, and JNK MAPK pathways, leading to increased AQP1 expression. This response is crucial for maintaining osmotic equilibrium in the kidney medulla.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of AQP1.[6][12][13][14] This has significant implications in pathologies such as cancer, where hypoxic microenvironments are common.
Transcriptional Co-activation by Mef2c and Sp1
In endothelial cells, the transcription factors Mef2c and Sp1 cooperate to activate AQP1 transcription, playing a role in angiogenesis and vasculogenesis.[15]
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate study of AQP1 expression. The following sections provide step-by-step methodologies for key experimental techniques.
Quantitative Real-Time PCR (qRT-PCR) for AQP1 mRNA Quantification
This protocol is designed for the absolute quantification of AQP1 mRNA from cell culture lysates.
1. RNA Extraction and Quantification:
-
Lyse cells using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis solution).
-
Purify total RNA using a column-based kit or phenol-chloroform extraction, followed by ethanol (B145695) precipitation.
-
Treat the purified RNA with RNase-free DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Verify RNA integrity using gel electrophoresis or a bioanalyzer.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
3. Preparation of Standards for Absolute Quantification:
-
Prepare a dilution series of a known quantity of AQP1 plasmid DNA or a commercially available AQP1 RNA standard. The dilution series should span a broad range of concentrations (e.g., 10^7 to 10^1 copies/µL).
4. Real-Time PCR Amplification:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for AQP1, and nuclease-free water.
-
AQP1 Primer Sequences (Human):
-
Forward: 5'-CTCTCAGGCATCACCTCCTC-3'
-
Reverse: 5'-GGAGGGTCCCGATGATGATCT-3'
-
-
Add the cDNA template or the standard dilution to the respective wells of a qPCR plate.
-
Run the qPCR reaction using a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 5 minutes.
-
40-45 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 20 seconds.
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
5. Data Analysis:
-
Generate a standard curve by plotting the Cq values of the standards against the logarithm of their known concentrations.
-
Determine the absolute copy number of AQP1 mRNA in the unknown samples by interpolating their Cq values onto the standard curve.
-
Normalize the AQP1 copy number to the total amount of RNA used in the reverse transcription reaction or to the copy number of a reference gene.
Western Blotting for AQP1 Protein Detection
This protocol outlines the detection of AQP1 protein in cell lysates.
1. Sample Preparation (Cell Lysates):
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AQP1 (e.g., rabbit anti-AQP1) diluted in blocking buffer overnight at 4°C. Recommended starting dilution is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or by exposing the membrane to X-ray film.
Immunohistochemistry (IHC) for AQP1 Localization in Kidney Tissue
This protocol is for the visualization of AQP1 in formalin-fixed, paraffin-embedded kidney sections.
1. Tissue Preparation:
-
Fix the kidney tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and clear with xylene.
-
Embed the tissue in paraffin (B1166041) wax and cut 4-5 µm sections.
-
Mount the sections on positively charged slides and bake at 60°C for 1 hour.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature.
4. Immunohistochemical Staining:
-
Wash the sections with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.
-
Incubate the sections with a primary antibody against AQP1 (e.g., rabbit anti-AQP1) diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit biotin) for 30 minutes.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Develop the color with a DAB (3,3'-diaminobenzidine) substrate solution until the desired staining intensity is reached.
-
Rinse with distilled water.
5. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Conclusion
The study of this compound/AQP1 gene expression is crucial for understanding fundamental physiological processes and the pathogenesis of various diseases. This technical guide provides a centralized resource for researchers, offering a comprehensive overview of AQP1 expression in different cell types, the signaling pathways that regulate it, and detailed experimental protocols for its investigation. By providing a solid foundation of quantitative data and standardized methodologies, this guide aims to facilitate further research into the multifaceted roles of this vital water channel and accelerate the development of novel therapeutic strategies targeting AQP1.
References
- 1. Exploring the Potential Roles of Band 3 and Aquaporin-1 in Blood CO2 Transport–Inspired by Comparative Studies of Glycophorin B-A-B Hybrid Protein GP.Mur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico simulations of erythrocyte aquaporins with quantitative in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aquaporin-1 water channel expression in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AQP1 Is Up-Regulated by Hypoxia and Leads to Increased Cell Water Permeability, Motility, and Migration in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Reducing the Invasiveness of Low- and High-Grade Endometrial Cancers in Both Primary Human Cancer Biopsies and Cell Lines by the Inhibition of Aquaporin-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional and Transcriptional Induction of Aquaporin-1 Gene by Hypoxia; Analysis of Promoter and Role of Hif-1α | PLOS One [journals.plos.org]
- 12. journals.plos.org [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Endothelial Aquaporin-1 (AQP1) Expression Is Regulated by Transcription Factor Mef2c - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endothelial Aquaporin-1 (AQP1) Expression Is Regulated by Transcription Factor Mef2c - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of CHIP28 (Aquaporin-1) Gene Expression in the Kidney
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CHIP28, also known as Aquaporin-1 (AQP1), is a crucial water channel protein predominantly expressed in the renal proximal tubules and descending thin limbs of the loop of Henle.[1][2] Its primary function is to facilitate constitutive water reabsorption, a vital process for maintaining body fluid homeostasis and concentrating urine. The regulation of AQP1 gene expression is a complex process influenced by various physiological stimuli, with hypertonicity being a key factor, particularly in the renal medulla. This technical guide provides a comprehensive overview of the molecular mechanisms governing this compound/AQP1 gene expression in the kidney, with a focus on key signaling pathways, transcription factors, and quantitative changes in expression. Detailed experimental protocols for studying these regulatory mechanisms are also provided to aid researchers in this field.
Transcriptional Regulation of this compound/AQP1 in the Kidney
The expression of the AQP1 gene is tightly controlled at the transcriptional level, primarily in response to changes in the osmotic environment of the kidney.
The Role of Hypertonicity and the TonEBP Signaling Pathway
The hypertonic environment of the renal medulla is a major driver of AQP1 expression. This response is primarily mediated by the transcription factor TonEBP (Tonicity-responsive enhancer-binding protein), also known as NFAT5.
Under hypertonic conditions, TonEBP is activated and translocates to the nucleus where it binds to specific DNA sequences known as tonicity-responsive enhancers (TonE) in the promoter regions of target genes, including AQP1. A conserved TonEBP binding site has been identified upstream of the AQP1 exon, which is essential for its expression under hypertonic stress.
// Nodes Hypertonicity [label="Hypertonicity\n(High NaCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; TonEBP_inactive [label="TonEBP (inactive)\n(Cytoplasm)", fillcolor="#FFFFFF", fontcolor="#202124"]; TonEBP_active [label="TonEBP (active)\n(Nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AQP1_Gene [label="this compound/AQP1 Gene", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; AQP1_mRNA [label="AQP1 mRNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; AQP1_Protein [label="AQP1 Protein\n(Water Channel)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Hypertonicity -> TonEBP_inactive [label="Activates", color="#5F6368", fontcolor="#202124"]; TonEBP_inactive -> TonEBP_active [label="Translocation", style=dashed, color="#5F6368", fontcolor="#202124"]; TonEBP_active -> AQP1_Gene [label="Binds to TonE\n& Activates Transcription", color="#5F6368", fontcolor="#202124"]; AQP1_Gene -> AQP1_mRNA [label="Transcription", color="#5F6368", fontcolor="#202124"]; AQP1_mRNA -> AQP1_Protein [label="Translation", color="#5F6368", fontcolor="#202124"]; } Caption: TonEBP Signaling Pathway for AQP1 Gene Expression.
Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including ERK, p38, and JNK, are also implicated in the hypertonicity-induced expression of AQP1 in renal medullary cells. Hypertonic stress activates these kinases, which in turn contribute to the upregulation of AQP1 expression. While the precise mechanism linking MAPK activation to AQP1 transcription is still being elucidated, it is thought to involve the modulation of transcription factor activity, potentially including TonEBP.
// Nodes Hypertonicity [label="Hypertonicity", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK1_2 [label="MEK1/2", fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3/6", fillcolor="#FFFFFF", fontcolor="#202124"]; p38 [label="p38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MKK4 [label="MKK4", fillcolor="#FFFFFF", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., TonEBP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AQP1_Expression [label="AQP1 Gene Expression", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Hypertonicity -> MEK1_2 [color="#5F6368"]; Hypertonicity -> MKK3_6 [color="#5F6368"]; Hypertonicity -> MKK4 [color="#5F6368"]; MEK1_2 -> ERK [label="Activates", color="#5F6368", fontcolor="#202124"]; MKK3_6 -> p38 [label="Activates", color="#5F6368", fontcolor="#202124"]; MKK4 -> JNK [label="Activates", color="#5F6368", fontcolor="#202124"]; ERK -> Transcription_Factors [style=dashed, color="#5F6368"]; p38 -> Transcription_Factors [style=dashed, color="#5F6368"]; JNK -> Transcription_Factors [style=dashed, color="#5F6368"]; Transcription_Factors -> AQP1_Expression [label="Upregulates", color="#5F6368", fontcolor="#202124"]; } Caption: MAPK Signaling in Hypertonic AQP1 Regulation.
Other Regulatory Transcription Factors
Several other transcription factors have been identified as potential regulators of AQP1 gene expression, although their specific roles in the kidney are in some cases still under investigation:
-
Liver X Receptor β (LXRβ): This nuclear receptor has been shown to regulate AQP1 expression in the kidney.[2]
-
Spi-B Transcription Factor: Studies have implicated the Spi-B transcription factor in the pH-mediated regulation of AQP1 expression.[3]
-
Mef2c and Sp1: The transcription factors Mef2c and Sp1 have been shown to cooperate in activating AQP1 transcription, a mechanism that may be relevant to angiogenesis.[4][5]
Quantitative Data on this compound/AQP1 Gene Expression
The following tables summarize quantitative data on the changes in AQP1 expression in response to various stimuli.
Table 1: Effect of Hypertonicity on AQP1 mRNA and Protein Expression in Mouse Inner Medullary Collecting Duct (mIMCD-3) Cells
| Condition | Fold Change in AQP1 mRNA | Fold Change in AQP1 Protein |
| Isotonic (300 mOsm/kg H₂O) | 1.0 | 1.0 |
| Hypertonic (600 mOsm/kg H₂O) | 10.3 - 15.8 | 10.4 |
| Hypertonic (900 mOsm/kg H₂O) | 11.2 - 31.7 | 12.1 |
Data synthesized from studies on hypertonic stress in mIMCD-3 cells.
Table 2: AQP1 Expression in a Rat Model of Type 1 Diabetes Mellitus
| Duration of Diabetes | Change in AQP1 mRNA Expression | Change in AQP1 Protein Expression |
| 15 days | Significant Increase | Significant Increase |
| 5 months | Increased | Significant Decrease |
Data from studies on diabetic rat kidneys.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of this compound/AQP1 gene expression.
Luciferase Reporter Assay for AQP1 Promoter Activity
This assay is used to quantify the transcriptional activity of the AQP1 promoter in response to specific stimuli.
// Nodes Start [label="Start:\nRenal Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Transfection [label="Transfect with\nAQP1 Promoter-Luciferase\nReporter Construct", fillcolor="#FFFFFF", fontcolor="#202124"]; Stimulation [label="Apply Stimulus\n(e.g., Hypertonic Medium)", fillcolor="#FFFFFF", fontcolor="#202124"]; Lysis [label="Cell Lysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Assay [label="Add Luciferase Substrate\n& Measure Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nQuantify Promoter Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Transfection [color="#5F6368"]; Transfection -> Stimulation [color="#5F6368"]; Stimulation -> Lysis [color="#5F6368"]; Lysis -> Assay [color="#5F6368"]; Assay -> Analysis [color="#5F6368"]; } Caption: Luciferase Reporter Assay Workflow.
Protocol:
-
Cell Culture and Transfection:
-
Plate renal cells (e.g., mIMCD-3) in 24-well plates.
-
Co-transfect cells with a luciferase reporter plasmid containing the AQP1 promoter and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Stimulation:
-
After 24-48 hours, replace the medium with experimental medium (e.g., isotonic or hypertonic medium) and incubate for the desired time.
-
-
Cell Lysis:
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity sequentially.
-
-
Data Analysis:
Chromatin Immunoprecipitation (ChIP) Assay for TonEBP Binding
This technique is used to determine if a specific protein (e.g., TonEBP) is bound to a specific DNA sequence (e.g., the AQP1 promoter) in vivo.
// Nodes Start [label="Start:\nRenal Cells under\nStimulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Crosslinking [label="Crosslink Proteins to DNA\n(Formaldehyde)", fillcolor="#FFFFFF", fontcolor="#202124"]; Lysis_Sonication [label="Cell Lysis & Chromatin\nShearing (Sonication)", fillcolor="#FFFFFF", fontcolor="#202124"]; Immunoprecipitation [label="Immunoprecipitate with\nanti-TonEBP Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="Wash to Remove\nNon-specific Binding", fillcolor="#FFFFFF", fontcolor="#202124"]; Elution_Reverse [label="Elute & Reverse\nCrosslinks", fillcolor="#FFFFFF", fontcolor="#202124"]; DNA_Purification [label="Purify DNA", fillcolor="#FFFFFF", fontcolor="#202124"]; qPCR [label="Analyze by qPCR with\nAQP1 Promoter Primers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Crosslinking [color="#5F6368"]; Crosslinking -> Lysis_Sonication [color="#5F6368"]; Lysis_Sonication -> Immunoprecipitation [color="#5F6368"]; Immunoprecipitation -> Washing [color="#5F6368"]; Washing -> Elution_Reverse [color="#5F6368"]; Elution_Reverse -> DNA_Purification [color="#5F6368"]; DNA_Purification -> qPCR [color="#5F6368"]; } Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Protocol:
-
Cross-linking:
-
Treat renal cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to TonEBP.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating and treat with proteinase K.
-
Purify the DNA.
-
-
Analysis:
Quantitative Real-Time PCR (RT-qPCR) for AQP1 mRNA Expression
RT-qPCR is a sensitive method to quantify the levels of AQP1 mRNA in kidney tissue or cultured renal cells.
Protocol:
-
RNA Extraction:
-
Isolate total RNA from kidney tissue or cultured cells using a suitable RNA extraction kit.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
qPCR:
-
Perform qPCR using a qPCR instrument, a DNA-binding dye (e.g., SYBR Green), and primers specific for AQP1 and a reference gene (e.g., GAPDH, β-actin).
-
-
Data Analysis:
Conclusion
The regulation of this compound/AQP1 gene expression in the kidney is a multifaceted process critical for renal function. The TonEBP and MAPK signaling pathways play central roles in responding to the hypertonic environment of the renal medulla, leading to the upregulation of AQP1 and facilitating water reabsorption. Further research into the interplay of these and other regulatory factors, such as LXRβ, Spi-B, and Mef2c/Sp1, will provide a more complete understanding of AQP1 regulation and may reveal novel therapeutic targets for managing disorders of water balance. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these intricate regulatory networks.
References
- 1. Developmental gene expression and tissue distribution of the this compound water-channel protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pH-mediated upregulation of AQP1 gene expression through the Spi-B transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial Aquaporin-1 (AQP1) Expression Is Regulated by Transcription Factor Mef2c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Aquaporin-1 (AQP1) Expression Is Regulated by Transcription Factor Mef2c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.emory.edu [med.emory.edu]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - IE [thermofisher.com]
- 10. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aquaporin 1 is renoprotective in septic acute kidney injury by attenuating inflammation, apoptosis and fibrosis through inhibition of P53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Physiological Role of CHIP28 (Aquaporin-1) in Erythrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 28-kDa Channel-Forming Integral Membrane Protein (CHIP28), now universally known as Aquaporin-1 (AQP1), is a fundamental component of the human erythrocyte membrane.[1][2][3] Its discovery revolutionized our understanding of water transport across biological membranes, revealing a specialized protein channel responsible for the rapid, osmotically driven movement of water.[1][4] In erythrocytes, AQP1 is not merely a passive conduit but a critical element for maintaining cell volume, integrity, and facilitating efficient gas exchange as red blood cells traverse diverse osmotic environments within the circulatory system.[5][6] This document provides an in-depth examination of the molecular structure, physiological functions, and key experimental methodologies related to AQP1 in erythrocytes, tailored for a scientific audience.
Introduction: The Discovery of the First Molecular Water Channel
For decades, the high water permeability of red blood cell membranes was a known phenomenon, but the molecular basis remained elusive.[1][4] It was hypothesized that water movement was either facilitated by pores or occurred via slow diffusion across the lipid bilayer.[2] The breakthrough came with the isolation of a highly abundant 28-kDa integral membrane protein from erythrocytes by Peter Agre and colleagues, initially named this compound.[2][3][7] The definitive identification of this compound as the long-sought water channel was demonstrated through a pivotal experiment where its expression in Xenopus laevis oocytes conferred a massive increase in osmotic water permeability, causing them to swell and burst in hypotonic conditions.[2][8][9] This discovery, which led to the 2003 Nobel Prize in Chemistry for Agre, renamed the protein Aquaporin-1 and launched the study of a new family of membrane transport proteins.[2][4]
Molecular Architecture of AQP1 in the Erythrocyte Membrane
AQP1 exists in the erythrocyte membrane as a stable homotetramer.[1][3] While it forms a four-subunit complex, structural and functional studies have shown that each 28-kDa monomer contains an independent, fully functional water pore.[1][3][10] The monomer itself is composed of six transmembrane helices and two intracellular loops containing a highly conserved Asparagine-Proline-Alanine (NPA) motif. These loops fold into the membrane to form a narrow, highly selective aqueous channel.[11] This "hourglass" structure is crucial for its function, allowing the passage of water molecules in a single file while physically and electrostatically excluding protons and other ions.[3]
Caption: AQP1 forms a tetramer in the membrane, with each monomer containing an independent water pore.
Core Physiological Roles in Erythrocytes
The primary function of AQP1 in red blood cells is to facilitate rapid transmembrane water movement, which is essential for two main physiological processes:
-
Cell Volume Regulation and Osmotic Homeostasis: As erythrocytes travel through the hypertonic renal medulla and other tissues with varying osmolarities, AQP1 allows for rapid water efflux and influx. This ability to change volume quickly prevents osmotic lysis or crenation, thereby preserving cellular integrity and functionality.[5][6] The concentration of AQP1 in the red cell membrane is tightly regulated, with excess protein being shed via exosomes during reticulocyte maturation to achieve optimal levels.[6]
-
Enhancement of Gas Transport: While not a direct transporter of O₂, AQP1 plays a role in optimizing gas exchange.[12] By facilitating rapid water movement, AQP1 helps maintain the optimal intracellular environment and cell volume for hemoglobin function. Furthermore, AQP1 has been shown to act as a channel for carbon dioxide (CO₂), increasing the intrinsic CO₂ permeability of the erythrocyte membrane by approximately tenfold.[3][12] This facilitates the rapid conversion of CO₂ to bicarbonate by carbonic anhydrase, a critical step in respiratory gas exchange. At lower temperatures (7-10°C), the absence of AQP1 significantly reduces O₂ permeability in both human and mouse red cells.[12]
Quantitative Data Summary
The function and abundance of AQP1 in erythrocytes have been quantified through various experimental approaches.
| Parameter | Value / Observation | Significance | Reference(s) |
| Protein Abundance | ~200,000 copies per erythrocyte | Constitutes a major membrane protein, ensuring high water permeability. | [13] |
| Unit Water Permeability | 3.9 x 10⁹ water molecules/subunit/second | Demonstrates the extremely high efficiency of each AQP1 pore. | [1] |
| Osmotic Water Permeability (Pf) | Markedly increased in AQP1-expressing cells vs. deficient cells | Confirms AQP1 as the primary pathway for water movement. | [1][6] |
| Activation Energy (Ea) for Water Transport | Low (~3-5 kcal/mol) | Indicates channel-mediated transport, which is less temperature-dependent than diffusion across the lipid bilayer. | [2] |
| Inhibition | Reversibly blocked by mercurial compounds (e.g., HgCl₂) | Cysteine-189 near the pore is the site of mercurial inhibition, a key characteristic used in early studies. | [1] |
| Genetic Association | Locus for the Colton (Co) blood group antigens | Polymorphisms in the AQP1 gene define the Co(a) and Co(b) antigens. Colton-null individuals lack AQP1 on their erythrocytes.[14][15] | [14][15] |
Key Experimental Protocols
The characterization of AQP1 function relies on specific biophysical and imaging techniques.
Stopped-Flow Light Scattering for Water Permeability
This is the gold-standard method for measuring the osmotic water permeability of erythrocytes.[16][17][18] The technique measures the kinetics of cell volume change in response to an osmotic challenge.
Methodology:
-
Preparation: Isolate human red blood cells (RBCs) via centrifugation and wash them in an isotonic buffer (e.g., PBS, pH 7.4). Resuspend the RBCs to a low hematocrit (e.g., 1-2%).
-
Loading: Load one syringe of the stopped-flow apparatus with the RBC suspension and the other with a hypertonic solution (e.g., isotonic buffer + sucrose).
-
Rapid Mixing: The apparatus rapidly injects and mixes the two solutions (<2 ms (B15284909) dead time), exposing the RBCs to a sudden osmotic gradient.[16][17]
-
Data Acquisition: As water exits the cells, they shrink, causing an increase in 90° light scattering. This change is monitored over time (typically seconds) by a photomultiplier tube, often at a wavelength of ~530 nm.[16][18]
-
Analysis: The resulting kinetic trace (light scattering intensity vs. time) is fitted to an exponential function. The rate constant (k) derived from this fit is used to calculate the osmotic water permeability coefficient (Pf).
Caption: Workflow for measuring erythrocyte water permeability using stopped-flow light scattering.
Freeze-Fracture Electron Microscopy
This technique provides ultrastructural visualization of integral membrane proteins like AQP1 within the lipid bilayer.[19]
Methodology:
-
Cryofixation: Rapidly freeze a concentrated erythrocyte sample in a cryoprotectant (e.g., glycerol) using liquid propane (B168953) or liquid nitrogen to prevent ice crystal formation.[20]
-
Fracturing: Place the frozen sample in a high-vacuum chamber at low temperature (-100°C to -180°C) and fracture it with a cooled microtome blade.[20][21] The fracture plane preferentially splits the lipid bilayer down its hydrophobic core, separating the membrane into its protoplasmic (P-face) and exoplasmic (E-face) leaflets.[19]
-
Etching (Optional): To reveal more surface detail, a thin layer of ice can be sublimated from the fractured surface by slightly warming the sample under vacuum.
-
Replication: Immediately shadow the exposed surface at an angle with a thin layer of a heavy metal (e.g., platinum) followed by a stabilizing layer of carbon evaporated from above.[19]
-
Cleaning and Imaging: Remove the sample from the vacuum, thaw it, and dissolve the biological material with strong acids or bases, leaving only the metal replica.[19] This replica is then imaged using a transmission electron microscope (TEM). AQP1 tetramers appear as distinct intramembrane particles (IMPs).
Clinical Relevance and Drug Development
-
Colton Blood Group: AQP1 is the protein that carries the Colton blood group antigens (Coᵃ/Coᵇ).[5][14][15] Individuals with the rare Colton-null phenotype lack AQP1 on their erythrocytes but typically exhibit only a mild clinical defect in urinary concentration under stress, suggesting functional redundancy by other aquaporins in different tissues.[14][15]
-
Drug Development: As a channel protein, AQP1 is a potential therapeutic target. Modulation of AQP1 function could be relevant in conditions involving fluid imbalance.[1] While potent and specific inhibitors are still under development, understanding the structure and function of AQP1 is crucial for designing drugs that could target its water or gas transport functions in various diseases.
Conclusion
This compound, or AQP1, is a cornerstone of erythrocyte physiology. Its role extends beyond simple water transport to encompass vital functions in cell volume regulation and the facilitation of efficient gas exchange. The quantitative data and experimental protocols detailed herein underscore its high efficiency and importance. For researchers and drug developers, AQP1 remains a compelling subject of study, offering insights into fundamental membrane biology and presenting opportunities for novel therapeutic interventions.
References
- 1. Aquaporin CHIP: the archetypal molecular water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The first discovered water channel protein, later called aquaporin 1: molecular characteristics, functions and medical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Water Channels (Aquaporins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The water channel aquaporin-1 partitions into exosomes during reticulocyte maturation: implication for the regulation of cell volume - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Birth of water channel proteins-the aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. researchgate.net [researchgate.net]
- 10. The three-dimensional structure of human erythrocyte aquaporin CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progress on the structure and function of aquaporin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. In silico simulations of erythrocyte aquaporins with quantitative in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. ABH and Colton blood group antigens on aquaporin-1, the human red cell water channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biologic.net [biologic.net]
- 19. azom.com [azom.com]
- 20. scispace.com [scispace.com]
- 21. FREEZE-FRACTURE AND IMMUNOGOLD ANALYSIS OF AQUAPORIN-4 (AQP4) SQUARE ARRAYS, WITH MODELS OF AQP4 LATTICE ASSEMBLY - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Aquaporin-1 (CHIP28) in Cerebrospinal Fluid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Abstract
Cerebrospinal fluid (CSF) production is a fundamental physiological process, critical for maintaining central nervous system homeostasis. The secretion of CSF is primarily driven by the choroid plexus, a specialized epithelial tissue located within the brain's ventricles. This process involves the tightly regulated transport of ions, which establishes an osmotic gradient that drives water movement. A key molecular player in this transcellular water transport is Aquaporin-1 (AQP1), a water channel protein also known as CHIP28 (Channel-forming Integral Protein of 28 kDa). This technical guide provides an in-depth examination of the involvement of AQP1 in CSF secretion, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular and experimental frameworks.
Introduction: The Choroid Plexus and CSF Dynamics
The choroid plexus (CP) is the primary site of CSF production, secreting approximately 500 mL of CSF per day in humans. This secretion is an active process initiated by the transport of ions such as Na+, Cl-, and HCO3- from the blood into the cerebral ventricles, creating a slight osmotic gradient.[1][2] Water follows this gradient, moving from the choroidal capillaries, across the epithelial cell layer, and into the ventricles.[2] The high water permeability required for this substantial fluid transport led to the investigation of specific water channels. Aquaporin-1 (AQP1), the first discovered water channel, was identified as a primary candidate due to its abundant expression in the choroid plexus.[2][3]
AQP1 is a small integral membrane protein that facilitates rapid, passive water transport across cellular membranes.[4][5] Its role in CSF secretion has been extensively studied, primarily through experiments involving genetically modified mice lacking the AQP1 gene (AQP1 null or knockout mice).[4][6] These studies provide direct functional evidence for AQP1's contribution to CSF dynamics and suggest it as a potential therapeutic target for conditions involving altered intracranial pressure, such as hydrocephalus.[2][4]
Localization and Expression of AQP1 in the Choroid Plexus
Immunohistochemical studies in multiple mammalian species, including humans, rats, and mice, have consistently demonstrated a specific and polarized distribution of AQP1 within the choroid plexus epithelium.[1][7][8]
-
Apical Membrane: The highest concentration of AQP1 is found on the apical (ventricular-facing) membrane of the choroid plexus epithelial cells.[1][8][9][10][11] This strategic positioning places it at the final barrier for water movement into the CSF.
-
Basolateral Membrane: Distinct but less intense AQP1 staining has also been observed on the basolateral membrane of the epithelial cells.[1][7]
-
Endothelium: Some studies have also detected AQP1 in the endothelial cells of the choroidal microvessels.[1][8]
This polarized expression, particularly its abundance at the apical surface, strongly supports its role in the final secretory step of CSF production.[2][8]
Molecular Mechanism of Water Transport
The secretion of CSF is a two-step process involving ion and water transport across the basolateral and apical membranes of the choroid plexus epithelium. AQP1 is the primary conduit for the final, transcellular movement of water into the ventricle.
The process can be summarized as follows:
-
Ion Uptake: Ion transporters on the basolateral membrane move ions from the interstitial fluid into the choroid plexus epithelial cell.
-
Ion Secretion: Apically-located transporters, notably the Na+/K+-ATPase, actively pump Na+ into the ventricles.[1] This, along with the movement of Cl- and HCO3-, creates a net osmotic gradient.[2]
-
Water Movement: Water follows the osmotic gradient established by ion secretion. AQP1 channels, concentrated on the apical membrane, provide a low-resistance pathway for water to move from the cell cytoplasm directly into the CSF.[2][12]
The following diagram illustrates this simplified pathway.
Caption: Transcellular water transport pathway in CSF secretion via AQP1.
Quantitative Data from AQP1 Knockout Studies
The most direct evidence for AQP1's role in CSF secretion comes from studies on AQP1 null mice. These experiments have quantified the physiological impact of its absence. While most studies show a significant reduction in CSF production and related parameters, it is noteworthy that some recent research has challenged these findings, suggesting the role of other transporters like NKCC1 may be more critical.[12]
Table 1: Summary of Quantitative Effects of AQP1 Deletion in Mice
| Parameter | Wild-Type (WT) Mice | AQP1 Null Mice | Percent Reduction | Reference(s) |
|---|---|---|---|---|
| CSF Production Rate | 0.37 ± 0.04 µL/min | ~0.28 µL/min (25% reduction) | ~25% | [4][6] |
| 0.38 ± 0.02 µL/min | 0.30 ± 0.01 µL/min | ~21% | [2] | |
| Osmotic Water Permeability | Rapid | 5-fold reduction | ~80% | [4][6][13] |
| Intracranial Pressure (ICP) | 9.5 ± 1.4 cm H₂O | 4.2 ± 0.4 cm H₂O | ~56% |[2][4][6] |
Data are presented as mean ± SEM where available. The ~25% reduction in CSF production is a widely cited figure based on the initial seminal studies.
Key Experimental Protocols
The quantification of AQP1's contribution to CSF dynamics relies on specialized experimental techniques. Below are detailed methodologies for two key experiments.
Measurement of CSF Secretion Rate
A common method to measure the rate of CSF production is ventriculo-cisternal perfusion, a dye dilution technique.[4]
Principle: An artificial CSF solution containing a high-molecular-weight, non-absorbable dye (e.g., TRITC-dextran) is infused at a known rate and concentration into a lateral ventricle. The diluted concentration of this dye is then measured in fluid collected from the cisterna magna. The degree of dilution is proportional to the rate at which new CSF is being produced and mixing with the infusate.
Protocol Steps:
-
Animal Preparation: A mouse is anesthetized and placed in a stereotaxic frame.
-
Cannulation: A fine glass micropipette connected to an infusion pump is inserted into a lateral ventricle. A second collection micropipette is inserted into the cisterna magna.
-
Perfusion: Artificial CSF containing a fluorescent marker (e.g., TRITC-dextran) is infused into the ventricle at a constant rate (V_i). The concentration of the marker in the infusate is C_i.
-
Sample Collection: Outflow fluid is collected from the cisterna magna.
-
Concentration Measurement: The concentration of the marker in the outflow fluid (C_o) is measured using a fluorescence spectrometer.
-
Calculation: The CSF production rate (V_f) is calculated using the formula: V_f = V_i * ( (C_i / C_o) - 1 )
The following diagram illustrates this experimental workflow.
Caption: Workflow for measuring CSF production by ventriculo-cisternal perfusion.
Measurement of Osmotic Water Permeability
This experiment quantifies the rate of water transport across the choroid plexus tissue in response to an osmotic challenge.[4][13]
Principle: Isolated choroid plexus tissue is loaded with a fluorescent dye. The tissue is then rapidly exposed to a hyperosmotic solution, causing water to leave the cells and the tissue to shrink. The rate of shrinkage, which is dependent on water permeability, is measured by monitoring the change in fluorescence intensity over time.
Protocol Steps:
-
Tissue Isolation: Choroid plexus is freshly isolated from wild-type and AQP1 null mice.
-
Dye Loading: The isolated tissue is loaded with a fluorescent dye (e.g., calcein).
-
Perfusion Setup: The tissue is placed in a chamber on a microscope stage and perfused with an isotonic solution.
-
Osmotic Challenge: The perfusion solution is rapidly switched to a hyperosmotic solution (e.g., +100 mOsm).
-
Imaging: The change in tissue volume (shrinkage) is recorded over time by capturing fluorescence images. As the tissue shrinks, the dye concentration increases, leading to a change in fluorescence that can be quantified.
-
Data Analysis: The rate of volume change is calculated from the fluorescence data, providing a measure of osmotic water permeability. This rate is then compared between wild-type and AQP1 null tissue.
Implications for Drug Development
The functional evidence demonstrating that AQP1 deletion reduces CSF production and intracranial pressure makes it a compelling target for therapeutic intervention.[4][6]
-
Elevated Intracranial Pressure: Conditions such as hydrocephalus, traumatic brain injury, and stroke are often associated with dangerously high ICP. An inhibitor of AQP1 could potentially lower CSF production and alleviate pressure, offering a non-surgical treatment option.[4]
-
Challenges: A significant hurdle has been the development of specific, non-toxic pharmacological inhibitors for AQP1.[2] Furthermore, because AQP1 is expressed in other tissues, such as the kidney and red blood cells, systemic inhibition could have off-target effects.
Conclusion
This compound (Aquaporin-1) is a critical component of the molecular machinery responsible for cerebrospinal fluid secretion. Its high expression and strategic localization on the apical membrane of the choroid plexus epithelium facilitate the rapid, osmotically driven water transport that accounts for a significant portion of total CSF production. Seminal studies using AQP1 knockout mice have quantified this contribution, demonstrating that its absence leads to a ~25% reduction in CSF secretion and a more than 50% decrease in intracranial pressure. While its precise role relative to ion transporters continues to be refined, AQP1 remains a key player in CSF dynamics and a promising, albeit challenging, target for the development of novel therapies for disorders of intracranial pressure.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Aquaporins: relevance to cerebrospinal fluid physiology and therapeutic potential in hydrocephalus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channel Function of Aquaporin-1 Natively Expressed in Choroid Plexus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Reduced cerebrospinal fluid production and intracranial pressure in mice lacking choroid plexus water channel Aquaporin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aquaporin-1 in the choroid plexuses of developing mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choroid plexus and aquaporin-1: a novel explanation of cerebrospinal fluid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Choroid plexus and aquaporin-1: A novel explanation of cerebrospinal fluid production [research.unipd.it]
- 11. Choroid Plexus and Aquaporin-1: A Novel Explanation of Cerebrospinal Fluid Production | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Aquaporin-1 deletion reduces osmotic water permeability and cerebrospinal fluid production - PubMed [pubmed.ncbi.nlm.nih.gov]
Developmental Expression of CHIP28 (Aquaporin-1) in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHIP28, also known as Aquaporin-1 (AQP1), is a 28-kDa integral membrane protein that functions as a molecular water channel, playing a crucial role in fluid transport across cell membranes. Its discovery provided molecular insight into the fundamental process of osmotic water movement. The developmental expression of this compound is tightly regulated, exhibiting distinct temporal and spatial patterns across a wide range of tissues. Understanding this developmental expression is critical for elucidating its physiological roles during embryogenesis and maturation, and for identifying potential therapeutic targets. This technical guide provides a comprehensive overview of the developmental expression of this compound in various tissues, details the key experimental protocols used for its study, and presents this information in a structured format for researchers.
Developmental Expression of this compound/AQP1
The expression of this compound/AQP1 during development can be categorized into three main patterns: late postnatal expression in specific mature tissues, continuous expression throughout development in others, and transient expression during fetal stages.
Renal System
The kidney is a primary site of this compound/AQP1 expression, where it is essential for concentrating urine. However, strong expression in the renal tubules is a post-natal event.
-
Fetal Development : In the developing rat kidney, AQP1 is expressed in renal tubules before birth. Specifically, in the metanephros of sheep, faint labeling appears at 41 days of gestation and increases throughout development, consistent with nephron morphogenesis. No expression is observed in the mesonephros at earlier stages.
-
Postnatal Development : Abundant this compound mRNA and protein expression in the renal proximal tubules and descending thin limbs occurs after birth. This timing coincides with the kidney's ability to concentrate urine.
-
Renal Vasculature : AQP1 shows transient expression in the arterial portion of the renal vasculature in the developing rat kidney, from gestational day 17 to one week after birth. This expression gradually disappears between 1 and 2 weeks of age, remaining only in the descending vasa recta.
Hematopoietic System
Similar to the kidney, high-level expression of this compound in the hematopoietic system is a postnatal phenomenon.
-
Postnatal Expression : Strong expression of this compound is observed after birth in the red pulp of the spleen and on the membranes of circulating red blood cells. This expression is linked to the osmoregulation required for red cells to pass through the hypertonic renal medulla.
Central Nervous System
-
Choroid Plexus : The choroid plexus epithelium shows abundant this compound mRNA throughout fetal development and into maturity. This suggests a continuous role for this compound-mediated water transport in the secretion of cerebrospinal fluid from early development.
Ocular Tissues
-
Fetal Expression : this compound mRNA is transiently observed in the cornea during fetal development.
-
Lens : In the mouse lens, low levels of AQP1 expression are first seen in the anterior epithelial cells at embryonic day 17.5. Postnatally, expression increases and progresses towards the equatorial epithelial cells, peaking at postnatal day 30 and continuing into adulthood. This increased expression coincides with an increase in lens size and transparency.
Cardiovascular and Respiratory Systems
-
Heart and Vasculature : Transient expression of this compound mRNA is noted in the heart and vascular endothelium during fetal development.
-
Lungs : In sheep embryos at 27 days of gestation, this compound/AQP1 labeling is found in the lung bud.
Placenta
-
Maternal Expression : AQP1 has been identified as a maternally expressed gene in the mouse placenta. Its deficiency, specifically the loss of the maternal allele, leads to placental and embryonic overgrowth. AQP1 expression is observed in the decidual and labyrinthine layers of the placenta.
Other Tissues
-
Periosteum : Transient expression of this compound mRNA is seen in the periosteum during fetal development.
-
Salivary Glands : Aquaporins, including AQP1, are involved in early murine salivary gland development and are associated with saliva formation.
Quantitative Data Summary
While much of the available data is qualitative, the following tables summarize the expression patterns
CHIP28 Protein Interaction with Cytoskeletal Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIP28, also known as Aquaporin-1 (AQP1), is a well-characterized water channel protein integral to fluid transport across cell membranes. Beyond its primary function in water homeostasis, emerging evidence has illuminated a critical role for AQP1 in cellular processes dependent on the dynamic remodeling of the cytoskeleton, such as cell migration and adhesion.[1][2][3] This technical guide provides a comprehensive overview of the known interactions between this compound and cytoskeletal proteins, focusing on the molecular mechanisms, quantitative data, and the experimental protocols used to elucidate these connections. A deeper understanding of these interactions is paramount for researchers in cell biology and professionals in drug development, as targeting the AQP1-cytoskeleton axis may offer novel therapeutic strategies for conditions involving aberrant cell motility, such as cancer metastasis.[4]
Core Interactions and Molecular Mechanisms
This compound's influence on the cytoskeleton is primarily mediated through its association with a network of scaffolding and signaling proteins. These interactions are crucial for linking AQP1 to the underlying actin and spectrin (B1175318) networks, thereby integrating water channel function with the structural and migratory machinery of the cell.
Interaction with the Ankyrin-Spectrin Network
In erythrocytes, this compound is a component of the ankyrin-1 complex, a multiprotein assembly that tethers the plasma membrane to the spectrin-based cytoskeleton. This interaction is fundamental for maintaining the structural integrity and deformability of red blood cells. Cryo-electron microscopy studies have revealed that AQP1 is situated at the interface with ankyrin and protein 4.2 within this complex. While the precise stoichiometry and binding affinities of these interactions are still under investigation, this structural evidence firmly establishes a direct link between AQP1 and the ankyrin-spectrin cytoskeleton.
Association with Ezrin
Ezrin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, functions as a cross-linker between the plasma membrane and the actin cytoskeleton.[5][6] Several aquaporin isoforms, including AQP1, are known to co-localize with ezrin, particularly at the leading edge of migrating cells.[7] This interaction is thought to be mediated by the C-terminal domain of the aquaporin and the FERM (Four-point-one, Ezrin, Radixin, Moesin) domain of ezrin.[5][6] The association with ezrin provides a direct link between AQP1 and the dynamic actin filaments, which is essential for the formation of membrane protrusions like lamellipodia.[7]
The Lin-7/β-Catenin Signaling Nexus
A significant body of evidence points to an indirect interaction between this compound and the actin cytoskeleton through a complex involving the scaffolding protein Lin-7 and the signaling molecule β-catenin.[1][2][3][8] AQP1 has been shown to co-immunoprecipitate with Lin-7, and the stability of the Lin-7/β-catenin complex is dependent on the presence of AQP1.[1][3] The knockdown of AQP1 leads to the proteasomal degradation of both Lin-7 and β-catenin, resulting in disorganized actin filaments and impaired cell migration.[1][3][8] This suggests that AQP1 acts as a critical scaffold, stabilizing a multiprotein complex that is essential for the proper organization of the actin cytoskeleton.[1]
Quantitative Data on this compound-Cytoskeletal Protein Interactions
The quantitative characterization of protein-protein interactions is crucial for a complete understanding of their biological significance. However, there is a notable scarcity of published binding affinities and kinetic data for the direct interaction of this compound (AQP1) with its cytoskeletal partners. The following table summarizes the available quantitative data, which is currently limited to related aquaporin isoforms. This data can serve as a valuable reference for future studies on AQP1.
| Interacting Proteins | Aquaporin Isoform | Method | Dissociation Constant (Kd) | Reference |
| Ezrin FERM-domain | AQP2 (full-length) | Microscale Thermophoresis | 7.8 ± 3.8 µM | [6][9] |
| Ezrin FERM-domain | AQP5 (full-length) | Microscale Thermophoresis | 14 ± 5.7 µM | [6][9] |
| Ezrin FERM-domain | AQP2 (C-terminal peptide) | Microscale Thermophoresis | 8.7 ± 2.4 µM | [5][9] |
| Ezrin FERM-domain | AQP5 (C-terminal peptide) | Microscale Thermophoresis | 2.9 ± 0.89 µM | [5][9] |
Signaling Pathways and Logical Relationships
The interplay between this compound and the cytoskeleton is integral to the process of cell migration. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships that have been proposed based on current research.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the interaction between this compound and cytoskeletal proteins. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify and validate protein-protein interactions within a cellular context.[10]
Objective: To demonstrate the in vivo association of this compound with a putative interacting cytoskeletal protein.
Materials:
-
Cell line endogenously or exogenously expressing tagged or untagged this compound.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors).
-
Antibody specific to this compound or its tag.
-
Control IgG antibody (from the same species as the primary antibody).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic stand and discard the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-CHIP28) or control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes.
-
Alternatively, add 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the putative interacting protein and this compound.
-
Pull-Down Assay
Pull-down assays are an in vitro method to confirm direct protein-protein interactions.[11][12][13][14][15]
Objective: To determine if this compound directly interacts with a purified cytoskeletal protein.
Materials:
-
Purified recombinant "bait" protein (e.g., GST-tagged this compound).
-
Immobilized affinity ligand (e.g., glutathione-agarose beads).
-
Purified "prey" protein (e.g., a cytoskeletal protein) or cell lysate containing the prey.
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors).
-
Elution Buffer (e.g., binding buffer containing a high concentration of a competitive ligand like reduced glutathione (B108866) for GST tags).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Immobilization of Bait Protein:
-
Incubate the purified GST-tagged this compound with glutathione-agarose beads for 1-2 hours at 4°C.
-
Wash the beads several times with binding buffer to remove unbound bait protein.
-
-
Binding of Prey Protein:
-
Add the purified prey protein or cell lysate to the beads with the immobilized bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with binding/wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes by adding elution buffer and incubating for 10-30 minutes at room temperature.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.
-
Conclusion
The interaction of this compound (AQP1) with the cytoskeleton is a rapidly evolving area of research that is expanding our understanding of this water channel's role beyond simple fluid transport. The established connections with ankyrin, ezrin, and the Lin-7/β-catenin complex underscore AQP1's function as a key player in integrating membrane dynamics with the cell's structural framework. While quantitative data on these interactions remain limited, the qualitative evidence strongly supports a model where AQP1 acts as a scaffold and signaling hub to regulate cytoskeletal organization and cell motility. For professionals in drug development, the AQP1-cytoskeleton interface presents a promising, yet challenging, target. Modulating these interactions could offer novel therapeutic avenues for diseases characterized by aberrant cell migration. Future research should focus on obtaining precise quantitative data for these interactions and further delineating the signaling pathways involved. The application and refinement of the experimental protocols outlined in this guide will be instrumental in achieving these goals and fully unlocking the therapeutic potential of targeting the this compound-cytoskeleton axis.
References
- 1. AQP1 is not only a water channel: It contributes to cell migration through Lin7/β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. AQP1 Is Not Only a Water Channel: It Contributes to Cell Migration through Lin7/Beta-Catenin | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural Basis for the Interaction between the Ezrin FERM-Domain and Human Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The multifaceted role of aquaporins in physiological cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Pull-down assays [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. youtube.com [youtube.com]
- 15. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to the Post-Translational Modifications of CHIP28 (Aquaporin-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIP28, also known as Aquaporin-1 (AQP1), is a 28 kDa integral membrane protein that functions as a water channel, playing a crucial role in fluid homeostasis in various tissues, including erythrocytes and renal tubules.[1][2][3] The function and trafficking of AQP1 are intricately regulated by a variety of post-translational modifications (PTMs). These modifications, including glycosylation, phosphorylation, and ubiquitination, act as molecular switches that modulate the protein's activity, stability, and subcellular localization. Understanding the nuances of these PTMs is paramount for elucidating the physiological roles of AQP1 and for the development of novel therapeutic strategies targeting this vital water channel. This technical guide provides a comprehensive overview of the key PTMs of this compound/AQP1, summarizing the current knowledge on modification sites, functional consequences, and the signaling pathways involved. Furthermore, it outlines detailed experimental methodologies for the investigation of these modifications.
Post-Translational Modifications of this compound/AQP1
The primary PTMs identified for this compound/AQP1 are N-linked glycosylation, phosphorylation, and ubiquitination. While DNA methylation of the AQP1 gene promoter has been shown to regulate its expression, direct methylation of the AQP1 protein has not been reported to date.[1][2]
N-Linked Glycosylation
This compound/AQP1 undergoes N-linked glycosylation at a specific asparagine residue located in an extracellular loop. This modification is crucial for the proper folding, stability, and trafficking of the protein to the plasma membrane.
Quantitative Data on N-Linked Glycosylation:
| Modification Site | Glycan Type | Functional Effect | References |
| Asparagine 42 (Asn42) | N-linked glycan | Modulates channel architecture, reduces water permeability by narrowing the pore's extracellular entrance.[4] | [4] |
Phosphorylation
The phosphorylation of this compound/AQP1 is a key regulatory mechanism controlling its water and ion channel activities, as well as its subcellular localization. Both Protein Kinase C (PKC) and Protein Kinase A (PKA) have been implicated in the phosphorylation of AQP1.
Quantitative Data on Phosphorylation:
| Modification Site | Kinase | Functional Effect | References |
| Threonine 157 (Thr157) | Protein Kinase C (PKC) | Increases water permeability and cationic conductance.[5][6] | [5][6] |
| Threonine 239 (Thr239) | Protein Kinase C (PKC) | Increases water permeability and cationic conductance.[5][6] | [5][6] |
| Serine 238 (bovine AQP1) | Protein Kinase A (PKA) | May regulate cAMP-responsive redistribution of AQP1.[7] | [7] |
Ubiquitination
Ubiquitination of this compound/AQP1 targets the protein for degradation by the proteasome, thereby regulating its abundance at the cell surface. This process is notably influenced by cellular stress conditions.
Quantitative Data on Ubiquitination:
| Modification Type | Regulatory Condition | Functional Effect | References |
| Polyubiquitination | Basal conditions | Proteasomal degradation, with a half-life of <4 hours.[6] | [6] |
| Decreased Ubiquitination | Hypertonic stress | Increased protein stability and half-life.[6] | [6] |
Note: The specific lysine (B10760008) residues targeted for ubiquitination in AQP1 have not yet been definitively identified.
Signaling Pathways Regulating this compound/AQP1 Post-Translational Modifications
The PTMs of this compound/AQP1 are dynamically regulated by intracellular signaling cascades. The Protein Kinase C (PKC) and Protein Kinase A (PKA) pathways are central to the phosphorylation-mediated regulation of AQP1.
PKC Signaling Pathway
Activation of the PKC pathway, often initiated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leads to the phosphorylation of AQP1 at Thr157 and Thr239. This enhances both its water permeability and cation channel activity.
cAMP/PKA Signaling Pathway
The cyclic AMP (cAMP)/PKA pathway is another critical regulator of AQP1. Activation of adenylyl cyclase, typically by GPCRs, elevates intracellular cAMP levels, which in turn activates PKA. PKA can then phosphorylate AQP1, influencing its trafficking to the plasma membrane.
Experimental Protocols for Studying this compound/AQP1 Post-Translational Modifications
A combination of molecular biology, biochemistry, and mass spectrometry techniques is employed to study the PTMs of this compound/AQP1.
Workflow for PTM Analysis
A general workflow for the identification and characterization of AQP1 PTMs involves immunoprecipitation to isolate the protein, followed by mass spectrometry to identify the modification and its site.
Analysis of N-Linked Glycosylation
Objective: To identify and characterize the N-linked glycans on this compound/AQP1.
Methodology:
-
Immunoprecipitation of AQP1:
-
Lyse cells or tissues expressing AQP1 in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Incubate the lysate with an anti-AQP1 antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Enzymatic Deglycosylation:
-
Elute the immunoprecipitated AQP1 from the beads.
-
Treat the eluted protein with Peptide-N-Glycosidase F (PNGase F) to release the N-linked glycans.
-
Analyze the protein by SDS-PAGE to observe a shift in molecular weight, confirming deglycosylation.
-
-
Mass Spectrometry of Released Glycans:
-
The released glycans can be labeled with a fluorescent tag and analyzed by HPLC or directly analyzed by MALDI-TOF or LC-MS/MS to determine their composition and structure.
-
Analysis of Phosphorylation
Objective: To identify phosphorylation sites on this compound/AQP1 and quantify phosphorylation levels.
Methodology:
-
In Vitro Kinase Assay:
-
Incubate purified recombinant AQP1 with the catalytic subunit of PKA or PKC in the presence of [γ-³²P]ATP.
-
Separate the reaction products by SDS-PAGE and visualize the phosphorylated AQP1 by autoradiography.
-
This method confirms direct phosphorylation by the specific kinase.
-
-
Immunoprecipitation and Mass Spectrometry:
-
Immunoprecipitate AQP1 from cell lysates as described above. For studying phosphorylation, include phosphatase inhibitors in the lysis buffer.
-
Perform in-gel digestion of the immunoprecipitated AQP1 with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use phosphopeptide enrichment strategies (e.g., TiO₂ or IMAC) to increase the detection of phosphorylated peptides.
-
Mass spectrometry data will reveal the specific serine, threonine, or tyrosine residues that are phosphorylated.
-
-
Site-Directed Mutagenesis:
-
To confirm the functional role of identified phosphorylation sites, generate AQP1 mutants where the phosphorylated residue is replaced with a non-phosphorylatable residue (e.g., alanine) or a phosphomimetic residue (e.g., aspartate or glutamate).
-
Express these mutants in a suitable system (e.g., Xenopus oocytes or mammalian cells) and assess their function (e.g., water permeability).[8]
-
Analysis of Ubiquitination
Objective: To detect the ubiquitination of this compound/AQP1 and identify the sites of ubiquitin attachment.
Methodology:
-
In Vivo Ubiquitination Assay:
-
Transfect cells with expression vectors for HA-tagged ubiquitin and Flag-tagged AQP1.
-
Treat cells with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitate AQP1 using an anti-Flag antibody.
-
Perform a western blot on the immunoprecipitated material using an anti-HA antibody to detect ubiquitinated AQP1.
-
-
Ubiquitin Remnant Profiling by Mass Spectrometry:
-
Immunoprecipitate endogenous AQP1 from cell lysates treated with a proteasome inhibitor.
-
Digest the immunoprecipitated protein with trypsin. This leaves a di-glycine (GG) remnant from ubiquitin attached to the modified lysine residue.
-
Analyze the peptides by LC-MS/MS and search for the characteristic mass shift of the GG remnant on lysine residues to identify the specific ubiquitination sites.[9]
-
Conclusion
The post-translational modifications of this compound/AQP1 are critical regulatory mechanisms that fine-tune its function in response to physiological cues. Glycosylation, phosphorylation, and ubiquitination collectively control the channel's activity, stability, and localization, thereby impacting cellular and organismal fluid balance. A thorough understanding of these modifications and the signaling pathways that govern them is essential for developing targeted therapies for a range of disorders where AQP1 function is dysregulated, including renal and neurological diseases, as well as cancer. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complex regulatory landscape of this vital water channel.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hypomethylation of a CpG Site in the CpG Island of the Aquaporin 1 Gene May Be Involved in the Formation of Adult-Onset Non-communicating Hydrocele Testis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights into glycosylation-driven structural rearrangements in human aquaporin 1 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Altered ubiquitination and stability of aquaporin-1 in hypertonic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aquaporin-1 - Wikipedia [en.wikipedia.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
The Pivotal Role of CHIP28 (Aquaporin-1) in Cellular Volume Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CHIP28, also known as Aquaporin-1 (AQP1), is a fundamental protein in the intricate process of cell volume regulation. As the first identified water channel, its primary function is to facilitate the rapid, passive transport of water across cell membranes in response to osmotic gradients. This capability is paramount for cells to maintain their volume and integrity when faced with changes in extracellular osmolarity. This in-depth technical guide elucidates the core functions of this compound in cell volume regulation, detailing the experimental evidence, methodologies for its study, and the signaling pathways that govern its activity. The quantitative data presented herein underscores the significance of this compound as a potential therapeutic target for pathologies involving dysregulated cell volume control.
Introduction to this compound (Aquaporin-1)
Discovered in 1988 by Peter Agre and his team, this compound is a 28-kDa channel-forming integral membrane protein.[1] Initially an "orphan" protein, its function as a water channel was definitively demonstrated in 1992.[1] This discovery, which led to the 2003 Nobel Prize in Chemistry for Agre, revolutionized our understanding of water transport at the cellular level.[2] Structurally, AQP1 exists as a homotetramer in the cell membrane, with each monomer forming an independent, highly selective water pore.[3][4] This architecture allows for a high capacity of water flux while stringently excluding ions and other small solutes.[4][5]
The physiological importance of AQP1 is underscored by its high expression in tissues with significant fluid transport, such as the kidney proximal tubules, red blood cells, and choroid plexus.[5][6] Its role in cell volume regulation is a direct consequence of its primary function: by providing a low-resistance pathway for water, AQP1 enables cells to rapidly swell or shrink in response to osmotic challenges, a critical first step in the subsequent activation of volume regulatory mechanisms.[7]
Quantitative Analysis of this compound-Mediated Water Permeability
The expression of this compound dramatically increases the osmotic water permeability of cell membranes. This has been quantified in various experimental systems, as summarized in the tables below.
Table 1: Osmotic Water Permeability (Pf) in Cells Expressing this compound (AQP1)
| Cell Type | Condition | Osmotic Water Permeability (Pf) (cm/s) | Fold Increase | Reference |
| Xenopus oocytes | Control (water-injected) | ~1 x 10-4 | - | [8] |
| Xenopus oocytes | AQP1 cRNA-injected | ~20 x 10-4 | ~20 | [8] |
| Kidney Proximal Tubule Apical Membrane Vesicles | AQP1 null | 0.0020 ± 0.0002 | - | [9] |
| Kidney Proximal Tubule Apical Membrane Vesicles | Wild-type | 0.039 ± 0.002 | 19.5 | [9] |
| Trophoblast Cells | AQP1-/- | Significantly lower than AQP1+/+ | - | [10] |
| Trophoblast Cells | AQP1+/+ | - | - | [10] |
| Choroid Plexus | AQP1 null | Reduced by 5-fold compared to wildtype | - | [11] |
| Choroid Plexus | Wildtype | - | - | [11] |
Table 2: Cell Volume Changes in Response to Hypotonic Stress
| Cell Line | AQP1 Expression Status | Parameter Measured | Observation | Reference |
| HEK293 | AQP1-GFP transfected | % increase in surface area | 28 ± 4% | |
| HEK293 | AQP0-GFP transfected (control) | % increase in surface area | 5 ± 2% | |
| HEK293 | AQP1 translocation-deficient mutant | % increase in surface area | 7 ± 3% | |
| SH-SY5Y Neuroblastoma | AQP1 high expression | Rate constant of light scattering increase (k) | 3.27 ± 0.033 s-1 | [12] |
| SH-SY5Y Neuroblastoma | AQP1 low expression | Rate constant of light scattering increase (k) | 2.02 ± 0.007 s-1 | [12] |
Signaling Pathways Regulating this compound Function
The activity of this compound in cell volume regulation is not merely constitutive but is also subject to acute regulation through various signaling pathways. These pathways primarily modulate the trafficking of AQP1 to and from the plasma membrane, thereby controlling the number of functional water channels available for water transport.
Protein Kinase C (PKC) Pathway
Hypotonic stress can trigger an influx of extracellular calcium, which in turn activates Protein Kinase C (PKC).[13] Activated PKC phosphorylates AQP1 at two key threonine residues, T157 and T239.[6] This phosphorylation event is a critical signal for the translocation of AQP1 from intracellular vesicles to the plasma membrane, a process that is dependent on the microtubule network.[1] This rapid insertion of AQP1 into the cell surface enhances water permeability, facilitating cell swelling and the initiation of regulatory volume decrease (RVD).[7]
Calmodulin (CaM) Pathway
In parallel to the PKC pathway, the influx of calcium also activates Calmodulin (CaM), a ubiquitous calcium-binding protein.[14] The activation of the Ca²⁺/CaM-dependent protein kinase (CaMK) pathway is crucial for the membrane localization and activity of AQP1 in response to osmotic stimuli.[14] Inhibition of calmodulin blocks the osmotic stress-induced changes in cell size, indicating that this pathway is essential for AQP1-mediated cell volume regulation.[14] While the precise downstream effectors of CaM in this context are still under investigation, it is clear that CaM plays a vital role in orchestrating the trafficking of AQP1.
Key Experimental Protocols
The study of this compound's role in cell volume regulation relies on several key experimental techniques. Detailed methodologies for these are provided below.
Stopped-Flow Light Scattering for Measuring Water Permeability
This technique measures the change in volume of cells or proteoliposomes in response to a rapid change in extracellular osmolarity.
Principle: A suspension of cells or proteoliposomes is rapidly mixed with a hyperosmotic or hypoosmotic solution in a stopped-flow apparatus. The resulting water efflux (shrinkage) or influx (swelling) causes a change in the scattered light intensity at a 90° angle, which is proportional to the change in vesicle volume. The rate of this change is used to calculate the osmotic water permeability coefficient (Pf).[15][16]
Detailed Protocol:
-
Preparation of Proteoliposomes:
-
Purify AQP1 protein.
-
Prepare liposomes from a desired lipid composition (e.g., E. coli polar lipids or a synthetic mix).
-
Reconstitute purified AQP1 into the liposomes to form proteoliposomes.
-
Use size-exclusion chromatography to separate proteoliposomes from unincorporated protein and detergent.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the proteoliposome suspension in an isotonic buffer.
-
Load the second syringe with a hyperosmotic buffer (e.g., isotonic buffer plus sucrose (B13894) or mannitol).
-
Set the spectrophotometer to measure light scattering at a wavelength of 400-600 nm.
-
Rapidly mix the contents of the two syringes. The change in light scattering over time is recorded.
-
-
Data Analysis:
-
The time course of light scattering is fitted to a single exponential function to obtain a rate constant (k).
-
The osmotic water permeability coefficient (Pf) is calculated using the following equation: Pf = k * (V0 / A) * (1 / (Vw * ΔC)) where:
-
k = rate constant
-
V0 = initial volume of the vesicle
-
A = surface area of the vesicle
-
Vw = molar volume of water
-
ΔC = osmotic gradient
-
-
Xenopus Oocyte Swelling Assay
This is a classic method to assess the function of membrane transport proteins.
Principle: Xenopus laevis oocytes have a naturally low water permeability. By injecting cRNA encoding AQP1, the oocytes express the protein in their plasma membrane. When these oocytes are placed in a hypotonic solution, they swell rapidly due to water influx through the newly inserted AQP1 channels. The rate of swelling is a direct measure of AQP1 function.[17][18]
Detailed Protocol:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate the oocytes.
-
Select healthy, stage V-VI oocytes.
-
-
cRNA Injection:
-
Inject oocytes with a known amount of in vitro transcribed AQP1 cRNA.
-
As a control, inject another batch of oocytes with water or cRNA for a non-functional protein.
-
Incubate the oocytes for 2-3 days to allow for protein expression.
-
-
Swelling Assay:
-
Place an individual oocyte in an isotonic solution in the view of a microscope connected to a camera and recording software.
-
Rapidly replace the isotonic solution with a hypotonic solution.
-
Record the change in oocyte diameter over time.
-
-
Data Analysis:
-
Calculate the oocyte volume at each time point assuming a spherical shape.
-
Plot the relative volume change over time.
-
The initial rate of swelling is used to calculate the osmotic water permeability coefficient (Pf).
-
Calcein-AM Fluorescence Quenching for Cell Volume Measurement
This method uses a fluorescent dye to monitor changes in cell volume in real-time.
Principle: Calcein-AM is a membrane-permeable, non-fluorescent compound. Once inside the cell, it is cleaved by intracellular esterases to become calcein (B42510), a fluorescent and membrane-impermeable molecule. At high concentrations, calcein fluorescence is self-quenched. When a cell swells due to water influx, the intracellular concentration of calcein decreases, leading to de-quenching and an increase in fluorescence. Conversely, cell shrinkage leads to an increase in calcein concentration and a decrease in fluorescence.[3][19]
Detailed Protocol:
-
Cell Loading:
-
Culture cells to an appropriate confluency on a glass-bottom dish or multi-well plate.
-
Load the cells with Calcein-AM (typically 1-5 µM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Place the dish or plate on a fluorescence microscope or plate reader equipped for live-cell imaging.
-
Perfuse the cells with an isotonic buffer and record the baseline fluorescence.
-
Rapidly switch to a hypotonic or hypertonic buffer to induce cell swelling or shrinkage.
-
Record the change in fluorescence intensity over time (excitation ~490 nm, emission ~515 nm).
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the baseline.
-
The change in fluorescence is proportional to the change in cell volume.
-
The initial rate of fluorescence change can be used to determine the rate of water transport.
-
This compound and Regulatory Volume Decrease (RVD)
Regulatory Volume Decrease (RVD) is the process by which cells that have swollen in a hypotonic environment restore their normal volume. This is typically achieved by the efflux of ions, such as K⁺ and Cl⁻, followed by the osmotically obliged movement of water out of the cell.[10] The presence of AQP1 is critical for the rapid initial swelling phase that triggers the RVD response.[7] Furthermore, AQP1 provides the primary pathway for the efficient water efflux required for volume recovery. Studies have shown that in cells lacking or having inhibited AQP1, the RVD process is significantly impaired.[7]
Conclusion and Future Directions
This compound (AQP1) is a cornerstone of our understanding of cellular water transport and volume regulation. Its high water permeability is essential for the rapid osmotic responses of cells, which is a prerequisite for effective cell volume homeostasis. The signaling pathways involving PKC and calmodulin provide a mechanism for the acute regulation of AQP1 function, allowing cells to dynamically respond to changes in their osmotic environment.
For drug development professionals, the modulation of AQP1 activity presents a promising therapeutic avenue. Inhibitors of AQP1 could be beneficial in conditions characterized by excessive fluid accumulation, such as brain edema, while activators could potentially be used to treat conditions of dehydration. A deeper understanding of the regulatory pathways governing AQP1 trafficking and function will be crucial for the development of targeted and effective therapies. Future research should focus on elucidating the complete network of protein-protein interactions that control AQP1 localization and activity, as well as on the development of highly specific pharmacological modulators of this vital water channel.
References
- 1. Non-canonical binding of calmodulin to aquaporin-0: implications for channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An aquaporin-4/transient receptor potential vanilloid 4 (AQP4/TRPV4) complex is essential for cell-volume control in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium signaling in vasopressin-induced aquaporin-2 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRP Channels in Mammalian Systems - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The role of phosphorylation in calmodulin-mediated gating of human AQP0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Measuring the Osmotic Water Permeability Coefficient (Pf) of Spherical Cells: Isolated Plant Protoplasts as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-mediated control of regulatory volume decrease (RVD) and apoptotic volume decrease (AVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Aquaporin-1 deletion reduces osmotic water permeability and cerebrospinal fluid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aquaporin 1 mediates early responses to osmotic stimuli in endothelial cells via the calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of TRP Channels by Osmomechanical Stress - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biologic.net [biologic.net]
- 16. The Role of Transient Receptor Potential Cation Channels in Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The speed of swelling kinetics modulates cell volume regulation and calcium signaling in astrocytes: A different point of view on the role of aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Roles of aquaporin-3 water channels in volume-regulatory water flow in a human epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Evolutionary Conservation of the CHIP28 (Aquaporin-1) Protein Sequence
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Abstract
This technical guide provides an in-depth examination of the evolutionary conservation of the CHIP28 protein, now ubiquitously known as Aquaporin-1 (AQP1). As the first identified molecular water channel, AQP1's fundamental role in facilitating water transport across cell membranes is reflected in its remarkable structural and sequence preservation across diverse species. This document details the quantitative analysis of this conservation, outlines the key experimental protocols used to assess both sequence homology and functional preservation, and presents visual workflows to illustrate the analytical processes. The high degree of conservation, particularly in functionally critical domains, underscores AQP1's essential physiological role and highlights its significance as a potential therapeutic target.
Introduction
First identified as the 28 kDa Channel-Forming Integral Protein (this compound) in red blood cells, Aquaporin-1 (AQP1) was the archetypal discovery that unveiled the existence of dedicated protein channels for transmembrane water transport.[1][2] Aquaporins are now recognized as a large, ancient family of membrane proteins found in virtually all organisms, from bacteria to humans, playing vital roles in everything from renal water reabsorption and glandular fluid secretion to cell volume regulation and migration.[3][4][5]
The study of AQP1's evolutionary conservation is crucial for several reasons. Firstly, highly conserved residues and structural motifs typically signify regions of critical importance for the protein's structure and function.[6][7] Identifying these regions provides profound insights into the molecular mechanics of water permeation. Secondly, understanding the degree of homology across species is fundamental for translational research, enabling the use of model organisms to study human physiology and disease. Finally, for drug development professionals, conserved domains can represent stable targets for therapeutic modulation.[6] This guide synthesizes the core data and methodologies central to the analysis of AQP1's evolutionary conservation.
Sequence Conservation and Key Structural Motifs
AQP1 is a transmembrane protein characterized by six membrane-spanning α-helices and two highly conserved asparagine-proline-alanine (NPA) motifs.[2][8] These NPA boxes are the signature sequences of the aquaporin family, forming a narrow, water-selective pore that sterically and electrostatically prevents the passage of protons and other ions.[3][4] The remarkable preservation of these motifs and surrounding structures across vast evolutionary distances underscores their indispensable role in the channel's function.
Quantitative Analysis of AQP1 Sequence Homology
The amino acid sequence of AQP1 shows a high degree of identity across vertebrate species, reflecting a strong evolutionary pressure to maintain its function. The table below summarizes the sequence identity of AQP1 from various species relative to the human protein.
| Species | Common Name | UniProt Accession | Amino Acid Length | Sequence Identity to Human AQP1 (%) |
| Homo sapiens | Human | P29972 | 269 | 100% |
| Mus musculus | Mouse | P29973 | 269 | 88% |
| Rattus norvegicus | Rat | P34087 | 269 | 87% |
| Bos taurus | Cow | P16400 | 263 | 88% |
| Danio rerio | Zebrafish | Q6P4G5 | 263 | 65% |
| Xenopus laevis | African Clawed Frog | Q91577 | 266 | 75% |
| Escherichia coli | E. coli (AqpZ) | P0A942 | 231 | ~25-30% (Homologue) |
Note: Data is compiled from protein sequence alignments and public databases like UniProt. Percentages may vary slightly based on the alignment algorithm used.
Methodologies for Analyzing Conservation and Function
A comprehensive analysis of evolutionary conservation involves both computational sequence comparison and experimental functional validation. The following protocols detail standard methodologies used in the field.
Protocol: Multiple Sequence Alignment (MSA)
Multiple sequence alignment is a foundational bioinformatic method used to compare protein sequences from different species to identify conserved regions.[6][9]
Objective: To align AQP1 protein sequences from various species and identify conserved residues and motifs.
Methodology:
-
Sequence Retrieval: Obtain FASTA-formatted amino acid sequences for AQP1 from different species of interest from a public database such as NCBI GenBank or UniProt.[6]
-
Alignment Tool Selection: Utilize a robust MSA tool. Clustal Omega, MAFFT, and MUSCLE are widely used and effective options.[6]
-
Execution:
-
Navigate to the web portal for the chosen tool (e.g., Clustal Omega on the EBI server).
-
Paste the collected FASTA sequences into the input box.
-
Maintain default alignment parameters (e.g., Gonnet matrix, gap penalties) for initial analysis, as these are optimized for general use.
-
Submit the job for processing.
-
-
Analysis of Results:
-
The output will display the sequences aligned vertically.
-
Examine the alignment for columns with identical residues (indicated by *), conserved substitutions (:), and semi-conserved substitutions (.).
-
Pay special attention to the conservation of the two NPA motifs and the residues forming the aromatic/arginine (ar/R) selectivity filter.
-
Protocol: Xenopus Oocyte Swelling Assay
This is the classic, well-established method for functionally verifying the water transport capability of an aquaporin.[1][10][11]
Objective: To functionally express AQP1 in Xenopus laevis oocytes and measure its water permeability.
Methodology:
-
cRNA Preparation: Synthesize capped complementary RNA (cRNA) from a plasmid containing the AQP1 coding sequence using an in vitro transcription kit.
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
-
Microinjection: Microinject approximately 50 nL of AQP1 cRNA (or water for control oocytes) into the cytoplasm of each oocyte.
-
Incubation: Incubate the injected oocytes for 2-3 days at 18°C in a suitable buffer (e.g., Barth's solution) to allow for protein expression and insertion into the plasma membrane.
-
Osmotic Challenge:
-
Transfer a single oocyte to a hypertonic buffer and allow it to equilibrate.
-
Rapidly transfer the oocyte to a hypotonic (e.g., 5-fold diluted) buffer, which imposes an osmotic gradient.
-
-
Data Acquisition:
-
Immediately begin recording images of the oocyte using a microscope equipped with a camera at fixed time intervals (e.g., every 10-20 seconds).
-
Continue recording for 3-5 minutes as the oocyte swells due to water influx.
-
-
Analysis:
-
Measure the cross-sectional area or volume of the oocyte from the recorded images.
-
Plot the relative volume change (V/V₀) over time.
-
Calculate the osmotic water permeability coefficient (Pf) from the initial rate of swelling. Oocytes expressing functional AQP1 will swell significantly faster than control oocytes.[10]
-
Protocol: Stopped-Flow Light Scattering Assay
This technique offers higher throughput and temporal resolution for measuring water permeability in proteoliposomes or cell vesicles.
Objective: To measure the kinetics of water transport into vesicles containing purified AQP1.
Methodology:
-
Vesicle Preparation: Prepare either plasma membrane vesicles from cells expressing AQP1 or proteoliposomes by reconstituting purified AQP1 protein into artificial lipid vesicles.
-
Stopped-Flow Instrument Setup:
-
Load one syringe of the stopped-flow apparatus with the vesicle suspension in an isotonic buffer.
-
Load the second syringe with a hypertonic buffer (containing a non-permeable solute like sucrose).
-
-
Rapid Mixing and Measurement:
-
The instrument rapidly mixes the two solutions, subjecting the vesicles to a hyperosmotic shock. This causes water to exit the vesicles, leading to shrinkage.
-
A beam of light (e.g., at 90°) is passed through the solution. The vesicle shrinkage causes an increase in light scattering.
-
-
Data Acquisition: The change in light scattering intensity is recorded over a short time course (milliseconds to seconds).
-
Analysis:
-
The resulting curve of light scattering intensity versus time is fitted to an exponential function.
-
The rate constant derived from this fit is proportional to the osmotic water permeability of the vesicle membrane.[11]
-
Visualization of Workflows and Relationships
Diagrams created using Graphviz DOT language provide clear visual representations of complex processes and concepts.
References
- 1. Evolutionary and Structural Analysis of the Aquaporin Gene Family in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide Identification of Aquaporin Gene Family in Pitaya Reveals an HuNIP6;1 Involved in Flowering Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolutionary aspects of aquaporin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. Protein Sequence Conservation Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Conservation, Evolutionary - Proteopedia, life in 3D [proteopedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Detecting Aquaporin Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for the Purification of CHIP28 from Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIP28, also known as Aquaporin-1 (AQP1), is a 28-kDa integral membrane protein that functions as a molecular water channel.[1][2][3] It is abundantly present in red blood cells (RBCs) and renal tubules, where it facilitates rapid transmembrane water movement.[1][2][4] The ability to purify functional this compound is crucial for biophysical characterization, structural studies, and for investigating its role in physiological and pathophysiological processes. This document provides a detailed protocol for the purification of this compound from human red blood cells and its functional reconstitution into proteoliposomes.
Experimental Protocols
Part 1: Preparation of Red Blood Cell Membranes (Ghosts)
This initial phase involves the isolation of red blood cell membranes, often referred to as "ghosts," by hypotonic lysis.
Materials:
-
Anticoagulated normal human blood
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hypotonic lysis buffer (e.g., 5 mM phosphate (B84403) buffer, pH 8.0)
-
Protease inhibitors (e.g., PMSF)
-
Centrifuge and rotor capable of high speeds
Procedure:
-
Wash Red Blood Cells: Centrifuge the anticoagulated blood to separate plasma from the red blood cells.
-
Wash the RBCs three times in PBS (pH 7.4).[5]
-
Hypotonic Lysis: Resuspend the packed RBCs in a large volume of cold hypotonic lysis buffer containing protease inhibitors. This causes the cells to swell and burst, releasing their cytoplasmic contents.
-
Membrane Pelletting: Centrifuge the lysate at high speed to pellet the red blood cell membranes.
-
Washing: Wash the resulting membrane pellet multiple times with the lysis buffer until the supernatant is clear, indicating the removal of hemoglobin. The resulting whitish pellet contains the RBC ghosts.
Part 2: Stripping of Peripheral Proteins and Solubilization of Integral Membrane Proteins
To enrich for this compound, peripheral membrane proteins are removed, followed by the solubilization of integral membrane proteins.
Materials:
-
RBC ghosts from Part 1
-
Stripping buffer (e.g., a low ionic strength buffer or a solution containing a mild chaotropic agent)
-
Solubilization buffer containing a non-ionic detergent (e.g., Triton X-100 or octyl glucoside)[6]
-
Chromatography buffer (20 mM Tris-HCl, pH 7.8, 1 mM NaN3, 1 mM dithiothreitol)[6]
-
Ultracentrifuge
Procedure:
-
Stripping: Resuspend the RBC ghosts in the stripping buffer and incubate to detach peripheral proteins. Centrifuge to pellet the stripped membranes.
-
Solubilization: Resuspend the stripped membranes in chromatography buffer containing 3% (v/v) Triton X-100.[6]
-
Incubate with gentle agitation to solubilize the integral membrane proteins.
-
Clarification: Centrifuge the solubilized membrane suspension at high speed (e.g., 30,000 x g for 4 hours) to pellet any insoluble material.[6]
-
Filter the supernatant through a 0.22-µm filter.[6]
Part 3: Purification of this compound
While various chromatography techniques can be employed, this protocol outlines a general approach.
Materials:
-
Solubilized integral membrane proteins from Part 2
-
Chromatography system (e.g., FPLC or HPLC)
-
Appropriate chromatography column (e.g., ion-exchange, size-exclusion, or affinity column)
-
Elution buffers
Procedure:
-
Chromatography: Load the clarified supernatant onto the chosen chromatography column.
-
Washing: Wash the column extensively with buffer containing a lower concentration of detergent to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a gradient of salt or a specific competing ligand, depending on the chromatography method.
-
Fraction Collection: Collect fractions and analyze them for the presence and purity of this compound using SDS-PAGE. Silver staining can be used for sensitive detection.[6][7] The 28-kDa this compound protein and a 40-60-kDa N-glycosylated form should be present.[6]
Part 4: Reconstitution of Purified this compound into Proteoliposomes
To assess the functionality of the purified this compound, it is reconstituted into artificial lipid vesicles (liposomes).
Materials:
-
Purified this compound from Part 3
-
Lipids (e.g., E. coli bulk phospholipid or a defined mixture of PC, PI, and cholesterol)[6][8]
-
Detergent (e.g., octyl glucoside)
-
Dialysis tubing or spin columns for detergent removal
Procedure:
-
Lipid Preparation: Dry the lipids under a stream of nitrogen and then under vacuum to form a thin film.
-
Solubilization of Lipids: Resuspend the lipid film in a buffer containing a detergent to form mixed micelles.
-
Mixing with Protein: Mix the purified this compound with the solubilized lipids at a specific lipid-to-protein ratio (e.g., 4:1 wt/wt).[8]
-
Detergent Removal: Remove the detergent slowly by dialysis or using a spin column. As the detergent is removed, the lipids self-assemble into bilayers, incorporating the this compound protein to form proteoliposomes.
-
Proteoliposome Collection: The resulting proteoliposomes can be collected and used for functional assays.
Data Presentation
The functionality of the reconstituted this compound is typically assessed by measuring the osmotic water permeability (Pf).
| Sample | Osmotic Water Permeability (Pf) at 10°C (cm/s) | Inhibition by HgCl2 |
| Control Liposomes (protein-free) | ~0.006 | No |
| This compound Proteoliposomes | ~0.04 | Yes |
Table 1: Representative osmotic water permeability of control liposomes and proteoliposomes reconstituted with purified this compound. Data synthesized from multiple sources.[8][9][10]
| Parameter | Value | Reference |
| Single Channel Water Permeability (pf) | 3.6 x 10-14 cm3/s at 10°C | [8][9][10] |
| This compound-mediated water flux per monomer | 11.7 x 10-14 cm3/s | [1][2][11] |
| Arrhenius Activation Energy | < 5 kcal/mol | [1][6] |
Table 2: Biophysical properties of the this compound water channel.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the purification and functional reconstitution of this compound from red blood cells.
References
- 1. alliance-ewu.primo.exlibrisgroup.com [alliance-ewu.primo.exlibrisgroup.com]
- 2. Reconstitution of functional water channels in liposomes containing purified red cell this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional reconstitution of the isolated erythrocyte water channel this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound water channels are localized in constitutively water-permeable segments of the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitation of the water channel protein aquaporin (this compound) from red blood cell membranes by densitometry of silver stained polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Tetrameric assembly of this compound water channels in liposomes and cell membranes: a freeze-fracture study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
Expressing Recombinant CHIP28 in Xenopus Oocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression and functional characterization of the recombinant water channel protein CHIP28 (also known as Aquaporin-1) in Xenopus laevis oocytes. The Xenopus oocyte is a robust and widely used system for the heterologous expression of membrane proteins, offering a reliable method to study the function of ion channels and transporters like this compound.[1][2][3][4][5][6]
Introduction
This compound is a 28-kDa integral membrane protein first identified in human red blood cells and renal proximal tubules.[7][8] It functions as a molecular water channel, facilitating the rapid, passive movement of water across cell membranes.[7][8][9] The expression of this compound in Xenopus oocytes, which have intrinsically low water permeability, provides a powerful model to unequivocally demonstrate its function.[2][8][9] Microinjection of in vitro-transcribed this compound cRNA into these oocytes leads to a significant and measurable increase in their osmotic water permeability.[8][9][10] This system is invaluable for confirming the identity of putative water channels, studying their biophysical properties, and screening for potential inhibitors or modulators.[7]
Principle of the Method
The core of this application involves the microinjection of complementary RNA (cRNA) encoding this compound into the cytoplasm of Xenopus laevis oocytes.[11] The oocyte's endogenous translational machinery synthesizes the this compound protein and correctly inserts it into the plasma membrane.[4] The functional expression of this compound is then assayed by observing the oocyte's response to an osmotic challenge. Oocytes expressing this compound will swell and eventually burst when placed in a hypotonic solution, a dramatic and easily quantifiable phenotype.[1][12]
Data Presentation
The expression of this compound in Xenopus oocytes results in a dose-dependent increase in osmotic water permeability. The following table summarizes the quantitative relationship between the amount of injected this compound cRNA, the resulting number of this compound protein copies per oocyte, and the measured osmotic water permeability (Pf).
| This compound RNA Injected (ng) | Osmotic Water Permeability (Pf) (cm/s x 10-4) | This compound Copies per Oocyte (x 10-11) |
| 0 (Control) | 2.0 | <0.1 |
| 0.1 | 13.7 | 0.4 |
| 0.5 | 50.0 | 1.6 |
| 2.0 | 112 | Not Reported |
| 10.0 | 175 | 10 |
| Data adapted from studies conducted at 22°C, 72 hours post-injection.[13] |
Experimental Protocols
Herein are detailed methodologies for the key experiments involved in the expression and functional analysis of this compound in Xenopus oocytes.
Protocol 1: Preparation of this compound cRNA
This protocol describes the in vitro transcription of this compound cRNA from a plasmid DNA template.
Materials:
-
This compound cDNA cloned into an expression vector with a T7 or SP6 promoter (e.g., pSP64T).[1]
-
Restriction enzyme to linearize the plasmid downstream of the coding sequence.
-
mMessage mMachine™ T7 or SP6 Transcription Kit (or similar).
-
Nuclease-free water.
-
LiCl Precipitation Solution (or isopropanol/ethanol).
-
70% Ethanol (B145695).
-
Spectrophotometer (e.g., NanoDrop).
-
Agarose (B213101) gel electrophoresis equipment.
Procedure:
-
Plasmid Linearization:
-
Digest 5-10 µg of the this compound plasmid with a suitable restriction enzyme to linearize it.
-
Verify complete linearization by running a small aliquot on a 1% agarose gel.
-
Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified, linearized DNA in nuclease-free water to a final concentration of 0.5-1.0 µg/µL.
-
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction according to the manufacturer's protocol (e.g., mMessage mMachine™ kit). A typical reaction includes the linearized DNA template, NTP/CAP solution, and the appropriate RNA polymerase (T7 or SP6).
-
Incubate the reaction at 37°C for 2 hours.
-
-
cRNA Purification:
-
Following incubation, add DNase to the reaction to remove the template DNA.
-
Purify the cRNA using LiCl precipitation or another suitable method as per the kit's instructions.
-
Wash the cRNA pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.
-
-
Quantification and Quality Control:
-
Determine the cRNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be ~2.0.
-
Assess the integrity of the cRNA by running an aliquot on a denaturing agarose gel. A single, sharp band corresponding to the expected size of the this compound transcript should be visible.
-
Store the purified cRNA at -80°C in small aliquots.
-
Protocol 2: Preparation and Microinjection of Xenopus Oocytes
This protocol details the harvesting, defolliculation, and microinjection of Xenopus laevis oocytes.
Materials:
-
Xenopus laevis female frog.
-
Collagenase Type II.
-
Modified Barth's Saline (MBS).
-
Microinjection setup (including a stereomicroscope, micromanipulator, and microinjector).
-
Glass capillaries for pulling needles.
-
Incubator set to 16-18°C.
Procedure:
-
Oocyte Harvesting and Defolliculation:
-
Surgically remove a portion of the ovary from an anesthetized female Xenopus laevis.
-
Tease the ovarian lobes into smaller clusters.
-
Incubate the oocyte clusters in a collagenase solution (e.g., 2 mg/mL in calcium-free MBS) with gentle agitation for 1-2 hours to remove the follicular cell layer.[14]
-
Wash the oocytes extensively with MBS to remove the collagenase and cellular debris.
-
Manually select healthy, stage V-VI oocytes under a dissecting microscope.
-
-
Microinjection:
-
Load a pulled glass needle with the this compound cRNA solution (typically at a concentration of 0.1-1.0 µg/µL).
-
Secure an oocyte on a nylon mesh in a dish containing MBS.
-
Using a microinjector, inject 10-50 nL of the cRNA solution into the cytoplasm of each oocyte. For control experiments, inject an equivalent volume of nuclease-free water.
-
Transfer the injected oocytes to fresh MBS containing antibiotics.
-
-
Incubation:
-
Incubate the oocytes at 16-18°C for 2-4 days to allow for protein expression and membrane insertion.
-
Protocol 3: Osmotic Water Permeability Assay
This is a simple yet effective functional assay to confirm the activity of expressed this compound.
Materials:
-
Injected and control oocytes.
-
Isotonic solution (e.g., 200 mOsm Modified Barth's Saline).
-
Hypotonic solution (e.g., 70 mOsm Modified Barth's Saline or deionized water).[1][10]
-
Stereomicroscope with a camera for recording (optional).
-
Stopwatch.
Procedure:
-
Place individual oocytes (both this compound-injected and control) in a petri dish containing isotonic MBS.
-
Rapidly replace the isotonic solution with the hypotonic solution.
-
Observe the oocytes under the microscope.
-
Record the time it takes for the oocytes to swell and burst.
-
Expected Result: Oocytes expressing this compound will swell rapidly and burst, often within seconds to a few minutes.[1][12] Control oocytes injected with water will show minimal swelling over a much longer period.[1]
-
Inhibition (Optional): To confirm that the water transport is mediated by this compound, pre-incubate this compound-expressing oocytes in MBS containing a known inhibitor, such as 0.3 mM mercuric chloride (HgCl₂), for 5 minutes before the osmotic challenge. The water permeability should be significantly reduced.[8][9]
Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Xenopus Oocytes as a Powerful Cellular Model to Study Foreign Fully-Processed Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xenopus Oocytes - Your Gateway to Advanced Biological Research [vipergen.com]
- 5. The Xenopus Oocyte as an Expression System for Functional Analyses of Fish Aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xenopus Oocyte Microinjection and Ion-Channel Expression | Semantic Scholar [semanticscholar.org]
- 7. Aquaporin CHIP: the archetypal molecular water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Appearance of water channels in Xenopus oocytes expressing red cell this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Appearance of Water Channels in Xenopus Oocytes Expressing Red Cell this compound Protein | Semantic Scholar [semanticscholar.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solved Table 2. Comparisons between the amount of this compound RNA | Chegg.com [chegg.com]
- 14. youtube.com [youtube.com]
Reconstitution of CHIP28 into Proteoliposomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIP28, also known as Aquaporin-1 (AQP1), is a 28 kDa integral membrane protein that functions as a highly selective water channel.[1][2][3] Found abundantly in tissues with high water permeability such as red blood cells and renal tubules, this compound facilitates the rapid transport of water across cellular membranes in response to osmotic gradients.[1][2][3][4] The ability to reconstitute purified this compound into artificial lipid bilayers, or proteoliposomes, provides a powerful in vitro system to study its biophysical properties, structure-function relationships, and for screening potential modulators.[1][2][5] This document provides detailed protocols for the purification of this compound, its reconstitution into proteoliposomes, and functional characterization.
Functional Role of this compound (Aquaporin-1)
This compound is a member of the aquaporin family of proteins, which are crucial for maintaining water homeostasis across biological membranes.[4] These proteins form tetrameric assemblies in the membrane, with each monomer containing a central pore that is selectively permeable to water.[6][7] The transport of water through this compound is a passive process, driven by osmotic gradients.[8] Beyond its role in water transport, AQP1 has been implicated in cell migration and angiogenesis.[3]
Below is a diagram illustrating the basic function of this compound in facilitating water transport across a cell membrane.
Data Presentation
Table 1: Osmotic Water Permeability (Pf) of this compound Proteoliposomes
| Preparation | Pf (cm/s) | Temperature (°C) | Key Findings | Reference(s) |
| Control Liposomes (protein-free) | ~0.006 | 10 | Low intrinsic water permeability. | [9] |
| This compound Proteoliposomes | ~0.041 | 10 | Significantly increased water permeability compared to control. | [9] |
| This compound Proteoliposomes + HgCl2 | - | 10 | Water permeability is sensitive to mercurial inhibition. | [9] |
| This compound Proteoliposomes | ~0.03 | 37 | High water permeability at physiological temperature. | [10] |
| Stripped Erythrocyte Membranes | ~0.029 | 37 | High water permeability is retained after removing most other proteins. | [10] |
Table 2: Single-Channel Water Permeability of this compound
| Parameter | Value | Units | Conditions | Reference(s) |
| Single-channel water permeability (pf) | 3.6 x 10-14 | cm3/s | 10°C | [9][11] |
| Single-channel water flux | 11.7 x 10-14 | cm3/s per this compound monomer | Not specified | [1][2] |
| Single-channel water permeability | ~10-13 | cm3/s | 37°C | [10] |
Experimental Protocols
The following protocols provide a general framework for the reconstitution of this compound. Optimization may be required depending on the specific experimental goals and resources.
Protocol 1: Purification of this compound from Human Erythrocytes
This protocol is adapted from methods described for the purification of this compound from red blood cells.
Materials:
-
Packed human red blood cells (RBCs)
-
Lysis Buffer: 5 mM sodium phosphate, 1 mM EDTA, pH 8.0
-
Wash Buffer: 0.1 M NaCl, 10 mM Tris-HCl, pH 7.4
-
Detergent Solubilization Buffer: 2% (w/v) N-lauroylsarcosine, 10 mM Tris-HCl, pH 7.4
-
Chromatography Buffers (for HPLC or other purification methods)
-
Centrifuge and appropriate rotors
-
Spectrophotometer
Procedure:
-
Lysis of Erythrocytes: Wash packed RBCs with saline solution. Lyse the cells by hypotonic shock in Lysis Buffer.
-
Membrane Preparation: Centrifuge the lysate at high speed to pellet the erythrocyte membranes (ghosts). Wash the membranes repeatedly with Wash Buffer to remove hemoglobin and other cytosolic proteins.
-
Protein Solubilization: Resuspend the washed membranes in Detergent Solubilization Buffer to solubilize the membrane proteins.
-
Purification: Purify this compound from the solubilized protein mixture using techniques such as high-performance liquid chromatography (HPLC) or immunoaffinity chromatography.[5] Monitor the purification process by SDS-PAGE, looking for a prominent band at ~28 kDa.
Protocol 2: Liposome (B1194612) Preparation
This protocol describes a general method for preparing liposomes.
Materials:
-
Lipids (e.g., a mixture of phosphatidylcholine, phosphatidylinositol, and cholesterol in a mole ratio of 11:1:11)[9]
-
Aqueous Buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)
-
Rotary evaporator or nitrogen stream
-
High-vacuum system (lyophilizer)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the desired lipids in chloroform in a round-bottom flask.[12] Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.[12]
-
Lyophilization (Optional but Recommended): To ensure complete removal of the organic solvent, re-suspend the lipid film in cyclohexane and freeze the solution.[12] Lyophilize the frozen mixture under high vacuum.[12]
-
Hydration: Hydrate the lipid film with the desired aqueous buffer.[12] The temperature of the buffer should be above the phase transition temperature of the lipids.[12] Vortex the mixture periodically to facilitate the formation of multilamellar vesicles.
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should also be carried out at a temperature above the lipid phase transition.
Protocol 3: Reconstitution of this compound into Proteoliposomes by Detergent Dilution
This protocol outlines the reconstitution of purified this compound into pre-formed liposomes.
Materials:
-
Purified this compound in detergent solution
-
Prepared liposomes
-
Detergent (e.g., octyl glucoside)
-
Dialysis tubing or spin columns for detergent removal
-
Reconstitution Buffer (same as the aqueous buffer for liposome preparation)
Procedure:
-
Detergent Solubilization: Mix the purified this compound and the prepared liposomes in the presence of a detergent like octyl glucoside. The final detergent concentration should be above its critical micelle concentration to ensure solubilization of both the protein and the lipids.
-
Incubation: Gently mix the protein-lipid-detergent mixture and incubate for a period to allow for the formation of mixed micelles.
-
Detergent Removal: Gradually remove the detergent to allow for the spontaneous formation of proteoliposomes. This can be achieved through:
-
Dialysis: Place the mixture in dialysis tubing and dialyze against a large volume of detergent-free Reconstitution Buffer over an extended period (e.g., 24-48 hours) with several buffer changes.
-
Bio-Beads/Adsorption: Add detergent-adsorbing beads (e.g., Bio-Beads SM-2) to the mixture and incubate to remove the detergent.
-
-
Proteoliposome Collection: After detergent removal, the proteoliposomes can be collected by ultracentrifugation and resuspended in fresh buffer.
The overall workflow for the reconstitution process is depicted below.
Protocol 4: Functional Assay of Reconstituted this compound using Stopped-Flow Spectrophotometry
This method measures the osmotic water permeability of the proteoliposomes.
Materials:
-
This compound proteoliposomes
-
Control liposomes (protein-free)
-
Stopped-flow spectrophotometer with a light scattering detector
-
Hyperosmotic Buffer (Reconstitution Buffer with added osmoticum, e.g., sucrose)
-
Inhibitor (optional): Mercuric chloride (HgCl2) solution
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 10°C or 37°C).
-
Sample Loading: Load one syringe of the stopped-flow device with the proteoliposome suspension and the other with the hyperosmotic buffer.
-
Measurement: Rapidly mix the two solutions. The osmotic gradient will cause water to exit the proteoliposomes, resulting in their shrinkage. This shrinkage is detected as an increase in light scattering at a 90° angle.
-
Data Analysis: Record the time course of the change in light scattering. Fit the data to an exponential function to determine the rate constant (k) of vesicle shrinkage. The osmotic water permeability coefficient (Pf) can then be calculated using the following equation:
Pf = k * (V0 / A) * (1 / (Vw * Δosm))
Where:
-
V0 is the initial vesicle volume
-
A is the vesicle surface area
-
Vw is the molar volume of water
-
Δosm is the osmotic gradient
-
-
Control and Inhibition: Repeat the measurement with control liposomes to determine the baseline water permeability. To confirm that the observed water transport is mediated by this compound, pre-incubate the proteoliposomes with an inhibitor like HgCl2 and repeat the measurement.[1][2][9]
Applications in Drug Development
The successful reconstitution of this compound into proteoliposomes provides a valuable platform for drug discovery and development.[13][14] This system can be used for:
-
High-throughput screening: To identify small molecules that modulate the water permeability of this compound.
-
Mechanism of action studies: To characterize the interaction of potential drug candidates with the this compound channel.
-
Toxicity and selectivity profiling: To assess the effects of compounds on this compound function and their selectivity for other aquaporins.
Liposome-based drug delivery systems have shown great promise in improving the therapeutic index of various drugs.[15][16] The development of modulators for specific aquaporins could have therapeutic potential in a range of diseases, including those involving fluid imbalance, cell migration, and angiogenesis.
Conclusion
The reconstitution of this compound into proteoliposomes is a well-established technique that allows for the detailed functional characterization of this important water channel. The protocols and data presented here provide a comprehensive guide for researchers interested in studying this compound in a controlled, in vitro environment. This system is not only crucial for fundamental biophysical research but also holds significant potential for applications in drug development.
References
- 1. Reconstitution of functional water channels in liposomes containing purified red cell this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliance-ewu.primo.exlibrisgroup.com [alliance-ewu.primo.exlibrisgroup.com]
- 3. Aquaporin Function: Seek and You Shall Find! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Mechanisms and Pharmacological Modulators Governing Diverse Aquaporin Functions in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and functional reconstitution of the human this compound water channel expressed in Saccharomyces cerevisiae. | Semantic Scholar [semanticscholar.org]
- 6. Tetrameric assembly of this compound water channels in liposomes and cell membranes: a freeze-fracture study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Aquaporin water channels – from atomic structure to clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rupress.org [rupress.org]
- 12. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 13. Cell-Free Production of Proteoliposomes for Functional Analysis and Antibody Development Targeting Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Functional Analysis of CHIP28 (Aquaporin-1) Water Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIP28, now widely known as Aquaporin-1 (AQP1), was the first identified water channel protein, revolutionizing our understanding of water transport across biological membranes.[1][2] AQP1 is a 28-kDa integral membrane protein that functions as a highly selective, osmotically driven water pore.[1][2] It is abundantly expressed in tissues with high water permeability, such as red blood cells and the proximal tubules of the kidney.[1][3][4][5][6] Functional assays to precisely measure the water permeability of AQP1 are crucial for studying its biophysical properties, understanding its physiological roles, and for the development of potential therapeutic modulators.[1]
These application notes provide detailed protocols for the two most common and robust functional assays used to determine the water permeability of AQP1: the Xenopus laevis oocyte swelling assay and the stopped-flow light scattering assay using proteoliposomes.
Key Functional Assays for AQP1 Water Permeability
Two primary methods are employed to quantify the water transport capacity of AQP1:
-
Xenopus laevis Oocyte Swelling Assay: This in vivo assay involves expressing AQP1 in Xenopus laevis oocytes, which have intrinsically low water permeability. The rate of oocyte swelling in a hypotonic solution is then measured, providing a direct assessment of AQP1 function.[7][8][9][10]
-
Stopped-Flow Light Scattering with Proteoliposomes: This in vitro assay involves reconstituting purified AQP1 protein into artificial lipid vesicles (proteoliposomes). The proteoliposomes are then subjected to a hyperosmotic gradient in a stopped-flow spectrophotometer. The resulting water efflux and vesicle shrinkage are measured as an increase in light scattering.[3][11][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from functional assays of AQP1 water permeability.
Table 1: Osmotic Water Permeability Coefficient (Pf) of AQP1 in Different Systems
| Experimental System | AQP1 Source | Pf (cm/s) | Temperature (°C) | Control Pf (cm/s) | Reference |
| Stably Transfected CHO Cells | Rat Kidney | 0.014 | 10 | 0.004 | [3] |
| Endocytic Vesicles from CHO Cells | Rat Kidney | 0.011 | Not Specified | 0.002 | [3] |
| Proteoliposomes | Human Red Blood Cells | Up to 50-fold > control | Not Specified | Not Specified | [13] |
Table 2: Biophysical and Inhibitory Properties of AQP1
| Property | Value | Experimental System | Comments | Reference |
| Activation Energy (Ea) | 4.9 kcal/mol | Stably Transfected CHO Cells | Low activation energy is characteristic of channel-mediated water transport. | [3] |
| Unit Water Permeability | 11.7 x 10-14 cm3/s per subunit | Proteoliposomes (Human RBC AQP1) | Corresponds to the known permeability of intact red blood cells. | [13] |
| Inhibition by HgCl2 | Reversible Inhibition | Xenopus Oocytes & Proteoliposomes | A hallmark characteristic of AQP1, targeting Cysteine-189. | [2][3][10][13] |
Experimental Protocols
Xenopus laevis Oocyte Swelling Assay
This protocol details the expression of AQP1 in Xenopus oocytes and the subsequent measurement of osmotic water permeability.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding AQP1[11]
-
Nuclease-free water
-
Modified Barth's Solution (MBS)
-
Hypotonic MBS (e.g., diluted 1:1 with water)
-
Microinjection setup
-
Video microscope with image analysis software[14]
-
Dissecting microscope
Protocol:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.
-
cRNA Microinjection:
-
Incubation: Incubate the injected oocytes for 2-3 days at 18°C in MBS to allow for protein expression and insertion into the plasma membrane.[11]
-
Swelling Assay:
-
Data Analysis:
-
Use image analysis software to measure the oocyte's cross-sectional area or volume over time.[14]
-
Calculate the initial rate of volume increase (dV/dt).
-
The osmotic water permeability coefficient (Pf) can be calculated using the following formula: Pf = [d(V/V0)/dt] * (V0/A0) * (1/ΔC * Vw) Where V0 is the initial volume, A0 is the initial surface area, ΔC is the osmotic gradient, and Vw is the molar volume of water.
-
Stopped-Flow Light Scattering with Proteoliposomes
This protocol describes the reconstitution of purified AQP1 into liposomes and the measurement of water permeability using a stopped-flow instrument.
Materials:
-
Purified AQP1 protein
-
Lipids (e.g., E. coli polar lipids or a defined mixture of POPC/POPG)
-
Detergent (e.g., Triton X-100)
-
Dialysis buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)[12]
-
Hyperosmotic buffer (e.g., dialysis buffer + 300 mM sucrose (B13894) or sorbitol)[11]
-
Stopped-flow spectrophotometer equipped with a light scattering detector[11][12]
-
Ultracentrifuge
Protocol:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) of a defined size (e.g., 100-200 nm) by extrusion or sonication.[12]
-
-
Reconstitution of AQP1:
-
Solubilize the LUVs with a detergent like Triton X-100.
-
Add the purified AQP1 protein to the solubilized lipids at a specific lipid-to-protein ratio (LPR).[12]
-
Incubate to allow the protein to incorporate into lipid-detergent micelles.
-
Remove the detergent slowly by dialysis or using adsorbent beads (e.g., Bio-Beads SM-2), leading to the formation of proteoliposomes.[12]
-
Prepare control liposomes (without AQP1) in parallel.[12]
-
-
Proteoliposome Purification:
-
Harvest the proteoliposomes by ultracentrifugation and resuspend them in the desired internal buffer.[12]
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the proteoliposome suspension and the other with the hyperosmotic buffer.[11]
-
Rapidly mix the two solutions. This creates an osmotic gradient, causing water to flow out of the proteoliposomes.
-
Measure the time course of vesicle shrinkage as an increase in 90° light scattering at a wavelength of ~400-500 nm.[11][12]
-
-
Data Analysis:
-
The resulting light scattering signal over time is fitted to a single exponential function to obtain a rate constant (k).[11]
-
The Pf value can be calculated from this rate constant, taking into account the vesicle surface area-to-volume ratio and the osmotic gradient.
-
Visualizations
Experimental Workflows
Caption: Workflow for the Xenopus Oocyte Swelling Assay.
Caption: Workflow for the Stopped-Flow Light Scattering Assay.
Principle of AQP1-Mediated Water Transport
Caption: AQP1 facilitates water transport, which can be inhibited by mercury.
Regulation of AQP1 Function
Unlike some other aquaporins, AQP1 is generally considered to be a constitutively active water channel, meaning its expression and presence in the plasma membrane are the primary determinants of water permeability in a given cell type.[5][15] While other aquaporins can be regulated by mechanisms like pH, calcium, or phosphorylation, AQP1 in many systems does not show such sensitivities.[16][17] However, its function can be acutely and reversibly blocked by mercurial compounds like mercuric chloride (HgCl2), which was a key characteristic used in its initial identification.[3][10][18] Additionally, under specific conditions such as hypoxia, the expression of AQP1 can be upregulated, leading to increased cell water permeability and migratory properties in certain cancer cells.[19] There is also evidence suggesting that the central pore of the AQP1 tetramer may function as a cGMP-gated ion channel, a distinct function from its water-conducting pores.[11]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Aquaporin CHIP: the archetypal molecular water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization and functional analysis of CHIP28k water channels in stably transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound water channels are localized in constitutively water-permeable segments of the nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound water channels are localized in constitutively water-permeable segments of the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Appearance of water channels in Xenopus oocytes expressing red cell this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteoliposomes reconstituted with human aquaporin-1 reveal novel single-ion-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reconstitution of functional water channels in liposomes containing purified red cell this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xenopus Oocyte Swelling Assay - Ecocyte [ecocyte-us.com]
- 15. Constitutive and regulated membrane expression of aquaporin 1 and aquaporin 2 water channels in stably transfected LLC-PK1 epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of aquaporin water permeability in the lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Detecting Aquaporin Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AQP1 Is Up-Regulated by Hypoxia and Leads to Increased Cell Water Permeability, Motility, and Migration in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of CHIP28
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIP28, also known as Aquaporin-1 (AQP1), is a 28 kDa integral membrane protein that functions as a water channel.[1][2] It plays a crucial role in fluid transport in various tissues, including the renal proximal tubules, descending thin limbs of Henle's loop, red blood cells, and capillary endothelium.[3][4] Accurate localization of this compound within cells and tissues is essential for understanding its physiological function and its role in pathological conditions. Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins like this compound. These application notes provide detailed protocols for the immunofluorescent staining of this compound, quantitative data on its expression, and an overview of a key signaling pathway.
Data Presentation
The following table summarizes quantitative data on this compound/Aquaporin-1 expression and localization in various tissues and conditions.
| Tissue/Cell Type | Species | Localization | Quantitative Measurement | Reference |
| Isolated Proximal Tubule Brush Border | Rat | Apical and Basolateral Membranes | 3.8% of total protein | [4] |
| Human Renal Proximal Tubule Epithelial Cells (HRPTE) | Human | - | 2-2.5 fold increase in expression in hyperosmolar (400-500 mOsm/kg H2O) conditions | [5] |
| Human Renal Proximal Tubule Epithelial Cells (HRPTE) | Human | - | 3-4 fold increase in expression with hyperosmolar contrast agents | [5] |
| Autosomal Dominant Polycystic Kidney Disease (ADPKD) Cysts | Human | Epithelial Lining | Expression decreases with increasing cyst size | [6] |
Experimental Protocols
This section provides a detailed methodology for immunofluorescence staining of this compound in cultured cells and kidney tissue cryosections.
Protocol 1: Immunofluorescence Staining of this compound in Cultured Cells
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5-10% normal goat serum in PBS with 0.1% Triton X-100
-
Primary Antibody: Rabbit anti-Aquaporin 1/CHIP28 polyclonal antibody (diluted in Blocking Buffer, e.g., 1:50-1:200)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488), diluted in Blocking Buffer
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each at room temperature.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[7] The optimal concentration and time may need to be determined empirically.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-CHIP28 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody, protected from light, for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Immunofluorescence Staining of this compound in Kidney Cryosections
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 10% normal goat serum in PBS with 0.1% Triton X-100
-
Primary Antibody: Rabbit anti-Aquaporin 1/CHIP28 polyclonal antibody (e.g., 2 µg/ml)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye
-
Nuclear Counterstain: DAPI
-
Mounting Medium
Procedure:
-
Tissue Preparation: Embed fresh kidney tissue in OCT compound and freeze rapidly.
-
Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on charged microscope slides.
-
Drying: Air dry the slides for at least 1 hour.
-
Fixation: Fix the sections with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Rinse the slides in PBS for 5 minutes.
-
Permeabilization and Blocking: Incubate the sections in PBS containing 0.1% Triton X-100 and 10% normal goat serum for 30 minutes at room temperature.[8]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CHIP28 antibody overnight at 4°C in a humidified chamber.[9]
-
Washing: Wash the slides three times in PBS with 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody for 30-60 minutes at room temperature in a dark, humidified chamber.
-
Washing: Wash the slides three times in PBS with 0.1% Triton X-100 for 5 minutes each.
-
Counterstaining: Rinse in PBS with DAPI for 5 minutes.
-
Mounting: Mount the sections with a suitable mounting medium.
-
Imaging: Analyze the sections using a fluorescence or confocal microscope.
Visualizations
Experimental Workflow
Caption: Workflow for immunofluorescence staining of this compound.
This compound (AQP1) and Wnt/β-Catenin Signaling Pathway
This compound (AQP1) has been shown to interact with components of the Wnt/β-catenin signaling pathway, playing a role in regulating cell proliferation and cyst development in the kidney.[6][10]
References
- 1. sinobiological.com [sinobiological.com]
- 2. Aquaporin water channels – from atomic structure to clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aquaporin CHIP: the archetypal molecular water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound water channels are localized in constitutively water-permeable segments of the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aquaporin-1 expression in proximal tubule epithelial cells of human kidney is regulated by hyperosmolarity and contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 8. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Aquaporin-1 retards renal cyst development in polycystic kidney disease by inhibition of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CHIP28 (Aquaporin-1) Detection via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-1 (AQP1), also known as CHIP28 (Channel-forming Integral Protein of 28 kDa), is a widely expressed water channel protein crucial for fluid homeostasis in various tissues.[1][2] Its involvement in physiological processes such as urine concentration, saliva production, and cerebrospinal fluid secretion, as well as in pathological conditions including tumor angiogenesis and cell migration, makes it a significant target for research and drug development.[1][3] This document provides a detailed protocol for the detection of this compound via Western blot, a fundamental technique for protein analysis.
Signaling Pathway of this compound in Cell Migration
This compound plays a role in cell migration through its interaction with the scaffolding protein Lin-7 and the signaling molecule β-catenin.[3][4][5] This interaction is believed to stabilize the cadherin/β-catenin/Lin-7/F-actin complex, thereby influencing the organization of the actin cytoskeleton and enhancing the migratory and invasive capacity of cells.[1] The proposed mechanism involves this compound-mediated water influx at the leading edge of a migrating cell, which increases hydrostatic pressure and facilitates the extension of lamellipodia.[1]
Caption: Proposed signaling pathway of this compound in cell migration.
Experimental Protocol for this compound Western Blot
This protocol outlines the key steps for detecting this compound in cell lysates or tissue homogenates.
I. Sample Preparation
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then scrape cells in RIPA buffer (supplemented with protease and phosphatase inhibitors).
-
For suspension cells, centrifuge to pellet, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Tissue Homogenization:
-
Excise and immediately flash-freeze tissues in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer using a mechanical homogenizer.
-
Follow steps from cell lysis incubation onwards.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
II. Gel Electrophoresis
-
Sample Preparation for Loading:
-
Mix the protein lysate with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per well of a 10% or 12% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X SDS-PAGE running buffer at 100-150V until the dye front reaches the bottom.
-
III. Protein Transfer
-
Membrane Activation:
-
If using a PVDF membrane, activate it by soaking in methanol (B129727) for 1-2 minutes, followed by a brief rinse in transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
-
Transfer Assembly:
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped.
-
-
Electrotransfer:
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Typical conditions for wet transfer are 100V for 60-90 minutes in a cold room or with an ice pack.
-
IV. Immunodetection
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against this compound (AQP1) diluted in blocking buffer. Incubation can be performed for 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
V. Detection
-
Signal Development:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film. The expected band for this compound is approximately 28 kDa, with potential glycosylated forms appearing at 35-45 kDa.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for this compound Western blotting, compiled from various sources.
| Parameter | Recommended Range | Source(s) |
| Protein Loading | 20 - 50 µg per lane | General |
| Gel Percentage | 10% or 12% SDS-PAGE | [6] |
| Primary Antibody Dilution | 1:500 - 1:50,000 (Rabbit polyclonal) | [7] |
| Secondary Antibody Dilution | 1:2,000 - 1:20,000 (HRP-conjugated) | [8] |
| Expected Band Size | ~28 kDa (non-glycosylated), 35-45 kDa (glycosylated) | [7] |
Experimental Workflow
Caption: General workflow for this compound Western blot analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Insufficient protein loaded- Inefficient protein transfer- Low antibody concentration | - Increase protein load- Verify transfer with Ponceau S stain- Optimize primary and secondary antibody concentrations and incubation times |
| High Background | - Insufficient blocking- High antibody concentration- Inadequate washing | - Increase blocking time or change blocking agent- Decrease antibody concentrations- Increase the number and duration of wash steps |
| Non-specific Bands | - Primary antibody cross-reactivity- Protein degradation | - Use a more specific antibody or increase antibody dilution- Use fresh samples and protease inhibitors |
| Uneven Bands ("Smiling") | - Gel running too hot | - Run the gel at a lower voltage or in a cold room |
References
- 1. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aquaporin CHIP: the archetypal molecular water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AQP1 Is Not Only a Water Channel: It Contributes to Cell Migration through Lin7/Beta-Catenin | PLOS One [journals.plos.org]
- 4. AQP1 is not only a water channel: It contributes to cell migration through Lin7/β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [1308.6033] AQP1 Is Not Only a Water Channel: It Contributes to Cell Migration through Lin7/Beta-Catenin [arxiv.org]
- 6. Signaling Mechanisms and Pharmacological Modulators Governing Diverse Aquaporin Functions in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting Aquaporin Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound water channels are localized in constitutively water-permeable segments of the nephron - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generating a CHIP28 (Aquaporin-1) Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the generation and initial characterization of a CHIP28 (Aquaporin-1, AQP1) knockout mouse model using CRISPR-Cas9 technology. This compound is a crucial water channel protein involved in a variety of physiological processes, including renal water reabsorption, cerebrospinal fluid production, and angiogenesis.[1][2] Its dysregulation has been implicated in several pathological conditions, making a knockout mouse model an invaluable tool for studying its function and for the development of novel therapeutics. These application notes include detailed protocols for CRISPR-Cas9-mediated gene knockout, genotyping of founder and subsequent generations, and confirmation of protein knockout via Western blotting. Furthermore, expected phenotypic outcomes, including effects on urinary concentration and fat metabolism, are summarized with quantitative data from published studies. Visual workflows and signaling pathway diagrams are provided to facilitate experimental design and data interpretation.
Introduction
This compound, also known as Aquaporin-1 (AQP1), was the first identified molecular water channel, a 28-kDa integral membrane protein that facilitates the rapid transport of water across cell membranes.[1] It is expressed in numerous tissues, including the kidney proximal tubules, red blood cells, vascular endothelium, and choroid plexus.[1] The generation of a this compound knockout mouse model offers a powerful system to elucidate its role in health and disease. This model is particularly relevant for studies in renal physiology, neuroscience, and cancer biology, where AQP1 has been shown to play significant roles.[1][2] The protocols outlined herein leverage the efficiency and precision of the CRISPR-Cas9 system to create a null allele for the Aqp1 gene.
Data Presentation
Table 1: Expected Phenotypic Outcomes in this compound (AQP1) Knockout Mice - Renal Function
| Parameter | Wild-Type (WT) | This compound KO | Fold Change/Percentage Change | Reference |
| Urine Osmolality (mOsm/kg H₂O) | ||||
| - Baseline | ~1500 - 2500 | ~300 - 700 | ~4-8 fold decrease | [3] |
| - Water Deprived (24-36h) | >3000 | ~300 - 700 (no significant change) | >4 fold decrease | [3] |
| Urine Volume (mL/24h) | ~1.5 | ~6.0 | ~4 fold increase | [4] |
| Water Intake (mL/24h) | ~3-4 | ~10-12 | ~3 fold increase | |
| Transepithelial Osmotic Water Permeability (Pf) in Proximal Tubule (cm/s) | ~0.033 | ~0.006 | ~5-fold decrease |
Table 2: Expected Phenotypic Outcomes in this compound (AQP1) Knockout Mice - Fat Metabolism
| Parameter | Wild-Type (WT) | This compound KO | Observation | Reference |
| Body Weight Gain on High-Fat Diet (50% fat) | Significant increase | Blunted weight gain | AQP1 null mice show reduced weight gain | [5][6] |
| Fecal Appearance on High-Fat Diet | Normal | Oily, steatorrhea | Increased fat content in feces | [5] |
| Fecal Triglyceride Content | Low | Significantly increased | Evidence of fat malabsorption | [5] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Generation of this compound Knockout Mice
This protocol outlines the generation of this compound knockout mice using the CRISPR-Cas9 system. The strategy involves the design of single guide RNAs (sgRNAs) targeting an early exon of the mouse Aqp1 gene to induce a frameshift mutation leading to a premature stop codon and nonsense-mediated decay of the transcript.
1.1. sgRNA Design and Synthesis:
-
Target Selection: Identify a suitable target sequence in an early exon of the mouse Aqp1 gene (e.g., Exon 1). The mouse Aqp1 genomic sequence can be obtained from Ensembl (ENSMUSG00000004655).[7]
-
sgRNA Design: Use an online CRISPR design tool (e.g., Benchling, CHOPCHOP) to design sgRNAs with high on-target scores and low off-target potential. A recommended sgRNA sequence targeting mouse Aqp1 Exon 1 is:
-
5'- GCGGCCAGGAGGCCAGCAAC -3' (targeting the sense strand)
-
-
sgRNA Synthesis: Synthesize the sgRNA and the trans-activating crRNA (tracrRNA) or a single chimeric guide RNA. Alternatively, obtain commercially available, validated sgRNAs for mouse Aqp1.
1.2. Preparation of CRISPR-Cas9 Reagents for Microinjection:
-
Cas9 Protein: Use a high-fidelity Cas9 nuclease protein.
-
Ribonucleoprotein (RNP) Complex Formation:
-
Incubate the synthesized sgRNA and Cas9 protein at room temperature for 10-20 minutes to form the RNP complex.
-
A typical final concentration for microinjection is 20-50 ng/µL of Cas9 protein and 10-25 ng/µL of sgRNA in an injection buffer (e.g., 1 mM Tris-HCl, 0.1 mM EDTA, pH 7.5).
-
1.3. Zygote Microinjection:
-
Superovulation and Zygote Collection:
-
Induce superovulation in female mice (e.g., C57BL/6J strain) using pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later.
-
Mate superovulated females with stud males.
-
Collect fertilized zygotes from the oviducts of the mated females.
-
-
Microinjection:
-
Microinject the RNP complex into the pronucleus or cytoplasm of the collected zygotes.
-
-
Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
1.4. Generation of Founder (F0) Mice:
-
Pups will be born approximately 19-21 days after embryo transfer.
-
These pups are the F0 generation and may be mosaic for the desired mutation.
Protocol 2: Genotyping of this compound Knockout Mice
This protocol describes the identification of mice carrying the desired mutation in the Aqp1 gene using PCR amplification and sequencing.
2.1. Genomic DNA Extraction:
-
Collect a small tail or ear biopsy from 2-3 week old pups.
-
Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
2.2. PCR Amplification:
-
Primer Design: Design PCR primers flanking the sgRNA target site in the Aqp1 gene.
-
Forward Primer: 5'- CCTGGCCATCCTCTTCATCG -3'
-
Reverse Primer: 5'- AGGGCAGGAAGACAGGGAAG -3'
-
Expected Product Size (Wild-Type): ~350 bp
-
-
PCR Reaction:
-
Set up a standard PCR reaction with 50-100 ng of genomic DNA, primers, dNTPs, and a Taq DNA polymerase.
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes
-
2.3. Analysis of PCR Products:
-
Run the PCR products on a 2% agarose (B213101) gel to check for the presence of the expected band.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing to identify the specific insertion or deletion (indel) mutations introduced by the CRISPR-Cas9 system.
-
Heteroduplex Mobility Assay (HMA) or T7 Endonuclease I (T7E1) Assay (Optional): These assays can be used for rapid screening of potential founders before sequencing.
Protocol 3: Confirmation of this compound Protein Knockout by Western Blotting
This protocol is for confirming the absence of this compound protein in knockout mice.
3.1. Protein Lysate Preparation:
-
Harvest tissues known to express high levels of this compound (e.g., kidney, red blood cells).
-
Homogenize the tissue in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
3.2. SDS-PAGE and Western Blotting:
-
Electrophoresis: Load 20-30 µg of protein lysate per lane on a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound (AQP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the same membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[8]
Mandatory Visualization
Caption: Experimental workflow for generating a this compound knockout mouse.
Caption: Simplified signaling and functional role of this compound.
References
- 1. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Knock-Out Models Reveal New Aquaporin Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Defective dietary fat processing in transgenic mice lacking aquaporin-1 water channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Therapy for Glaucoma by Ciliary Body Aquaporin 1 Disruption Using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
CHIP28 (Aquaporin-1) Antibody: Application Notes and Protocols for Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIP28, also known as Aquaporin-1 (AQP1), is a 28 kDa integral membrane protein that functions as a molecular water channel.[1][2] It plays a crucial role in regulating water balance in various tissues by facilitating the rapid movement of water across cell membranes.[1] AQP1 is abundantly expressed in erythrocytes and the apical and basolateral membranes of renal proximal tubules and descending thin limbs of Henle's loop, where it is essential for constitutive water reabsorption.[3][4] Beyond the kidneys, AQP1 is also found in the choroid plexus, ciliary body of the eye, lung, and capillary endothelia.[1][5] Emerging evidence has implicated AQP1 in various physiological and pathological processes, including tumor angiogenesis and the cellular response to hypoxia, making it a protein of significant interest in drug development and disease research.[6][7]
This document provides detailed application notes and protocols for the use of this compound (AQP1) antibodies in immunohistochemistry (IHC), a key technique for visualizing the in-situ expression and localization of this protein in tissue samples.
Data Presentation
Recommended Antibody Dilutions for Various Applications
| Application | Species Reactivity | Recommended Dilution Range | Reference |
| Immunohistochemistry (Paraffin) | Human, Mouse, Rat | 1:50 - 1:8000 | [8][9][10] |
| Western Blot | Human, Mouse, Rat | 1:500 - 1:2000 | [8][9] |
| Immunocytochemistry/Immunofluorescence | Human, Mouse, Rat | 1:50 - 1:200 | [8][9] |
Note: Optimal dilutions should be determined experimentally by the end-user.
Signaling Pathway
Hypoxia-Induced Upregulation of AQP1 in Tumor Cells
Under hypoxic conditions, often found in the tumor microenvironment, the expression of AQP1 is upregulated.[7][11] This process is primarily mediated by Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to low oxygen.[4][11] The increased expression of AQP1 is thought to facilitate water transport out of the cell, which can contribute to changes in cell volume and shape, thereby promoting cell migration and invasion, hallmarks of cancer progression.[7][12] This pathway highlights AQP1 as a potential therapeutic target in oncology.
Experimental Protocols
Immunohistochemistry (IHC) Staining of Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical staining of AQP1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate Buffered Saline (PBS)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0)[8][10]
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal serum in PBS)
-
Primary Antibody: Anti-CHIP28/AQP1 antibody
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP (or other appropriate detection reagent)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (counterstain)
-
Mounting Medium
-
Glass slides
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in a Coplin jar with Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath.[6]
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS (2 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (2 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Dilute the anti-CHIP28/AQP1 primary antibody to the optimal concentration in antibody dilution buffer (e.g., 1% BSA in PBS).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Apply the DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in Scott's tap water or a weak ammonia (B1221849) solution.
-
Rinse with running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% Ethanol).
-
Clear in Xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow for Immunohistochemistry
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a positive control tissue to validate antibody performance. |
| Incorrect antibody dilution | Optimize antibody concentration through titration. | |
| Inadequate antigen retrieval | Try different antigen retrieval methods (heat-induced with different pH buffers or enzymatic). | |
| Primary antibody incubation time too short | Increase incubation time or perform incubation at 4°C overnight. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Primary or secondary antibody concentration too high | Further dilute the antibodies. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody raised against the species of the primary antibody. |
| Hydrophobic interactions | Add a detergent like Tween-20 to the wash buffers. |
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemistry (IHC) protocol [hellobio.com]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. Frontiers | AQP1 Is Up-Regulated by Hypoxia and Leads to Increased Cell Water Permeability, Motility, and Migration in Neuroblastoma [frontiersin.org]
- 8. Aquaporin 1 Polyclonal Antibody (PA5-87196) [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Aquaporin Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional and Transcriptional Induction of Aquaporin-1 Gene by Hypoxia; Analysis of Promoter and Role of Hif-1α | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
Application Notes: High-Throughput Analysis of CHIP28 (Aquaporin-1) Water Permeability using Stopped-Flow Spectrophotometry
Introduction
CHIP28, also known as Aquaporin-1 (AQP1), is a vital transmembrane water channel protein found in various tissues, playing a crucial role in regulating water homeostasis.[1][2] Its function is particularly prominent in tissues with high water permeability, such as red blood cells and the proximal tubules of the kidney.[1][2] The precise and rapid measurement of this compound's water transport activity is essential for understanding its physiological role and for the development of therapeutic agents that modulate its function. Stopped-flow spectrophotometry is a powerful technique that allows for the real-time measurement of rapid kinetic events, making it an ideal method for quantifying the water permeability of this compound.[3][4] This application note provides a detailed protocol for determining the water permeability of purified this compound reconstituted into proteoliposomes using a stopped-flow instrument.
Principle of the Assay
The stopped-flow assay for this compound activity is based on the principle of osmotic water transport across a semi-permeable membrane.[3] Purified this compound protein is reconstituted into synthetic lipid vesicles, known as liposomes, to create proteoliposomes. These proteoliposomes, containing functional water channels, are rapidly mixed with a hyperosmotic solution in a stopped-flow device.[3][5] This creates an osmotic gradient, driving water out of the proteoliposomes and causing them to shrink. The change in vesicle volume is monitored in real-time by measuring the change in light scattering at a 90° angle or the change in fluorescence of an entrapped volume-sensitive dye.[3][5][6] The rate of vesicle shrinkage is directly proportional to the water permeability of the membrane, and thus the activity of the reconstituted this compound channels.[7] By fitting the kinetic data to an exponential function, the osmotic water permeability coefficient (Pf) can be calculated.[7]
Experimental Workflow
The following diagram outlines the major steps involved in the preparation and analysis of this compound-containing proteoliposomes for stopped-flow spectrophotometry.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Proteoliposomes
This protocol describes the reconstitution of purified this compound into large unilamellar vesicles (LUVs).
Materials:
-
Purified this compound protein
-
Escherichia coli polar lipids or a defined lipid mixture (e.g., POPC:POPS)
-
Reconstitution Buffer: 10 mM HEPES, 100 mM NaCl, pH 7.4
-
Bio-Beads SM-2
-
Ultrasonic bath
-
Extruder with 100 nm polycarbonate membranes
Methodology:
-
Lipid Film Preparation: Dissolve lipids in chloroform in a round-bottom flask. Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration and LUV formation: Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension in an ultrasonic bath for 5-10 minutes to form small unilamellar vesicles (SUVs).
-
Freeze-Thaw Cycles: Subject the SUV suspension to five rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of larger, more uniform vesicles.
-
Extrusion: Extrude the lipid suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to generate LUVs of a defined size.
-
Detergent Solubilization of LUVs: Solubilize the LUVs by adding n-Octyl-β-D-glucopyranoside (OG) to a final concentration above its critical micelle concentration (CMC).
-
Reconstitution: Add purified this compound protein to the detergent-solubilized LUVs at a desired lipid-to-protein ratio (LPR), typically ranging from 50:1 to 200:1 (w/w). Incubate the mixture on ice for 30 minutes.
-
Detergent Removal: Remove the detergent by adding Bio-Beads SM-2 and incubating with gentle mixing at 4°C for at least 2 hours. This will induce the spontaneous insertion of this compound into the lipid bilayer, forming proteoliposomes.
-
Proteoliposome Purification: Separate the proteoliposomes from unincorporated protein and residual detergent by density gradient centrifugation or size exclusion chromatography.
-
Characterization: Determine the size distribution and concentration of the proteoliposomes using dynamic light scattering (DLS). The protein incorporation efficiency can be assessed by SDS-PAGE and densitometry.[8]
Protocol 2: Stopped-Flow Spectrophotometry Measurement
This protocol details the measurement of water permeability of the prepared this compound proteoliposomes.
Materials:
-
This compound proteoliposomes
-
Isosmotic Buffer: 10 mM HEPES, 100 mM NaCl, pH 7.4
-
Hyperosmotic Buffer: 10 mM HEPES, 100 mM NaCl, 200 mM Sucrose (B13894), pH 7.4
-
Stopped-flow spectrophotometer equipped with a light scattering or fluorescence detector
Methodology:
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 20°C). Set the excitation wavelength to 500 nm and monitor the light scattering signal at a 90° angle. For fluorescence measurements, use appropriate excitation and emission wavelengths for the chosen dye.
-
Syringe Loading: Load one syringe of the stopped-flow instrument with the this compound proteoliposome suspension diluted in Isosmotic Buffer. Load the second syringe with the Hyperosmotic Buffer.
-
Rapid Mixing: Initiate the stopped-flow experiment. The instrument will rapidly mix equal volumes of the proteoliposome suspension and the hyperosmotic buffer, creating a 100 mM sucrose gradient across the vesicle membrane.
-
Data Acquisition: Record the change in light scattering intensity over time for approximately 2-5 seconds. The data acquisition should be set to a high sampling rate to capture the rapid kinetics of water efflux.[9]
-
Control Measurement: Perform a control experiment using empty liposomes (without reconstituted this compound) to measure the basal water permeability of the lipid bilayer.
-
Data Analysis:
-
Average multiple kinetic traces (at least 3-5) for each sample.
-
Fit the time course of the change in light scattering to a single exponential function: I(t) = I0 + A * exp(-k*t) where I(t) is the intensity at time t, I0 is the final intensity, A is the amplitude of the change, and k is the observed rate constant.
-
Calculate the osmotic water permeability coefficient (Pf) using the following equation: Pf = k * (V0 / Av) * (1 / (Vw * ΔC)) where V0 is the initial vesicle volume, Av is the vesicle surface area, Vw is the molar volume of water, and ΔC is the osmotic gradient.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from stopped-flow experiments for this compound.
| Parameter | Symbol | Typical Value | Unit | Reference |
| Osmotic Water Permeability (this compound Proteoliposomes) | Pf | 1.0 - 5.0 x 10-2 | cm/s | [1] |
| Osmotic Water Permeability (Empty Liposomes) | Pf | 0.5 - 2.0 x 10-4 | cm/s | [10] |
| Single Channel Water Permeability | pf | ~2 x 109 | molecules/subunit/s | [1] |
| Activation Energy for Water Transport | Ea | ~3-5 | kcal/mol | [11] |
This compound Functional Context
The following diagram illustrates the role of this compound (AQP1) in water reabsorption in the renal proximal tubule, a key physiological process where its activity is critical.
Conclusion
Stopped-flow spectrophotometry provides a robust and highly quantitative method for characterizing the water transport activity of this compound. The protocols outlined in this application note offer a reliable framework for researchers and drug development professionals to assess the function of this important water channel. The high-throughput nature of the technique makes it particularly suitable for screening potential modulators of this compound activity, which may have therapeutic applications in various diseases.
References
- 1. Aquaporin water channels – from atomic structure to clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound water channels are localized in constitutively water-permeable segments of the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Detecting Aquaporin Function and Regulation [frontiersin.org]
- 4. biologic.net [biologic.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologic.net [biologic.net]
- 8. Quantitation of the water channel protein aquaporin (this compound) from red blood cell membranes by densitometry of silver stained polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. Evidence for a glycerol pathway through aquaporin 1 (this compound) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring CHIP28 Single-Channel Water Permeability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the single-channel water permeability of CHIP28, also known as Aquaporin-1 (AQP1). This compound is a water channel protein crucial for rapid water transport across cell membranes in various tissues.[1][2][3][4][5][6][7] Accurate measurement of its single-channel water permeability is essential for understanding its physiological function and for the development of potential therapeutic modulators.
Two primary methods are detailed here: the stopped-flow light scattering assay using reconstituted proteoliposomes and the Xenopus oocyte swelling assay.
Stopped-Flow Light Scattering with Reconstituted Proteoliposomes
This in vitro method offers a controlled environment for measuring water permeability by reconstituting purified this compound into artificial lipid vesicles (proteoliposomes).[8][9][10][11] The principle involves subjecting these proteoliposomes to a hyperosmotic gradient, which causes water to exit the vesicles, leading to their shrinkage. This change in volume is detected as an increase in light scattering.[8][12]
Materials:
-
Purified this compound protein
-
Lipids (e.g., POPC, POPG, Cholesterol in a 2:1:2 ratio)
-
Internal fluorophore (e.g., (5)6-carboxyfluorescein) (optional, for fluorescence quenching method)
-
Reconstitution buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Hyperosmotic buffer (Reconstitution buffer + 400 mM sucrose)
-
Detergent (e.g., n-octyl-β-D-glucopyranoside)
-
Size exclusion chromatography (SEC) column
-
Stopped-flow spectrophotometer
Procedure:
-
Liposome (B1194612) Preparation:
-
Dissolve lipids in chloroform to a final concentration of 25 mg/mL in a glass vial.[8]
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with reconstitution buffer (containing the fluorophore if using that method) by vortexing.[8]
-
Subject the lipid suspension to several freeze-thaw cycles to form large unilamellar vesicles (LUVs).[8]
-
Extrude the LUVs through a polycarbonate filter (e.g., 100 nm pore size) to obtain vesicles of a uniform size.[8]
-
-
Reconstitution of this compound:
-
Solubilize the purified this compound protein with a detergent.
-
Mix the solubilized protein with the prepared liposomes at a specific protein-to-lipid ratio.
-
Remove the detergent slowly (e.g., by dialysis or using bio-beads) to allow the protein to insert into the liposome membrane, forming proteoliposomes.
-
Separate the proteoliposomes from unincorporated protein and empty liposomes using a suitable method like density gradient centrifugation or SEC.
-
-
Stopped-Flow Measurement:
-
Determine the average diameter of the proteoliposomes using dynamic light scattering.[13]
-
Load one syringe of the stopped-flow instrument with the proteoliposome suspension and the other with the hyperosmotic buffer.
-
Rapidly mix the two solutions. This will create an osmotic gradient, causing water to flow out of the proteoliposomes and the vesicles to shrink.[8][12]
-
Measure the change in light scattering at a 90-degree angle (typically at a wavelength of 436 nm or 500 nm) over time.[13] Alternatively, if a fluorophore is encapsulated, measure the increase in fluorescence due to self-quenching as the vesicle volume decreases.[8][11]
-
-
Data Analysis:
-
Fit the kinetic trace of the light scattering or fluorescence signal to a single exponential function to obtain the rate constant (k).[13]
-
Calculate the osmotic water permeability coefficient (Pf) using the following equation:[13] Pf = k * (V0 / A) * Vw * Δosm Where:
-
k is the rate constant
-
V0 is the initial vesicle volume
-
A is the vesicle surface area
-
Vw is the molar volume of water (18 cm³/mol)
-
Δosm is the osmotic gradient
-
-
To determine the single-channel water permeability (pf), the number of active channels per vesicle needs to be determined. This can be estimated from the protein-to-lipid ratio and assuming a certain orientation of the inserted proteins. The equation is: pf = Pf / (Number of channels per unit area)
-
Xenopus Oocyte Swelling Assay
This is an in vivo method that relies on the expression of this compound in the plasma membrane of Xenopus laevis oocytes.[2][14][15] The increased water permeability is measured by observing the rate of oocyte swelling when transferred to a hypotonic solution.[14][16]
Materials:
-
Xenopus laevis oocytes
-
This compound cDNA in a suitable vector for in vitro transcription
-
In vitro transcription kit
-
Microinjection setup
-
Isotonic solution (e.g., Modified Barth's Saline - MBS)
-
Hypotonic solution (e.g., diluted MBS)
-
Video microscope with image analysis software
Procedure:
-
cRNA Preparation:
-
Linearize the plasmid containing the this compound cDNA.
-
Synthesize capped cRNA using an in vitro transcription kit according to the manufacturer's instructions.
-
Purify and quantify the cRNA.
-
-
Oocyte Microinjection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Microinject a known amount of this compound cRNA (e.g., 25-50 ng) into stage V-VI oocytes.[17] As a control, inject an equivalent volume of sterile water.
-
Incubate the oocytes in isotonic MBS for 2-3 days to allow for protein expression and insertion into the plasma membrane.
-
-
Swelling Assay:
-
Data Analysis:
-
Use image analysis software to measure the oocyte's cross-sectional area or diameter at regular intervals.[16]
-
Calculate the relative volume change over time.
-
The initial rate of swelling is proportional to the osmotic water permeability (Pf). Calculate Pf using the following formula: Pf = [d(V/V0)/dt] * (V0 / A) * (1 / (Vw * Δosm)) Where:
-
d(V/V0)/dt is the initial rate of relative volume change
-
V0 is the initial oocyte volume
-
A is the oocyte surface area
-
Vw is the molar volume of water
-
Δosm is the osmotic gradient
-
-
Data Presentation
The following table summarizes reported values for the single-channel water permeability of this compound (AQP1). It is important to note that values can vary depending on the experimental system, lipid composition, and calculation methods.
| Experimental System | Method | Single-Channel Permeability (pf) (x 10⁻¹⁴ cm³/s) | Reference |
| Reconstituted Proteoliposomes | Stopped-flow fluorescence quenching | ~20 | [1] |
| Reconstituted Proteoliposomes | Stopped-flow light scattering | 5.43 - 11.7 | [18][19] |
| Xenopus Oocytes | Swelling Assay with freeze-fracture EM | ~1.4 | [20] |
| Molecular Dynamics Simulation | Hydrostatic pressure difference | 7.1 ± 0.9 | [18][19] |
Note on Calculation: The conversion from the macroscopic osmotic permeability coefficient (Pf) to the single-channel permeability (pf) requires an accurate determination of the number of functional channels in the membrane, which can be a source of variability.
Signaling Pathways and Logical Relationships
The function of this compound is primarily a passive process driven by osmotic gradients. However, its activity can be modulated. For instance, mercurial compounds can inhibit water transport by binding to a specific cysteine residue near the pore.[4]
These detailed protocols and accompanying information provide a robust framework for researchers to accurately measure the single-channel water permeability of this compound, aiding in the advancement of cellular physiology and drug discovery.
References
- 1. Aquaporin water channels – from atomic structure to clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aquaporin - Wikipedia [en.wikipedia.org]
- 3. Biogenesis and transmembrane topology of the this compound water channel at the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound water channels are localized in constitutively water-permeable segments of the nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. Assessing water permeability of aquaporins in a proteoliposome-based stopped-flow setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. biologic.net [biologic.net]
- 13. Frontiers | Functional Analysis of Aquaporin Water Permeability Using an Escherichia coli-Based Cell-Free Protein Synthesis System [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Xenopus Oocyte Swelling Assay - Ecocyte [ecocyte-us.com]
- 17. researchgate.net [researchgate.net]
- 18. Theory and Simulation of Water Permeation in Aquaporin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Theory and Simulation of Water Permeation in Aquaporin-1 - ProQuest [proquest.com]
- 20. Monitoring Single-channel Water Permeability in Polarized Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CHIP28 (AQP1) as a Specific Marker for Proximal Tubules
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIP28, also known as Aquaporin-1 (AQP1), is a 28-kDa integral membrane protein that functions as a water channel.[1][2][3] In the kidney, AQP1 is a well-established and highly specific marker for the proximal tubules and descending thin limbs of the loop of Henle, segments responsible for the bulk of water reabsorption.[1][4][5][6][7] Its expression is absent in the ascending limbs, distal tubules, and collecting ducts, making it an invaluable tool for identifying and studying the proximal tubule in both physiological and pathological contexts.[1][4] These application notes provide detailed protocols for the utilization of this compound/AQP1 as a marker for proximal tubules in various experimental settings.
Biological Context and Function
This compound/AQP1 is the primary channel mediating the high, constitutive water permeability of the proximal tubule.[1][3] It is localized to both the apical (brush border) and basolateral membranes of the proximal tubule epithelial cells, facilitating transepithelial water transport.[1][2][8] Beyond its role in water homeostasis, AQP1 has been implicated in cell migration, suggesting a role in the response of the proximal tubule to injury and in renal repair processes.[9] Studies have also suggested an interaction between AQP1 and the Wnt signaling pathway, which is relevant in the context of polycystic kidney disease.[10]
Quantitative Data
The expression of this compound/AQP1 is robust in the proximal tubules. The following table summarizes key quantitative data regarding its expression.
| Parameter | Value | Reference |
| Protein Abundance | 3.8% of isolated proximal tubule brush border protein | [1][2][3][4] |
| Expression Difference within Proximal Tubule | More intense labeling in the straight part (S2 and S3 segments) compared to the convoluted part (S1 segment) | [11][12] |
| Molecular Weight (Unglycosylated) | 28 kDa | [11][13] |
| Molecular Weight (Glycosylated) | 35-45 kDa | [11] |
Visualization of Key Pathways and Workflows
AQP1's Role in Proximal Tubule Water Transport
Caption: AQP1 in Proximal Tubule Water Reabsorption.
General Experimental Workflow for Proximal Tubule Analysis using AQP1
Caption: Workflow for AQP1-based Proximal Tubule Analysis.
Experimental Protocols
Immunohistochemistry (IHC) for AQP1 in Paraffin-Embedded Kidney Sections
This protocol is designed for the visualization of AQP1 in formalin-fixed, paraffin-embedded (FFPE) kidney tissue sections.
Materials:
-
FFPE kidney tissue sections (4-5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-AQP1/CHIP28 antibody (rabbit or mouse monoclonal)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., microwave at high power for 5 minutes, then low power for 15 minutes).
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AQP1 antibody in blocking buffer to the recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Incubate until a brown color develops (typically 2-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results: A brown precipitate will be observed on the apical and basolateral membranes of the proximal tubules.
Immunofluorescence (IF) for AQP1 in Frozen Kidney Sections
This protocol is suitable for the detection of AQP1 in fresh-frozen kidney tissue, which may offer better antigen preservation.
Materials:
-
Fresh-frozen kidney tissue sections (5-10 µm)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde or ice-cold acetone)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-AQP1/CHIP28 antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Air-dry frozen sections for 30 minutes at room temperature.
-
Fix with 4% paraformaldehyde for 15 minutes or ice-cold acetone (B3395972) for 10 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Incubate sections with permeabilization buffer for 10 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AQP1 antibody in blocking buffer.
-
Incubate sections with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with the fluorophore-conjugated secondary antibody (in the dark) for 1 hour at room temperature.
-
-
Counterstaining and Mounting:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAPI for 5 minutes to stain nuclei.
-
Rinse with PBS (2 x 5 minutes).
-
Mount with antifade mounting medium.
-
Expected Results: Specific fluorescence will be observed on the apical and basolateral membranes of the proximal tubules.
Western Blotting for AQP1 in Kidney Tissue Lysates
This protocol allows for the quantification of AQP1 protein expression in kidney tissue homogenates.
Materials:
-
Kidney tissue (cortex is enriched in proximal tubules)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-AQP1/CHIP28 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL (Enhanced Chemiluminescence) substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Protein Extraction:
-
Homogenize kidney tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil for 5 minutes at 95°C.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Electrotransfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AQP1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Loading Control:
-
Strip and re-probe the membrane with a loading control antibody or perform a parallel blot.
-
Expected Results: A band at approximately 28 kDa (unglycosylated) and/or a broader band at 35-45 kDa (glycosylated) corresponding to AQP1.
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak Staining (IHC/IF) | Inadequate antigen retrieval | Optimize antigen retrieval time and temperature. |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Inactive secondary antibody or substrate | Use fresh reagents and ensure proper storage. | |
| High Background (IHC/IF) | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Primary/secondary antibody concentration too high | Decrease antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands (WB) | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
This compound/AQP1 is a robust and specific marker for the identification and characterization of renal proximal tubules. The protocols provided herein offer standardized methods for its detection and quantification, which can be applied to a wide range of research and drug development applications, including the assessment of nephrotoxicity and the study of kidney diseases.
References
- 1. This compound water channels are localized in constitutively water-permeable segments of the nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Aquaporin-1 - Wikipedia [en.wikipedia.org]
- 9. Aquaporin-1 facilitates epithelial cell migration in kidney proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aquaporin-1 retards renal cyst development in polycystic kidney disease by inhibition of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aquaporin-1 water channel expression in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Localization of the this compound water channel in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Aquaporin 1 is renoprotective in septic acute kidney injury by attenuating inflammation, apoptosis and fibrosis through inhibition of P53 expression [frontiersin.org]
Application Notes and Protocols for Site-Directed Mutagenesis of CHIP28 (Aquaporin-1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis on CHIP28, also known as Aquaporin-1 (AQP1). This compound is a 28-kDa integral membrane protein that functions as a water channel, playing a crucial role in fluid homeostasis in various tissues.[1] Understanding the structure-function relationship of this protein through targeted mutations is vital for elucidating its physiological roles and for the development of potential therapeutic modulators.
Introduction to this compound and Site-Directed Mutagenesis
This compound was the first identified molecular water channel, facilitating the rapid transport of water across cell membranes.[1][2] It exists as a homotetramer in the cell membrane, with each monomer forming a functional water pore.[2] Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, intentional changes to a DNA sequence, thereby altering the encoded protein's amino acid sequence.[3][4] This allows for the investigation of the role of individual amino acids in protein function, structure, and regulation.
A notable example of site-directed mutagenesis in this compound research is the identification of Cysteine-189 as the mercury-sensitive residue. Mercurial compounds are known inhibitors of water transport through this compound. By systematically mutating each of the four cysteine residues to serine, researchers demonstrated that only the C189S mutant was insensitive to mercury inhibition, thus pinpointing Cys189 as the critical site for this interaction.[5][6]
Key Experimental Considerations
Successful site-directed mutagenesis of this compound relies on careful planning and execution of several key steps:
-
Primer Design: The design of mutagenic primers is critical. Primers should be 25-45 bases in length, with the desired mutation located in the center, flanked by 10-15 bases of correct sequence on both sides.[7][8] They should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[7][8]
-
Template DNA: High-quality plasmid DNA containing the this compound cDNA is essential. The plasmid must be isolated from a dam+ E. coli strain to ensure that the parental DNA is methylated for subsequent digestion by DpnI.[9]
-
PCR Amplification: A high-fidelity DNA polymerase is crucial to prevent the introduction of unintended mutations. The number of PCR cycles should be kept to a minimum (typically 12-18 cycles) to reduce the chance of random errors.[10]
-
DpnI Digestion: Following PCR, the parental (non-mutated) DNA template is selectively digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA.[9][11][12]
-
Transformation: The newly synthesized, mutated plasmid is then transformed into competent E. coli cells for propagation.[9][13]
-
Verification: Finally, the presence of the desired mutation and the absence of any unwanted secondary mutations must be confirmed by DNA sequencing.[11]
Quantitative Data Summary
The following tables provide representative quantitative data for key steps in a typical this compound site-directed mutagenesis experiment.
Table 1: Primer Design Parameters for C189S Mutation in Human this compound
| Parameter | Forward Primer | Reverse Primer |
| Sequence (5' to 3') | GGC TCC TTC GGC ATC AGC GGC CTG GGC ATC GGC | GCC GAT GCC CAG GCC GCT GAT GCC GAA GGA GCC |
| Length (bases) | 33 | 33 |
| GC Content (%) | 69.7 | 69.7 |
| Melting Temperature (Tm) (°C) | ~85 | ~85 |
| Mutation (Codon) | TGT -> AGC | ACA -> TCG |
| Amino Acid Change | Cys -> Ser | Cys -> Ser |
Note: The melting temperature is an estimate and can be calculated using various formulas. The provided sequences are illustrative and should be optimized for specific experimental conditions.
Table 2: Typical PCR Reaction Mixture and Cycling Conditions
| Component | Volume (µL) | Final Concentration |
| 5x Phusion HF Buffer | 10 | 1x |
| 10 mM dNTPs | 1 | 200 µM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| Template DNA (10 ng/µL) | 1 | 10 ng |
| Phusion DNA Polymerase | 0.5 | 1.0 U |
| Nuclease-Free Water | to 50 | - |
| PCR Cycle Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 98 | 30 sec | 1 |
| Denaturation | 98 | 10 sec | \multirow{3}{*}{18} |
| Annealing | 60 | 30 sec | |
| Extension | 72 | 2 min 30 sec | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | 1 |
Note: Extension time should be adjusted based on the size of the plasmid (e.g., 15-30 sec/kb). Annealing temperature may require optimization.[14]
Table 3: Transformation Efficiency and Mutagenesis Success Rate
| Parameter | Result |
| Competent Cell Type | DH5α |
| Transformation Efficiency (CFU/µg DNA) | >1 x 10⁸ |
| Number of Colonies | 50 - 500 |
| Sequencing Verified Mutants / Total Sequenced | 8 / 10 |
| Mutagenesis Efficiency (%) | 80 |
Note: These values are representative and can vary depending on the specific protocol and reagents used. A mutagenesis efficiency of >80% is typically considered successful.[3][4]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound
This protocol is based on the QuikChange™ site-directed mutagenesis method.[3][4]
1. Primer Design: a. Design forward and reverse mutagenic primers containing the desired mutation. b. Ensure primers are 25-45 bases in length, with the mutation in the center.[7] c. Aim for a GC content of at least 40% and a calculated Tm of ≥78°C.[7][8]
2. PCR Amplification: a. Set up the PCR reaction as described in Table 2. b. Use a high-fidelity DNA polymerase such as Phusion or PfuTurbo.[3] c. Perform thermal cycling using the parameters outlined in Table 2, adjusting the extension time based on the plasmid size.
3. DpnI Digestion: a. Following PCR, add 1 µL of DpnI restriction enzyme directly to the PCR product.[12][15] b. Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.[8]
4. Transformation: a. Transform 1-2 µL of the DpnI-treated DNA into 50 µL of high-efficiency competent E. coli cells (e.g., DH5α).[13] b. Follow a standard heat-shock or electroporation protocol.[13][14] c. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection. d. Incubate overnight at 37°C.
5. Mutant Verification: a. Pick several individual colonies and grow overnight liquid cultures. b. Isolate plasmid DNA using a miniprep kit. c. Send the purified plasmid DNA for Sanger sequencing to confirm the presence of the desired mutation and the absence of other mutations.
Protocol 2: Functional Analysis of this compound Mutants in Xenopus Oocytes
The Xenopus oocyte expression system is a widely used method for the functional characterization of aquaporins.[16][17][18]
1. cRNA Synthesis: a. Linearize the plasmid DNA containing the wild-type or mutant this compound sequence downstream of a T7 or SP6 promoter. b. In vitro transcribe capped cRNA using the appropriate RNA polymerase. c. Purify and quantify the cRNA.
2. Oocyte Preparation and Injection: a. Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis. b. Microinject each oocyte with 50 nL of cRNA (e.g., 0.5 ng) or water (for control). c. Incubate the oocytes for 2-3 days at 18°C to allow for protein expression.
3. Osmotic Water Permeability Assay: a. Transfer individual oocytes from isotonic buffer (e.g., 200 mOsm) to a hypotonic buffer (e.g., 70 mOsm). b. Record the swelling of the oocyte over time using video microscopy. c. Calculate the osmotic water permeability coefficient (Pf) from the initial rate of volume change. d. For inhibition studies, incubate oocytes with the inhibitor (e.g., HgCl₂) prior to the permeability assay.
Visualizations
Caption: Experimental workflow for this compound site-directed mutagenesis.
Caption: Simplified signaling pathways involving this compound (AQP1).
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Aquaporin CHIP: the archetypal molecular water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. The mercury-sensitive residue at cysteine 189 in the this compound water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-Directed Mutagenesis [protocols.io]
- 8. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 9. Homemade Site Directed Mutagenesis of Whole Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. content.protocols.io [content.protocols.io]
- 12. static.igem.org [static.igem.org]
- 13. neb.com [neb.com]
- 14. static.igem.org [static.igem.org]
- 15. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 16. The Xenopus Oocyte as an Expression System for Functional Analyses of Fish Aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Xenopus Oocyte as an Expression System for Functional Analyses of Fish Aquaporins | Springer Nature Experiments [experiments.springernature.com]
- 18. Detecting Aquaporin Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in CHIP28 (Aquaporin-1) Purification
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low protein yield during the purification of CHIP28, also known as Aquaporin-1 (AQP1).[1] this compound is a 28-kD integral membrane protein that forms a water-specific channel.[2][3][4] As a membrane protein, its purification presents unique challenges, including low expression levels, potential for aggregation, and the need to maintain stability outside its native lipid environment.[5][6]
This resource is structured in a question-and-answer format to directly address common problems encountered at each stage of the purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound (Channel-forming Integral Protein of 28 kDa) is the original name for Aquaporin-1 (AQP1), the first identified water channel protein.[1][4] It is a 28-kDa integral membrane protein with six bilayer-spanning domains.[2] Purification is challenging due to its hydrophobic nature, which can lead to low expression, aggregation when removed from the cell membrane, and general instability.[5][6][7] Maintaining the protein's structural integrity and function requires careful optimization of detergents and buffers throughout the process.
Q2: My final yield of this compound is very low. Where should I start troubleshooting?
A2: Low yield can stem from issues at any stage of the process: protein expression, cell lysis, affinity binding, washing, or elution.[8] Start by systematically evaluating each step. First, confirm the initial expression level of soluble this compound using SDS-PAGE and Western blot analysis on a sample of your crude lysate. If expression is low, you must optimize this stage before proceeding. If expression is robust, the problem lies within the purification steps.
Q3: Is a His-tag the best choice for purifying this compound?
A3: Polyhistidine-tags (His-tags) are commonly used for purifying recombinant proteins, including membrane proteins, via Immobilized Metal Affinity Chromatography (IMAC).[] They are effective, but challenges can arise, such as the tag being inaccessible within the folded protein or the protein binding too weakly or too tightly to the resin.[10][11] For membrane proteins, longer His-tags (e.g., 8xHis or 10xHis) are sometimes used to improve accessibility and binding.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the cause of low this compound yield.
Caption: Troubleshooting decision tree for low this compound purification yield.
Detailed Troubleshooting Guide
Problem Area 1: Low or No Protein Expression
Q: My Western blot shows a very weak or no band for this compound in the crude cell lysate. What can I do?
A: This indicates a problem with protein expression. As membrane proteins can be toxic to host cells, expression levels are often low.[5][7]
Potential Causes & Solutions:
-
Host Strain Toxicity: Standard expression strains like BL21(DE3) may not handle membrane protein toxicity well.
-
Solution: Switch to specialized E. coli strains like C41(DE3) or C43(DE3), which are engineered to tolerate toxic proteins.[7]
-
-
Suboptimal Induction Conditions: High induction temperatures and high inducer concentrations can lead to misfolding and aggregation into inclusion bodies.[8]
-
Solution: Optimize induction by lowering the temperature (e.g., 18-25°C) and reducing the IPTG concentration (e.g., 0.1-0.4 mM).
-
-
Codon Bias: The codons in your this compound gene may not be optimal for the expression host.
-
Solution: Use a host strain (like Rosetta™) that contains a plasmid for rare tRNAs, or re-synthesize the gene with optimized codons.
-
Problem Area 2: Protein Lost During Lysis & Extraction
Q: I see good expression in whole-cell lysates, but after centrifugation, my protein is in the insoluble pellet. How can I fix this?
A: This is a classic problem for membrane proteins, indicating either the formation of insoluble inclusion bodies or inefficient solubilization from the cell membrane.[8][12]
Potential Causes & Solutions:
-
Inefficient Solubilization: The detergent used is not effectively extracting this compound from the lipid bilayer.
-
Solution: Screen a panel of detergents (e.g., LDAO, DDM, Triton X-100). Ensure the detergent concentration is well above its Critical Micelle Concentration (CMC) during solubilization.
-
-
Inclusion Bodies: The protein is expressed in a misfolded, aggregated state.
-
Solution: In addition to optimizing expression conditions (see above), you may need to perform the purification under denaturing conditions using agents like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride, followed by on-column refolding.[][12]
-
-
Insufficient Lysis: Cells are not being disrupted effectively.
-
Solution: Ensure your lysis method (e.g., sonication, French press) is sufficient. Always add protease inhibitors to your lysis buffer to prevent degradation.[8]
-
Problem Area 3: Poor Binding to Affinity Resin
Q: My protein is soluble after lysis, but it's all ending up in the column flow-through and wash fractions. Why isn't it binding?
A: This suggests an issue with the interaction between the His-tagged this compound and the IMAC resin.
Potential Causes & Solutions:
-
Inaccessible His-tag: The tag may be buried within the folded protein-detergent micelle complex.[11][12]
-
Solution: Consider re-cloning to move the tag to the other terminus of the protein. Adding a longer, flexible linker between the protein and the tag can also improve accessibility.
-
-
Interfering Buffer Components: Agents like EDTA or DTT can strip the metal ions (e.g., Ni²⁺) from the column, preventing binding.[][10]
-
Solution: Perform a buffer exchange into a compatible binding buffer before loading. Use EDTA-compatible IMAC resins if chelating agents are necessary for protein stability.[13]
-
-
Incorrect Buffer pH: The pH of the binding buffer affects the charge of the histidine residues.
-
Solution: The optimal pH for His-tag binding is typically between 7.5 and 8.0.[11]
-
-
High Flow Rate: The residence time on the column is too short for efficient binding.
Problem Area 4: Protein Not Eluting from the Column
Q: I know the protein bound to the column, but I get very little or nothing in my elution fractions. Where is my protein?
A: The protein is likely still bound to the resin, indicating that the elution conditions are not strong enough to disrupt the His-tag-metal ion interaction.[10]
Potential Causes & Solutions:
-
Insufficient Imidazole Concentration: The concentration of the competitive agent (imidazole) is too low.
-
Solution: Increase the imidazole concentration in the elution buffer. While 250-300 mM is standard, some tightly bound proteins may require up to 500 mM.[14] A step or linear gradient elution can help determine the optimal concentration.[]
-
-
Protein Precipitation on Column: The protein may precipitate on the column when the buffer composition changes during elution, often due to high protein concentration or suboptimal buffer conditions.[][10]
-
Solution: Try eluting with a linear gradient instead of a single step to reduce the abrupt change in buffer conditions.[10] Adding glycerol (B35011) (e.g., 5-10%) to all buffers can improve stability.
-
-
Very Strong Binding: The protein-resin interaction is too strong for competitive elution.
-
Solution: Consider using a resin with a different metal ion. Cobalt (Co²⁺) resins generally have a lower binding affinity than Nickel (Ni²⁺) resins, which can facilitate elution while often providing higher purity.[10][11][13] Alternatively, a low pH elution (e.g., pH 4.5-5.9) can be used, but ensure you neutralize the fractions immediately to prevent protein denaturation.[11][13]
-
Quantitative Data Summary
The following tables provide example data to help diagnose where yield is being lost and to compare different elution strategies.
Table 1: Tracking this compound Yield Throughout Purification
| Purification Stage | Total Volume (mL) | Protein Conc. (mg/mL) | Total Protein (mg) | % Yield |
|---|---|---|---|---|
| Crude Lysate | 50 | 10.0 | 500 | 100% |
| Soluble Fraction | 48 | 4.0 | 192 | 38.4% |
| Column Flow-through | 48 | 3.5 | 168 | (33.6% Loss) |
| Wash Fractions | 30 | 0.2 | 6 | (1.2% Loss) |
| Elution Fractions | 5 | 0.8 | 4 | 0.8% |
In this example, the major loss occurs during the binding step, pointing to an issue with tag accessibility or binding buffer conditions.
Table 2: Optimizing Imidazole Concentration for Elution
| Elution Buffer | Imidazole Conc. | This compound Yield (mg) | Purity (by Densitometry) |
|---|---|---|---|
| A | 150 mM | 1.5 | 80% |
| B | 250 mM | 3.8 | 90% |
| C | 400 mM | 4.2 | 92% |
| D | 500 mM | 4.3 | 91% |
This data suggests that an imidazole concentration of 250-400 mM provides a good balance of yield and purity.
Key Experimental Protocols
Protocol 1: SDS-PAGE Analysis
-
Sample Preparation: Mix 15 µL of your protein sample (e.g., lysate, flow-through, elution fraction) with 5 µL of 4x Laemmli sample buffer.
-
Denaturation: Heat the samples at 37°C for 5 minutes. Note: Do not boil samples containing imidazole, as it can cause acid-labile bond hydrolysis.[11] For membrane proteins, avoid boiling to prevent irreversible aggregation; heating to 60-70°C for 10 minutes is often sufficient.
-
Loading: Load 15-20 µL of each prepared sample into the wells of a 12% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Electrophoresis: Run the gel at 150V for approximately 60-90 minutes, or until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and de-stain with a solution of 40% methanol (B129727) and 10% acetic acid until bands are clearly visible against a clear background.
Protocol 2: IMAC Column Regeneration
-
Strip: Wash the column with 5 column volumes (CV) of a stripping buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4) to remove the metal ions.
-
Wash: Wash with 10 CV of deionized water.
-
Recharge: Recharge the column by loading 2 CV of a 100 mM metal salt solution (e.g., NiSO₄ or CoCl₂).
-
Equilibrate: Wash with 5-10 CV of binding buffer until the pH and conductivity are stable. The column is now ready for use.
Cause-and-Effect Diagram for Low Yield
Caption: Key factors contributing to low protein yield in this compound purification.
References
- 1. oxfordreference.com [oxfordreference.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Appearance of Water Channels in Xenopus Oocytes Expressing Red Cell this compound Protein - ProQuest [proquest.com]
- 4. Aquaporin CHIP: the archetypal molecular water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. betalifesci.com [betalifesci.com]
- 6. bioradiations.com [bioradiations.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. bio-works.com [bio-works.com]
- 11. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
Technical Support Center: Optimizing CHIP28 Expression in Yeast Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the expression of CHIP28 (Aquaporin-1) in yeast systems.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound expression experiments in a question-and-answer format.
Problem: Low or No this compound Expression
Q: My Western blot shows a very faint band or no band at all for this compound. What are the possible causes and how can I troubleshoot this?
A: Low or no expression of this compound is a common issue when working with membrane proteins in yeast. Several factors could be contributing to this problem. Here’s a step-by-step troubleshooting guide:
-
Verify the Integrity of Your Expression Construct:
-
Sequence Verification: Ensure that the this compound gene is correctly cloned into the expression vector, is in the correct reading frame, and that there are no mutations that could introduce premature stop codons.
-
Promoter and Terminator Regions: Confirm that the promoter (e.g., GAL1 for Saccharomyces cerevisiae or AOX1 for Pichia pastoris) and terminator sequences are intact and correctly positioned relative to the this compound coding sequence.
-
-
Optimize Induction Conditions:
-
Inducer Concentration: For inducible promoters like GAL1 (galactose) or AOX1 (methanol), ensure you are using the optimal concentration of the inducer. For galactose induction in S. cerevisiae, concentrations between 0.0015% and 2% have been used, with lower concentrations sometimes yielding better-folded protein.[1] For methanol (B129727) induction in P. pastoris, a final concentration of 0.5% to 1% is common.[2][3]
-
Induction Time: The optimal induction time can vary. It is recommended to perform a time-course experiment, collecting samples at various time points (e.g., 4, 8, 12, 24, 48, and 72 hours) post-induction to determine the peak expression level.[4]
-
Carbon Source Repression: For promoters like GAL1 and AOX1, ensure that repressing carbon sources (glucose for GAL1, glycerol (B35011) for AOX1) are completely depleted from the medium before induction.[5] Even trace amounts of glucose can inhibit the GAL1 promoter.
-
-
Optimize Culture Conditions:
-
Temperature: The expression temperature is critical for proper folding of membrane proteins. For this compound in S. cerevisiae, reducing the temperature from 30°C to 15°C has been shown to almost completely prevent misfolding.[6]
-
pH: The pH of the culture medium can influence cell health and protein expression. Maintaining an optimal pH (typically between 5.0 and 6.0 for yeast) is important.
-
Aeration: Adequate aeration is crucial for high-density yeast cultures. Using baffled flasks and vigorous shaking can improve oxygen transfer.
-
-
Consider Codon Optimization:
-
Check for Protein Degradation:
-
Proteases released during cell lysis can degrade your target protein. Add a protease inhibitor cocktail to your lysis buffer to minimize degradation.[10]
-
Problem: this compound is Expressed but Aggregates or is Found in Inclusion Bodies
Q: I can see a band for this compound on my Western blot, but it appears to be in the insoluble fraction. How can I improve the solubility of my protein?
A: Aggregation and formation of inclusion bodies are common challenges when overexpressing membrane proteins.[11] Here are some strategies to improve the solubility of this compound:
-
Lower the Expression Temperature: As mentioned previously, reducing the induction temperature (e.g., to 15-20°C) can slow down the rate of protein synthesis, allowing more time for proper folding and insertion into the membrane.[6]
-
Use a Weaker Promoter or Lower Inducer Concentration: High levels of protein expression can overwhelm the cellular machinery for protein folding and membrane insertion, leading to aggregation.[11] Using a weaker promoter or reducing the concentration of the inducer can lower the expression rate and improve solubility.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of this compound.
-
Optimize Lysis and Solubilization:
-
Detergent Screening: The choice of detergent for solubilizing the membrane is critical. It is advisable to screen a panel of detergents to find one that efficiently extracts this compound while maintaining its stability.
-
Solubilization Conditions: Optimize the detergent concentration, temperature, and incubation time for the solubilization step.
-
Problem: this compound is Not Localizing to the Plasma Membrane
Q: My this compound protein seems to be stuck in the endoplasmic reticulum or other organelles. How can I ensure it is correctly trafficked to the plasma membrane?
A: Incorrect protein localization can be due to several factors:
-
Overexpression Artifacts: Very high levels of expression can saturate the cellular trafficking machinery, leading to accumulation in the ER and other organelles.[6] Try reducing the expression level as described above.
-
Absence of Necessary Trafficking Signals: While this compound is a mammalian protein, its trafficking in yeast may not be as efficient. Ensure that your construct does not have any mutations in regions that might be important for membrane trafficking.
-
Yeast Strain Selection: Different yeast strains can have variations in their protein trafficking pathways. Testing expression in different host strains may be beneficial.
Frequently Asked Questions (FAQs)
Q1: Which yeast species is better for this compound expression, Saccharomyces cerevisiae or Pichia pastoris?
A1: Both S. cerevisiae and P. pastoris have been successfully used for the expression of membrane proteins.[5] P. pastoris has the advantage of being able to grow to very high cell densities, which can lead to higher overall protein yields.[5] It also has a strong and tightly regulated AOX1 promoter. S. cerevisiae is a well-characterized model organism with a vast array of genetic tools and expression vectors available.[12] The choice between the two may depend on the specific experimental goals and available resources.
Q2: What is a suitable expression vector for this compound in S. cerevisiae?
A2: A commonly used and effective vector is the pYES2 vector. This is a high-copy number episomal plasmid that uses the GAL1 promoter for galactose-inducible expression. It also contains a URA3 selectable marker for selection in uracil-deficient media.
Q3: How can I confirm that my expressed this compound is functional?
A3: The function of this compound as a water channel can be assessed by expressing it in a yeast strain that lacks its own aquaporins and then subjecting the cells to an osmotic stress assay. Cells expressing functional this compound will be more sensitive to hyperosmotic shock due to rapid water efflux.
Q4: Should I use a constitutive or an inducible promoter for this compound expression?
A4: For membrane proteins, which can be toxic to the host cell at high concentrations, an inducible promoter (e.g., GAL1 in S. cerevisiae or AOX1 in P. pastoris) is generally recommended.[13] This allows for the growth of the yeast culture to a high density before inducing the expression of the potentially toxic protein. Constitutive promoters (e.g., GAPDH) can also be used, but there is a higher risk of toxicity affecting cell growth and overall yield.[13][14]
Q5: What is the expected yield of this compound in a yeast expression system?
A5: The yield of membrane proteins can vary significantly. However, with optimized conditions, it is possible to achieve yields of several milligrams of purified protein per liter of culture. For instance, one study reported that this compound (Aquaporin-1) constituted up to 8.5% of the total membrane protein in S. cerevisiae when expressed at 15°C.[6] Another study on a similar human aquaporin in P. pastoris achieved a yield of around 5 mg of purified protein per 1.5 liters of culture using an optimized protocol.[15]
Data Presentation
Table 1: Comparison of Common Promoters for Heterologous Protein Expression in Yeast
| Promoter | Host Organism | Type | Inducer/Repressor | Relative Strength | Key Characteristics |
| GAL1 | S. cerevisiae | Inducible | Inducer: GalactoseRepressor: Glucose | Strong | Tightly regulated, allowing for high-level expression after cell growth.[5] |
| AOX1 | P. pastoris | Inducible | Inducer: MethanolRepressor: Glycerol | Very Strong | One of the strongest and most commonly used promoters in P. pastoris.[3][13] |
| GAPDH | S. cerevisiae / P. pastoris | Constitutive | - | Strong | Provides continuous expression, but may lead to toxicity with membrane proteins.[13][14] |
| CUP1 | S. cerevisiae | Inducible | Inducer: Copper | Moderate | Useful for controlled expression, but generally not as strong as GAL1. |
Table 2: Effect of Expression Parameters on this compound Yield and Quality
| Parameter | Condition | Effect on Yield | Effect on Quality (Folding) | Reference |
| Temperature | 30°C | Lower | Increased misfolding and aggregation | [6] |
| 15°C | Higher | Significantly improved proper folding | [6] | |
| Induction Time | Short (e.g., 4h) | Lower | - | [4] |
| Long (e.g., 24-48h) | Higher | May increase if expression is not toxic | [4] | |
| Inducer Conc. (Galactose) | High (e.g., 2%) | Potentially higher | May lead to aggregation | [1] |
| Low (e.g., 0.003%) | Potentially lower | Can improve folding and solubilization | [1] | |
| Codon Optimization | Not Optimized | Lower | - | [7] |
| Optimized for Yeast | Higher | - | [8][9] |
Experimental Protocols
Protocol 1: Transformation of Saccharomyces cerevisiae with a pYES2-CHIP28 Plasmid
This protocol is a standard method for introducing your expression plasmid into yeast cells.
-
Prepare Yeast Competent Cells:
-
Inoculate a single colony of S. cerevisiae (e.g., strain INVSc1) into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD600 of 0.2-0.3 in 50 mL of YPD and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water.
-
Resuspend the cells in 1 mL of a freshly prepared solution of 100 mM Lithium Acetate (LiAc).
-
-
Transformation:
-
In a microcentrifuge tube, mix 100 µL of the competent cell suspension with 0.1-1.0 µg of the pYES2-CHIP28 plasmid DNA and 5 µL of single-stranded carrier DNA (e.g., salmon sperm DNA).
-
Add 600 µL of a freshly prepared solution of 40% Polyethylene Glycol (PEG) 3350 in 100 mM LiAc.
-
Vortex thoroughly and incubate at 30°C for 30 minutes.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells by centrifugation and remove the supernatant.
-
Resuspend the cell pellet in 200 µL of sterile water.
-
-
Plating and Selection:
-
Spread the cell suspension onto synthetic complete medium plates lacking uracil (B121893) (SC-Ura) and containing 2% glucose.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Protocol 2: Expression and Harvest of this compound in S. cerevisiae
-
Inoculation and Growth:
-
Inoculate a single colony from the transformation plate into 25 mL of SC-Ura medium containing 2% raffinose (B1225341). Grow overnight at 30°C with shaking. Raffinose is used as a non-repressing carbon source.
-
The next day, use the overnight culture to inoculate a larger volume of SC-Ura with 2% raffinose to an OD600 of 0.4. Grow at 30°C with shaking.
-
-
Induction:
-
When the culture reaches an OD600 of 1.5-2.0, induce this compound expression by adding sterile galactose to a final concentration of 2%.
-
Immediately transfer the culture to a shaker at a lower temperature, for example, 15°C.
-
-
Harvesting:
-
After the desired induction time (e.g., 24-48 hours), harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold water.
-
The cell pellet can be stored at -80°C until ready for protein extraction.
-
Protocol 3: Western Blot Analysis of this compound from Yeast Membranes
-
Yeast Cell Lysis:
-
Resuspend the yeast cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail).
-
Lyse the cells by vortexing with glass beads or by using a French press.
-
-
Membrane Fractionation:
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to remove unlysed cells and debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.
-
-
Solubilization of Membrane Proteins:
-
Discard the supernatant and resuspend the membrane pellet in a solubilization buffer containing a suitable detergent (e.g., 1% DDM or CYMAL-5) and incubate on ice.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the solubilized membrane fraction.
-
Mix an appropriate amount of protein with SDS-PAGE sample buffer. For multi-pass transmembrane proteins like this compound, do not boil the sample, as this can cause aggregation. Instead, incubate at room temperature for 15-30 minutes. [16]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for this compound or an epitope tag.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Workflow for this compound expression in yeast.
Caption: Troubleshooting low this compound expression.
References
- 1. Fine‐tuning the yeast GAL10 promoter and growth conditions for efficient recombinant membrane protein production and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing gene dosage greatly enhances recombinant expression of aquaporins in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. DNA Sequence Changes Resulting from Codon Optimization Affect Gene Expression in Pichia pastoris by Altering Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Codon Optimization Significantly Improves the Expression Level of α-Amylase Gene from Bacillus licheniformis in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Codon optimization significantly improves the expression level of a keratinase gene in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 11. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 12. Integral Membrane Protein Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of endoglucanases in Pichia pastoris under control of the GAP promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
CHIP28 (Aquaporin-1) Functional Reconstitution Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the functional reconstitution of CHIP28, also known as Aquaporin-1 (AQP1). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific problems that may arise during the experimental workflow of this compound functional reconstitution.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| LIPO-01 | Cloudy or aggregated lipid/proteoliposome suspension | 1. Incomplete removal of organic solvent from the lipid film.2. Lipid oxidation.3. Incorrect buffer pH or ionic strength.4. Protein aggregation before or during reconstitution.5. Inefficient detergent removal. | 1. Ensure the lipid film is thoroughly dried under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least 1-2 hours.2. Use fresh, high-quality lipids and store them properly under inert gas at low temperatures. Avoid repeated freeze-thaw cycles.3. Verify the pH and composition of all buffers. Ensure they are filtered and degassed.4. Centrifuge the purified this compound preparation at high speed (e.g., >100,000 x g) before reconstitution to remove any aggregated protein.5. Optimize the detergent removal method (e.g., extend dialysis time, use fresh Bio-Beads). |
| FUNC-01 | Low or no water permeability in the stopped-flow assay | 1. Inefficient incorporation of this compound into liposomes.2. Incorrect orientation of the incorporated this compound.3. Inactive or denatured this compound protein.4. Leaky proteoliposomes.5. Issues with the stopped-flow apparatus. | 1. Optimize the protein-to-lipid ratio. Verify incorporation efficiency by SDS-PAGE analysis of the proteoliposomes.2. While difficult to control, try different reconstitution methods (e.g., detergent removal by dialysis vs. Bio-Beads) as this can influence orientation.[1]3. Ensure the protein purification and handling procedures maintain the protein's structural integrity. Perform a quality control check of the purified protein (e.g., circular dichroism).4. Check the integrity of the liposomes by measuring the efflux of a trapped fluorescent marker in the absence of an osmotic gradient.5. Calibrate the stopped-flow instrument with a known standard and ensure proper mixing. |
| ASSAY-01 | High background signal in functional assays | 1. Presence of residual detergent in the proteoliposome preparation.2. Contamination of the this compound preparation with other channel-forming proteins.3. Non-specific binding of assay reagents to liposomes. | 1. Ensure complete detergent removal. This can be monitored by including radiolabeled detergent or by using a detergent-specific assay.2. Use highly purified this compound. Analyze the purity by SDS-PAGE and silver staining or other sensitive protein detection methods.3. Include control liposomes (without this compound) in all experiments to determine the background signal. |
| CHAR-01 | Heterogeneous size distribution of proteoliposomes (polydispersity) | 1. Incomplete extrusion or sonication.2. Re-fusion of liposomes after formation.3. Inappropriate lipid composition. | 1. Ensure the extruder is assembled correctly and pass the liposome (B1194612) suspension through the membrane a sufficient number of times (typically 11-21 passes). For sonication, use a probe sonicator and optimize the sonication time and power.2. Store proteoliposomes at 4°C and use them within a short period. Avoid freezing and thawing.3. Certain lipid compositions can be prone to aggregation. Screen different lipid compositions if polydispersity is a persistent issue. |
Frequently Asked Questions (FAQs)
1. What is the optimal protein-to-lipid ratio for this compound reconstitution?
The optimal protein-to-lipid molar ratio can vary depending on the specific application. For functional assays, a common starting point is a molar ratio of 1:1000 (protein:lipid).[2] However, ratios can range from 1:50 to 1:400 for different experimental goals.[2][3] It is recommended to perform a titration to determine the optimal ratio for your specific experimental setup.
2. How can I confirm the successful incorporation of this compound into liposomes?
Successful incorporation can be verified using several methods:
-
SDS-PAGE and Western Blotting: After reconstitution and removal of unincorporated protein, the proteoliposomes can be pelleted by ultracentrifugation. The pellet is then solubilized and run on an SDS-PAGE gel. The presence of a band at ~28 kDa, which can be confirmed by Western blotting with an anti-CHIP28 antibody, indicates successful incorporation.
-
Densitometry: The amount of incorporated protein can be quantified by densitometry of stained polyacrylamide gels.[4]
-
Freeze-Fracture Electron Microscopy: This technique can visualize the intramembrane particles corresponding to the tetrameric this compound channels.[5][6]
3. What are the expected water permeability (Pf) values for functionally reconstituted this compound?
The osmotic water permeability (Pf) for proteoliposomes reconstituted with this compound is typically in the range of 0.03 to 0.04 cm/s.[5][7][8][9] Control liposomes without this compound should have a much lower Pf. The single-channel water permeability of this compound has been estimated to be approximately 10⁻¹³ cm³/s.[7][8]
4. How is the water permeability of reconstituted this compound inhibited?
A key characteristic of this compound is the inhibition of its water permeability by mercurial sulfhydryl reagents, such as mercuric chloride (HgCl₂).[5][9] This inhibition is reversible with the addition of a reducing agent like β-mercaptoethanol.
5. Can this compound transport other molecules besides water?
While highly selective for water, some studies have investigated the permeability of this compound to other small, uncharged molecules. It has been shown that reconstituted this compound does not significantly increase the permeability to urea.[7][8] However, it has been reported to facilitate the transport of CO₂ across membranes.
Quantitative Data Summary
| Parameter | Typical Value/Range | Experimental Context | Reference(s) |
| Protein-to-Lipid Molar Ratio | 1:50 - 1:1000 | Optimization for functional assays and structural studies. | [2][3] |
| Osmotic Water Permeability (Pf) | 0.03 - 0.04 cm/s | Stopped-flow light scattering assay with reconstituted proteoliposomes. | [5][7][8][9] |
| Single-Channel Water Permeability | ~10⁻¹³ cm³/s | Calculated from the osmotic water permeability of proteoliposomes. | [7][8] |
| Activation Energy (Ea) for Water Transport | ~2.2 kcal/mol | Temperature-dependence of water permeability in reconstituted systems. | [7][8] |
| Inhibition by HgCl₂ | >50-fold decrease in Pf | Functional characterization of reconstituted this compound. | [7][8] |
Experimental Protocols
Protocol 1: this compound Reconstitution into Proteoliposomes by Detergent Removal
This protocol describes a general method for reconstituting purified this compound into pre-formed liposomes.
Materials:
-
Purified this compound in a detergent solution (e.g., octyl-β-D-glucopyranoside, β-OG)
-
E. coli Polar Lipid Extract or a defined lipid mixture (e.g., POPE:POPG 3:1) in chloroform (B151607)
-
Reconstitution Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Detergent (e.g., 10% w/v β-OG)
-
Bio-Beads SM-2 or dialysis tubing (10-14 kDa MWCO)
-
Ultracentrifuge
Procedure:
-
Liposome Preparation: a. In a glass tube, dry the desired amount of lipids from chloroform under a stream of nitrogen gas to form a thin film. b. Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent. c. Rehydrate the lipid film in Reconstitution Buffer by vigorous vortexing to a final lipid concentration of 5-10 mg/mL. d. To form unilamellar vesicles, sonicate the lipid suspension on ice until it becomes translucent or extrude it through a polycarbonate membrane (e.g., 100 nm pore size) 11-21 times.[2]
-
Detergent Solubilization of Liposomes: a. Add detergent (e.g., β-OG to a final concentration of 1.2% w/v) to the liposome suspension.[2] b. Incubate at room temperature for 1 hour with gentle mixing to saturate the liposomes with detergent.
-
Incorporation of this compound: a. Add the purified this compound protein to the detergent-saturated liposomes at the desired protein-to-lipid ratio (e.g., 1:1000). b. Incubate for 20-30 minutes at room temperature with gentle mixing.
-
Detergent Removal:
-
Method A: Bio-Beads: Add prepared Bio-Beads SM-2 to the mixture and incubate with gentle rotation at 4°C. Perform several changes of Bio-Beads over a period of several hours to overnight to ensure complete detergent removal.
-
Method B: Dialysis: Transfer the mixture to a dialysis cassette and dialyze against a large volume of Reconstitution Buffer at 4°C for 48-72 hours with several buffer changes.
-
-
Proteoliposome Harvest: a. Remove the Bio-Beads or dialysis cassette. b. Pellet the proteoliposomes by ultracentrifugation (e.g., >150,000 x g for 1-2 hours at 4°C). c. Resuspend the proteoliposome pellet in the desired buffer for functional assays.
Protocol 2: Stopped-Flow Water Permeability Assay
This protocol measures the osmotic water permeability of this compound-containing proteoliposomes.
Materials:
-
This compound proteoliposomes and control liposomes
-
Isosmotic Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Hyperosmotic Buffer (e.g., 10 mM HEPES, 100 mM NaCl, 300 mM sucrose, pH 7.4)
-
Stopped-flow spectrometer with a light scattering detector
Procedure:
-
Instrument Setup: a. Set up the stopped-flow spectrometer to measure 90° light scattering at a suitable wavelength (e.g., 400-500 nm). b. Equilibrate the instrument to the desired temperature (e.g., 20°C).
-
Sample Preparation: a. Dilute the proteoliposome and control liposome suspensions in Isosmotic Buffer to an appropriate concentration that gives a stable light scattering signal.
-
Measurement: a. Load one syringe of the stopped-flow instrument with the proteoliposome suspension and the other with the Hyperosmotic Buffer. b. Rapidly mix the two solutions. This will create an osmotic gradient across the proteoliposome membrane, causing water to exit and the vesicles to shrink. c. Record the time course of the increase in light scattering intensity for a few seconds. The shrinking of the vesicles leads to an increase in the light scattering signal.
-
Data Analysis: a. Fit the light scattering data to a single exponential function to obtain the rate constant (k). b. Calculate the osmotic water permeability coefficient (Pf) using the following equation: Pf = k * (V₀ / A) * (1 / (Vw * ΔC)) Where:
- k is the rate constant
- V₀ is the initial vesicle volume
- A is the vesicle surface area
- Vw is the molar volume of water
- ΔC is the osmotic gradient
Visualizations
Experimental Workflow for this compound Functional Reconstitution
Caption: Experimental workflow for the functional reconstitution of this compound.
Simplified Signaling Pathway for GTP-Dependent Regulation of AQP1
Caption: GTP-dependent regulation of AQP1 water channel activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteoliposomes reconstituted with human aquaporin-1 reveal novel single-ion-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Aquaporin Loading for Performance Enhancement of Aquaporin-Based Biomimetic Thin-Film Composite Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of the water channel protein aquaporin (this compound) from red blood cell membranes by densitometry of silver stained polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Tetrameric assembly of this compound water channels in liposomes and cell membranes: a freeze-fracture study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional reconstitution of the isolated erythrocyte water channel this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
CHIP28 Antibody Validation for Western Blot: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful validation of CHIP28 antibodies for Western Blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected molecular weight in a Western Blot?
A1: this compound, also known as Aquaporin-1 (AQP1), is a 28 kDa integral membrane protein that functions as a water channel.[1][2][3] In Western Blotting, this compound can appear as two distinct bands: an unglycosylated form at approximately 28 kDa and a glycosylated form that can appear as a broader band or smear between 35-60 kDa.[3] The presence of both bands is a good indicator of successful detection.
Q2: What are recommended positive controls for this compound Western Blotting?
A2: Due to its high abundance, total protein lysate from human kidney is an excellent positive control for this compound.[2] Lysates from red blood cells are also a suitable alternative as this compound is abundant in their membranes.[1][3] Additionally, some colon adenocarcinoma cell lines, such as HT29, have been shown to express high levels of AQP1.[4]
Q3: What can be used as a negative control for this compound Western Blotting?
A3: Identifying a readily available, definitive this compound-null cell line can be challenging. However, the SW480 colon adenocarcinoma cell line has been reported to have significantly lower AQP1 expression compared to HT29 cells, making it a potential control for lower expression.[4] For robust validation, comparing lysates from tissues known to have low or no this compound expression, such as the ascending thin limbs, thick ascending limbs, or distal tubules of the kidney, can be considered.[2]
Q4: What is a recommended starting dilution for a this compound primary antibody?
A4: The optimal antibody dilution is dependent on the specific antibody and the expression level of this compound in your sample. However, a common starting point recommended by several manufacturers is a 1:1000 dilution.[1] We recommend performing a dilution series (e.g., 1:500, 1:1000, 1:2000) to determine the optimal concentration that provides a strong specific signal with minimal background.[5]
Q5: What could be the cause of multiple bands appearing on my Western Blot for this compound?
A5: The appearance of multiple bands can be due to several factors. As mentioned, this compound exists in both glycosylated and non-glycosylated forms, which will appear as distinct bands.[3] Other possibilities include the presence of protein isoforms, post-translational modifications, or protein degradation.[6] If unexpected bands appear, it is crucial to optimize your protocol by adjusting antibody concentrations, blocking conditions, and washing steps. Cross-reactivity of the primary antibody with other proteins is also a possibility that should be considered.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the Western Blotting of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or No Signal | 1. Low this compound expression in the sample: The cell line or tissue may not express detectable levels of the protein. | - Use a validated positive control (e.g., human kidney lysate) to confirm the antibody and protocol are working.[2]- Increase the amount of protein loaded onto the gel. |
| 2. Suboptimal primary or secondary antibody concentration: The antibody concentration may be too low. | - Perform a titration of the primary and secondary antibodies to find the optimal concentration.- Increase the incubation time with the primary antibody (e.g., overnight at 4°C). | |
| 3. Inefficient protein transfer: The transfer of this compound from the gel to the membrane may be incomplete. | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.- Optimize transfer time and voltage, especially for the 28-60 kDa range. | |
| High Background | 1. Inadequate blocking: Non-specific antibody binding to the membrane. | - Increase the blocking time (e.g., 1-2 hours at room temperature).- Try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa). |
| 2. Antibody concentration too high: Excess primary or secondary antibody is binding non-specifically. | - Decrease the concentration of the primary and/or secondary antibody. | |
| 3. Insufficient washing: Unbound antibodies are not adequately washed away. | - Increase the number and duration of wash steps. Ensure the wash buffer contains a detergent like Tween-20. | |
| Non-specific Bands | 1. Primary antibody cross-reactivity: The antibody may be recognizing other proteins with similar epitopes. | - Ensure you are using a highly specific monoclonal antibody if possible.- Perform a literature search for known cross-reactivities of your specific antibody.- Use a negative control lysate known to not express this compound to check for non-specific bands. |
| 2. Protein degradation: Proteases in the sample may have degraded this compound, leading to smaller bands. | - Add protease inhibitors to your lysis buffer and keep samples on ice. | |
| 3. Sample overloading: Too much protein in the lane can lead to non-specific antibody binding. | - Reduce the amount of protein loaded onto the gel. | |
| Broad or Smeared Bands for Glycosylated this compound | 1. Heterogeneous glycosylation: The glycosylation of this compound can be variable, leading to a smear rather than a sharp band. | - This is an inherent characteristic of many glycoproteins. Ensure your electrophoresis conditions are optimal for resolving proteins in this size range.- Consider enzymatic deglycosylation of your sample to confirm the identity of the bands. The 28 kDa band should increase in intensity after deglycosylation.[9] |
Experimental Protocols
Detailed Western Blot Protocol for this compound (using Human Kidney Lysate)
This protocol is a general guideline and may require optimization for your specific antibody and experimental conditions.
1. Sample Preparation (Human Kidney Tissue Lysate)
-
Start with frozen human kidney tissue.
-
Homogenize the tissue in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the lysate and heat at 95-100°C for 5-10 minutes.
2. SDS-PAGE
-
Load 20-30 µg of protein lysate per well on a 12% polyacrylamide gel.
-
Include a pre-stained molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
A wet transfer at 100V for 60-90 minutes is recommended for proteins in the 28-60 kDa range.
-
After transfer, briefly wash the membrane with deionized water and visualize the protein bands with Ponceau S staining to confirm successful transfer.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the this compound primary antibody diluted in the blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an appropriate imaging system.
Visualizations
Caption: Workflow for this compound Western Blotting.
Caption: Troubleshooting logic for this compound Western Blot.
References
- 1. usbio.net [usbio.net]
- 2. This compound water channels are localized in constitutively water-permeable segments of the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of the water channel protein aquaporin (this compound) from red blood cell membranes by densitometry of silver stained polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHIP Regulates Aquaporin-2 Quality Control and Body Water Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.abclonal.com [static.abclonal.com]
- 6. assaygenie.com [assaygenie.com]
- 7. pepperprint.com [pepperprint.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Modified N-linked glycosylation status predicts trafficking defective human Piezo1 channel mutations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purified CHIP28 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of purified CHIP28 protein.
Frequently Asked Questions (FAQs)
Q1: My purified this compound protein is precipitating out of solution. What are the common causes?
A1: Protein aggregation and precipitation of purified this compound can stem from several factors. High protein concentrations are a frequent cause of compromised stability.[1] Proteins, including this compound, are highly sensitive to their solution environment; non-optimal conditions such as pH and ionic strength can lead to aggregation.[1][2] Temperature fluctuations, including freeze-thaw cycles, can also induce aggregation.[1] For membrane proteins like this compound, the presence of detergents is critical to maintaining solubility, and inappropriate detergent choice or concentration can lead to aggregation.[3]
Q2: What is the ideal pH and salt concentration to prevent this compound aggregation?
A2: The optimal pH and salt concentration for this compound stability should be determined empirically. Generally, a pH that is at least one unit away from the protein's isoelectric point (pI) is recommended to maintain a net charge and prevent aggregation.[1] The ionic strength of the buffer, influenced by the salt concentration, also plays a crucial role in managing electrostatic interactions between protein molecules.[1] It is advisable to screen a range of pH values and salt concentrations to identify the optimal conditions for your specific this compound construct.
Q3: Can additives be used to prevent my this compound from aggregating?
A3: Yes, various additives can enhance the solubility and stability of purified this compound. Osmolytes like glycerol (B35011) and sucrose (B13894) can stabilize the native state of the protein.[1] For this compound, which is a membrane protein, the use of mild, non-denaturing detergents such as Tween 20 or CHAPS is often necessary to solubilize the protein and prevent aggregation.[1][4] If your this compound construct contains cysteine residues, including a reducing agent like DTT or TCEP can prevent oxidation-induced aggregation.[1][4] Amino acids such as arginine and glutamate (B1630785) can also be added to increase protein solubility.[1][4]
Q4: How should I store my purified this compound protein to minimize aggregation?
A4: For long-term storage, it is generally recommended to store purified proteins at -80°C.[1] To prevent aggregation during freezing and thawing, the inclusion of a cryoprotectant like glycerol is highly beneficial.[1][5] It is also good practice to aliquot the purified protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Storing proteins at 4°C is generally not recommended for long periods as it can lead to instability.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound aggregation during and after purification.
| Problem | Possible Cause | Recommended Solution |
| Protein precipitates immediately after elution from the chromatography column. | The elution buffer has a suboptimal pH or salt concentration, causing the protein to become insoluble as its concentration increases. | 1. Screen a range of pH values for the elution buffer, keeping it at least 1 pH unit away from the pI of this compound.[1] 2. Test different salt concentrations in the elution buffer to optimize ionic strength.[1] 3. Consider adding a stabilizing agent like glycerol or a low concentration of a non-denaturing detergent to the elution buffer.[1][6] |
| Protein aggregates during concentration. | The protein concentration is exceeding its solubility limit under the current buffer conditions. | 1. Concentrate the protein in smaller increments, checking for precipitation at each step. 2. Add stabilizing additives to the protein solution before concentration. Good options include glycerol (up to 20%), low concentrations of non-ionic detergents (e.g., 0.05% Tween 20), or a mixture of arginine and glutamate (e.g., 50 mM each).[1][4][6] 3. Perform the concentration at a lower temperature (e.g., 4°C) to slow down the aggregation process.[5] |
| Protein appears soluble initially but aggregates over time at 4°C. | The storage conditions are not optimal for long-term stability. The protein may be slowly unfolding or oxidizing. | 1. For storage longer than a few days, flash-freeze the protein in single-use aliquots and store at -80°C.[1] 2. Add a cryoprotectant such as glycerol to a final concentration of 10-50% before freezing.[1] 3. If oxidation is suspected (e.g., if the protein has exposed cysteines), add a reducing agent like DTT or TCEP to the storage buffer.[1][4] |
| The protein is soluble in the presence of one detergent but aggregates when the detergent is exchanged. | The new detergent is not suitable for maintaining the solubility of this compound. | 1. Screen a panel of non-denaturing detergents (e.g., DDM, LDAO, Fos-Choline) to find one that best stabilizes your protein.[3] 2. Ensure the detergent concentration is above its critical micelle concentration (CMC) during all purification and storage steps.[3] |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal this compound Solubility
This protocol outlines a method to systematically screen different buffer conditions to identify those that best prevent this compound aggregation.
-
Prepare a stock solution of purified this compound at a known concentration in a well-characterized "starting" buffer where it is at least transiently soluble.
-
Prepare a matrix of test buffers. This matrix should vary in pH and salt concentration. For example, you could test a pH range of 6.0 to 8.5 in 0.5 unit increments and a NaCl concentration range of 50 mM to 500 mM.
-
Dilute the this compound stock into each test buffer to a final target concentration (e.g., 0.5 mg/mL).
-
Incubate the samples under desired test conditions (e.g., 4°C for 24 hours or 37°C for 1 hour for an accelerated stability study).
-
Assess aggregation. This can be done visually by checking for turbidity or precipitation. For a more quantitative assessment, centrifuge the samples and measure the protein concentration in the supernatant using a method like the Bradford assay or by measuring absorbance at 280 nm.
-
Analyze the results to identify the buffer conditions that result in the highest concentration of soluble protein.
Protocol 2: Detergent Screening for Membrane Protein Solubilization
This protocol is designed for membrane proteins like this compound that require detergents for solubility.
-
Solubilize a membrane preparation containing this compound with a panel of different non-denaturing detergents (e.g., DDM, LDAO, Triton X-100, CHAPS) at a concentration several times their critical micelle concentration (CMC).
-
Incubate for a set period (e.g., 1 hour at 4°C with gentle agitation) to allow for micelle formation around the protein.
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet unsolubilized material.
-
Analyze the supernatant for the presence of soluble this compound using SDS-PAGE and Western blotting.
-
Select the detergent that yields the highest amount of soluble this compound for subsequent purification steps.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation post-purification.
Caption: Logical flow for optimizing buffer conditions to prevent aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
CHIP28 Stability in Detergents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the stability of the Channel-forming Integral Protein of 28 kDa (CHIP28), also known as Aquaporin-1 (AQP1), during detergent-based extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in detergents?
A1: this compound (Aquaporin-1) is a robust integral membrane protein that forms tetramers, with each monomer acting as a highly selective water channel.[1][2] As a membrane protein, its hydrophobic regions are naturally stabilized by the lipid bilayer. Detergents are required to extract this compound from the membrane for purification and in vitro studies.[3][4] However, removing the protein from its native lipid environment can lead to instability, causing it to unfold, aggregate, or lose its water transport function.[5][6] The choice of detergent is critical, as an inappropriate detergent can irreversibly denature the protein.[3]
Q2: What is the basic principle of using detergents to solubilize this compound?
A2: Detergents are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles.[4][7] When mixed with membrane preparations, detergent molecules partition into the lipid bilayer, disrupting it and forming mixed micelles containing lipids, detergent, and membrane proteins.[7] A successful solubilization protocol extracts this compound in high yield, resulting in stable protein-detergent complexes where the protein retains its active conformation.[7]
Q3: How do I select the right detergent for my this compound experiments?
A3: There is no single "best" detergent for all membrane proteins. The optimal choice depends on the specific application (e.g., purification, structural studies, functional assays). A systematic screening of several detergents is highly recommended.[7][8] Key factors to consider are the detergent's CMC, head group (ionic, non-ionic, zwitterionic), and alkyl chain length.[4] Mild, non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) or Octyl-β-D-glucopyranoside (OG) are often good starting points as they are less likely to cause denaturation.[3][9]
Troubleshooting Common Stability Issues
Q4: My purified this compound is aggregating. What are the potential causes and solutions?
A4: Protein aggregation is a common problem that can occur during or after purification.[5][10] It often indicates that the protein is not stable under the current buffer conditions.
-
Cause 1: Inappropriate Detergent. The detergent micelle may not be adequately shielding the hydrophobic surfaces of this compound, leading to intermolecular interactions and aggregation.[5]
-
Solution: Screen a panel of different detergents (see Protocol 1). Sometimes, a switch from one detergent to another (e.g., from OG to DDM) can resolve aggregation issues.[8] Consider novel detergents or nanodiscs, which can offer greater stability by providing a more native-like lipid environment.[3]
-
-
Cause 2: Suboptimal Buffer Conditions. pH, ionic strength, and temperature can all significantly impact protein stability.[6][11][12] Proteins are often least soluble at their isoelectric point (pI).[11]
-
Cause 3: High Protein Concentration. The propensity to aggregate increases with protein concentration.[11]
-
Solution: Perform purification and elution steps at a lower protein concentration. If a high final concentration is necessary, consider adding stabilizing excipients to the buffer.
-
-
Cause 4: Presence of Additives. Imidazole (B134444), often used for elution in His-tag affinity chromatography, can sometimes destabilize proteins.
-
Solution: Add 10% (v/v) glycerol (B35011) to all purification buffers to act as a cryoprotectant and stabilizer.[10][11] Remove imidazole immediately after elution using a desalting column or dialysis.[10]
-
Q5: My this compound sample shows significant degradation. How can I prevent this?
A5: Degradation is typically caused by proteolytic enzymes released during cell lysis.
-
Solution: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Maintain cold temperatures (4°C) throughout the purification process to reduce protease activity. Work quickly to minimize the time the protein is in the crude lysate.
Q6: My purified and reconstituted this compound has low or no water channel activity. How can I improve functional stability?
A6: Loss of function indicates that the protein, while possibly soluble, is not in its native, active conformation. This is often due to delipidation or denaturation by the detergent.
-
Cause 1: Harsh Detergent. Strong, ionic detergents can strip away essential lipids and denature the protein.
-
Cause 2: Complete Delipidation. Some membrane proteins, including aquaporins, may require interactions with specific lipids to maintain their active conformation.[7]
-
Solution: During purification, consider adding exogenous lipids or cholesterol analogues to the buffer to create mixed micelles that better mimic the native membrane environment. Reconstituting the purified protein into proteoliposomes is the definitive way to test function in a lipid environment.[14][15]
-
-
Cause 3: Incorrect Folding. The protein may not have folded correctly during expression, or it may have been denatured during purification.
Quantitative Data Summary
For reproducible experiments, it is crucial to work with a stable and homogenous protein preparation. The tables below summarize key parameters for common detergents and functional characteristics of this compound.
Table 1: Properties of Detergents Commonly Used for Membrane Protein Purification
| Detergent | Abbreviation | Type | CMC (mM) | Aggregation Number |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | 0.17 | ~100 |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 20-25 | ~27 |
| Triton X-100 | Non-ionic | 0.24 | ~140 | |
| Lauryldimethylamine N-oxide | LDAO | Zwitterionic | 1-2 | ~75 |
| Tetraethylene glycol monooctyl ether | C8E4 | Non-ionic | ~9 | ~70 |
Data compiled from multiple biochemical resources. CMC values can be affected by buffer conditions such as temperature and ionic strength.[13]
Table 2: Functional Parameters of Human Aquaporin-1 (this compound)
| Parameter | Value | System | Notes |
| Unitary Water Permeability (pf) | ~5.4 x 10-14 cm³/s | 2D Crystals in Vesicles | Represents the rate of water transport per monomer.[1] |
| Unitary Water Permeability (pf) | 11.7 x 10-14 cm³/s | RBC this compound in Proteoliposomes | Demonstrates that purified, reconstituted this compound is highly functional.[15] |
| Osmotic Permeability (Pf) | ~0.053 cm/s | Recombinant hAQP1 in Proteoliposomes | This value was ~40 times greater than control liposomes without AQP1.[17] |
| Thermal Stability (Melting Temp.) | 58°C | Spinach Aquaporin (SoPIP2;1) in OG | Provides an example of aquaporin thermal stability in a detergent. Reconstitution into a lipid membrane increased this to 70°C.[14][16] |
Experimental Protocols & Visualizations
Protocol 1: Small-Scale Detergent Screening for this compound Stability
This protocol describes a method to rapidly screen multiple detergents to identify optimal conditions for solubilizing this compound while maintaining its stability.
Methodology:
-
Prepare Membranes: Isolate membranes containing your expressed this compound (e.g., from P. pastoris or other expression systems) and determine the total protein concentration (e.g., via BCA assay).[10]
-
Prepare Detergent Stocks: Prepare 10% (w/v) stock solutions of a panel of detergents (e.g., DDM, LDAO, OG, Triton X-100) in your base buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).[13]
-
Solubilization:
-
For each detergent, set up a small-scale solubilization reaction in a microcentrifuge tube.
-
Add membrane suspension to a final protein concentration of 5-10 mg/mL.[7]
-
Add a detergent stock to a final concentration of 1-2% (w/v). The optimal protein-to-detergent ratio may need further refinement.[7]
-
Incubate with gentle end-over-end rotation for 1-2 hours at 4°C.
-
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet non-solubilized membrane fragments and aggregated protein.[7]
-
Analysis:
-
Carefully collect the supernatant (solubilized fraction).
-
Analyze both the supernatant and the pellet by SDS-PAGE and Western blot (using an anti-CHIP28 or anti-tag antibody) to assess solubilization efficiency. The best detergent will show a strong this compound band in the supernatant and a faint band in the pellet.[8]
-
Stability Assessment: To assess stability, analyze the supernatant using Size-Exclusion Chromatography (SEC). A stable, monodisperse protein will yield a single, symmetrical peak. Aggregated protein will appear in the void volume.[10]
-
Protocol 2: Functional Reconstitution of this compound into Proteoliposomes
This protocol outlines the steps for reconstituting purified this compound into lipid vesicles (liposomes) to assess its water transport activity.
Methodology:
-
Prepare Liposomes:
-
Prepare a lipid mixture (e.g., E. coli polar lipids or a defined mixture like POPE:POPC) in chloroform.
-
Dry the lipids under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film in a swelling buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4) to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Reconstitution:
-
Destabilize the pre-formed liposomes by adding a detergent (often the same one used for purification, like OG) to the point of saturation or solubilization.[9][18]
-
Add the purified this compound protein-detergent complex to the destabilized liposomes at a desired lipid-to-protein ratio (LPR), typically ranging from 20:1 to 100:1 (w/w).
-
Incubate for 30-60 minutes at 4°C with gentle mixing to allow the protein to insert into the lipid/detergent structures.
-
-
Detergent Removal:
-
Remove the detergent to allow the formation of sealed proteoliposomes. This is a critical step.
-
A common method is the addition of adsorbent polystyrene beads (e.g., Bio-Beads SM-2).[9] Add beads and incubate with gentle rocking at 4°C for several hours to overnight, often with changes of beads.
-
Alternatively, use dialysis against a large volume of detergent-free buffer.
-
-
Functional Assay (Stopped-Flow Light Scattering):
-
The function of reconstituted this compound is measured by osmotic water permeability.[17][19]
-
A suspension of proteoliposomes is rapidly mixed with a hyperosmotic buffer in a stopped-flow apparatus.
-
The resulting osmotic gradient causes water to exit the vesicles, leading to vesicle shrinkage.
-
This shrinkage is monitored as an increase in 90° scattered light intensity over time.
-
The rate of water efflux (k) is determined by fitting the light scattering curve to an exponential function. This rate is directly proportional to the osmotic water permeability coefficient (Pf).[17]
-
References
- 1. Aquaporins: More Than Functional Monomers in a Tetrameric Arrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aquaporin CHIP: the archetypal molecular water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of detergents in solubilization and reconstitution of Aquaporin Z: A structural approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-yield overproduction and purification of human aquaporins from Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and Stability of the Spinach Aquaporin SoPIP2;1 in Detergent Micelles and Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reconstitution of functional water channels in liposomes containing purified red cell this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fragment Screening of Human Aquaporin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Proteoliposomes reconstituted with human aquaporin-1 reveal novel single-ion-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression of Functional CHIP28 Mutants
Welcome to the technical support center for researchers working with CHIP28 (Aquaporin-1) mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and functional characterization of this compound variants.
Troubleshooting Guides
This section is designed to help you navigate common experimental hurdles. The guides are in a question-and-answer format to directly address specific issues.
Category 1: Gene Mutagenesis & cRNA Preparation
Question: My site-directed mutagenesis reaction failed, resulting in no colonies or only wild-type sequences. What should I do?
Answer: Failure in site-directed mutagenesis is a common issue. Here are several troubleshooting steps:
-
Primer Design:
-
Ensure primers are 25-45 bases in length with the mutation in the center.
-
Aim for a GC content of at least 40%.
-
The melting temperature (Tm) should be ≥ 78 °C.
-
Check for primer-dimer or hairpin formation using oligo analysis software.[1]
-
-
Template DNA:
-
PCR Conditions:
-
DpnI Digestion:
-
Increase the DpnI digestion time to 2-3 hours at 37 °C to ensure complete digestion of the parental methylated DNA.[3]
-
-
Transformation:
-
Use highly competent cells (>10⁸ cfu/µg).
-
Ensure the volume of the DpnI-digested PCR product does not exceed 1/10th of the competent cell volume.[2]
-
Question: The cRNA synthesized from my mutant construct has low yield or is degraded. What could be the problem?
Answer: Low yield or poor quality of cRNA can significantly impact protein expression. Consider the following:
-
Plasmid Purity: Use a highly purified plasmid preparation for in vitro transcription.
-
Linearization: Ensure complete linearization of the plasmid downstream of the poly(A) tail. Incomplete digestion can lead to truncated transcripts.
-
Transcription Reaction:
-
Use fresh reagents, especially the ribonucleotides and RNA polymerase.
-
Include an RNase inhibitor in the reaction to prevent degradation.
-
-
Purification: Purify the cRNA using a reliable method such as column purification to remove unincorporated nucleotides and enzymes.
-
Storage: Store the purified cRNA at -80 °C in RNase-free water or buffer.
Category 2: Protein Expression in Xenopus Oocytes
Question: After injecting the mutant cRNA into Xenopus oocytes, I don't see any protein expression on a Western blot. What went wrong?
Answer: Lack of protein expression can be due to several factors, from the cRNA quality to the oocytes themselves.
-
cRNA Quality and Concentration:
-
Verify the integrity of your cRNA on a denaturing agarose (B213101) gel. You should see a sharp band.
-
Inject a sufficient amount of cRNA (typically 10-50 ng per oocyte).
-
-
Oocyte Health:
-
Use healthy, stage V-VI oocytes.
-
Ensure proper handling and incubation conditions (16-18 °C in modified Barth's saline).
-
-
Incubation Time: Allow sufficient time for protein expression, typically 2-4 days.
-
Protein Degradation: Some mutations can lead to misfolded proteins that are rapidly degraded by the cell's quality control machinery, such as the ubiquitin-proteasome system.[4][5]
-
Antibody Issues:
-
Confirm that your primary antibody recognizes the mutant protein. The mutation might have altered the epitope.
-
Use a positive control (wild-type this compound) to validate your Western blot protocol.
-
Question: My mutant this compound protein is expressed, but it appears at a lower molecular weight than the wild-type protein on a Western blot.
Answer: A lower molecular weight band could indicate a few possibilities:
-
Truncation: A premature stop codon may have been introduced during mutagenesis. Re-sequence your construct to confirm its integrity.
-
Lack of Glycosylation: Wild-type this compound can be glycosylated.[6][7] Some mutations might interfere with proper glycosylation, resulting in a lower molecular weight form. You can treat your protein lysate with an enzyme like PNGase F to remove N-linked glycans and see if the wild-type and mutant proteins then migrate at the same size.[6]
Category 3: Protein Trafficking and Function
Question: My mutant protein is expressed but shows no water channel activity in the oocyte swelling assay. How can I troubleshoot this?
Answer: A lack of function in an expressed mutant can be due to either an intrinsic inability to transport water or improper trafficking to the plasma membrane.
-
Subcellular Localization:
-
Intrinsic Channel Activity:
-
Dominant-Negative Effect: Some mutants might not only be non-functional themselves but could also interfere with the function of the wild-type protein when co-expressed.
Question: The water permeability of oocytes expressing my mutant is lower than that of the wild-type, but not completely abolished. How do I interpret this?
Answer: Reduced function is a common outcome for missense mutations. Here's how to approach this:
-
Quantitative Western Blotting: Perform a quantitative Western blot to compare the relative expression levels of the wild-type and mutant proteins in the plasma membrane fraction of the oocytes.[14][15] A lower protein level at the membrane could explain the reduced function.
-
Single Channel Permeability: If the expression levels are comparable, the mutation likely reduces the intrinsic water permeability of the individual channel.
Frequently Asked Questions (FAQs)
Q1: What is the typical expression system for functional studies of this compound mutants?
A1: The most common and well-established system is the Xenopus laevis oocyte expression system.[16][17] These oocytes have very low endogenous water permeability, making them an excellent tool for measuring the activity of exogenously expressed water channels.[18] They also have a robust protein synthesis machinery that can correctly process and traffic many membrane proteins.[16]
Q2: Can I express this compound mutants in E. coli?
A2: While expression of aquaporins in E. coli is possible, it is often challenging due to the hydrophobic nature of membrane proteins, which can lead to misfolding and aggregation.[19] Fusion partners like Maltose Binding Protein (MBP) have been used to improve the expression and solubility of aquaporins in E. coli.[20][21][22] However, for functional assays that require proper insertion into a eukaryotic membrane, the Xenopus oocyte system is generally preferred.
Q3: My this compound mutant is retained in the ER. What does this mean?
A3: Endoplasmic reticulum (ER) retention is a common fate for misfolded proteins.[9][10][11] The ER has a stringent quality control system that prevents improperly folded or assembled proteins from proceeding to the Golgi apparatus and their final destination.[23] Mutations that disrupt the tertiary structure of this compound can lead to its recognition by chaperones and retention in the ER, often followed by degradation.[6][24]
Q4: How does phosphorylation affect this compound function and trafficking?
A4: While this compound (AQP1) itself is not primarily regulated by phosphorylation for its water channel activity, other aquaporins, like AQP2, are heavily regulated by phosphorylation for their trafficking to the plasma membrane. For instance, phosphorylation of AQP2 is crucial for its translocation from intracellular vesicles to the apical membrane of kidney collecting duct cells.[25] When studying this compound mutants, it's important to be aware of potential phosphorylation sites that might be introduced or removed, as this could inadvertently affect its behavior, although direct regulation by phosphorylation is not its primary mechanism.
Data Summary
Table 1: Functional Characteristics of Selected this compound Mutants Expressed in Xenopus Oocytes
| Mutant | Mutation Details | Relative Osmotic Water Permeability (Pf) | Mercury (HgCl₂) Sensitivity | Reference |
| Wild-type this compound | - | 1.0 | Sensitive | [12][13] |
| C189S | Cysteine to Serine at position 189 | 1.07 | Insensitive | [7][12][13] |
| C189W | Cysteine to Tryptophan at position 189 | 0.0 | N/A (non-functional) | [12][13][26] |
| This compound-C189S Dimer | Wild-type and C189S linked | ~0.5 (per functional monomer) | Partially Sensitive | [12][13] |
| This compound-C189W Dimer | Wild-type and C189W linked | ~0.5 (per functional monomer) | Sensitive | [12][13] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound
This protocol is based on the QuikChange™ site-directed mutagenesis method.
-
Primer Design: Design a pair of complementary mutagenic primers (25-45 bp) containing the desired mutation at the center.
-
PCR Reaction:
-
Set up a PCR reaction with 5-50 ng of dsDNA plasmid template, 125 ng of each primer, dNTPs, and a high-fidelity DNA polymerase.
-
Perform thermal cycling for 12-18 cycles.
-
-
DpnI Digestion: Add DpnI restriction enzyme directly to the amplification reaction and incubate at 37 °C for 1-3 hours to digest the parental, methylated template DNA.
-
Transformation: Transform a 1-2 µL aliquot of the DpnI-treated DNA into highly competent E. coli cells.
-
Selection and Sequencing: Plate the transformation mixture on an appropriate antibiotic selection plate. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protocol 2: Water Permeability Assay in Xenopus Oocytes
-
cRNA Injection: Inject 50 nL of cRNA (at a concentration of 0.2-1 µg/µL) or sterile water (control) into Stage V-VI Xenopus oocytes.
-
Incubation: Incubate the oocytes at 18 °C for 2-4 days in modified Barth's saline (MBS).
-
Swelling Assay:
-
Transfer a single oocyte to a perfusion chamber containing isotonic MBS.
-
Record the initial image of the oocyte using a videomicroscopy setup.
-
Rapidly switch the perfusion to a hypotonic solution (e.g., MBS diluted 1:1 with distilled water).
-
Capture images of the oocyte at regular intervals (e.g., every 10 seconds) for 1-2 minutes as it swells.[27][28]
-
-
Data Analysis:
-
Measure the cross-sectional area or volume of the oocyte from the captured images.
-
Calculate the initial rate of volume increase (dV/dt).
-
Determine the osmotic water permeability coefficient (Pf) using the appropriate formula that takes into account the initial oocyte volume, the surface area, and the osmotic gradient.
-
Protocol 3: Immunofluorescence Localization of this compound Mutants in Oocytes
-
Fixation: Fix cRNA-injected oocytes in a suitable fixative (e.g., 4% paraformaldehyde in PBS) for at least 4 hours at 4 °C.
-
Cryoprotection and Embedding: Cryoprotect the fixed oocytes by incubating them in increasing concentrations of sucrose. Embed the oocytes in an embedding medium (e.g., OCT) and freeze them.
-
Cryosectioning: Cut thin sections (5-10 µm) of the frozen oocytes using a cryostat and mount them on slides.
-
Immunostaining:
-
Permeabilize the sections with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate the sections with the primary antibody against this compound overnight at 4 °C.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain like DAPI if desired.
-
-
Imaging: Mount the sections with an anti-fade mounting medium and visualize them using a confocal or fluorescence microscope.
Visualizations
References
- 1. eu.idtdna.com [eu.idtdna.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Exploring the “misfolding problem” by systematic discovery and analysis of functional-but-degraded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of misfolded proteins in neurodegenerative diseases: therapeutic targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms and effects of retention of over-expressed aquaporin AtPIP2;1 in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diffusion in the endoplasmic reticulum of an aquaporin-2 mutant causing human nephrogenic diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Basis for Mutations of Human Aquaporins Associated to Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional independence of monomeric this compound water channels revealed by expression of wild-type mutant heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Functional independence of monomeric this compound water channels revealed by expression of wild-type mutant heterodimers. | Semantic Scholar [semanticscholar.org]
- 14. A Rapid Western Blotting Protocol for the Xenopus Oocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Western Blot Protocol for Detection of Proteins Heterologously Expressed in Xenopus laevis Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Xenopus Oocyte as an Expression System for Functional Analyses of Fish Aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 20. Improving aquaporin Z expression in Escherichia coli by fusion partners and subsequent condition optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The degradation pathway of a model misfolded protein is determined by aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. The Subcellular Localization of an Aquaporin-2 Tetramer Depends on the Stoichiometry of Phosphorylated and Nonphosphorylated Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A point mutation at cysteine 189 blocks the water permeability of rat kidney water channel CHIP28k - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
CHIP28 (Aquaporin-1) Immunoprecipitation Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common challenge of non-specific binding during CHIP28 (Aquaporin-1) immunoprecipitation (IP) experiments.
Troubleshooting Guide: Non-Specific Binding
This section addresses specific issues related to high background and non-specific binding in a question-and-answer format.
Question 1: I am observing multiple bands in my negative control lanes (IgG isotype control or beads-only). What is the likely cause and how can I resolve this?
Answer: High background in negative controls indicates that proteins are binding non-specifically to the IP antibody or the beads themselves. This can obscure the detection of your target protein, this compound.
Potential Causes & Solutions:
-
Non-Specific Binding to Beads: Agarose or magnetic beads can have sites that non-specifically bind proteins from the lysate.
-
Pre-clearing Lysate: Before adding your specific this compound antibody, incubate the cell lysate with beads alone for 30-60 minutes at 4°C.[1] This step captures proteins that would stick to the beads, which are then discarded.[1]
-
Bead Blocking: Incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for at least one hour before use. This saturates non-specific binding sites on the beads.
-
-
Non-Specific Binding to the Isotype Control Antibody: The control IgG may be binding to proteins other than the target.
-
Use a High-Quality Control: Ensure your isotype control antibody matches the host species and subclass of your primary this compound antibody.
-
Pre-clear with an Irrelevant Antibody: Some protocols suggest pre-clearing the lysate with an irrelevant antibody of the same isotype to remove proteins that bind non-specifically to immunoglobulins.[2]
-
Question 2: My eluted sample shows many protein bands in addition to this compound after Western Blot analysis. How can I improve the specificity of my immunoprecipitation?
Answer: The presence of numerous non-target proteins in your final eluate suggests that the experimental conditions are not stringent enough or the antibody concentration is too high.
Potential Causes & Solutions:
-
Excessive Antibody: Using too much primary antibody can lead to it binding to low-affinity, non-target proteins.[3][4]
-
Insufficient Washing: Inadequate washing may fail to remove proteins that are weakly bound to the beads or antibody-antigen complex.
-
Increase Wash Steps: Increase the number and duration of wash steps.[3] Inverting the tubes several times during each wash ensures thorough cleansing.[2]
-
Optimize Wash Buffer: Increase the stringency of your wash buffer. This can be achieved by moderately increasing the detergent (e.g., up to 1% Triton X-100) or salt (e.g., up to 500 mM NaCl) concentration.[6] Note that overly harsh conditions could disrupt the specific antibody-CHIP28 interaction.
-
-
High Lysate Concentration: Using too much total protein can increase the pool of potential non-specific binders.
-
Reduce Lysate Amount: Try reducing the total amount of cell lysate used in the IP. A typical range is 100-500 µg of total protein.
-
Question 3: Since this compound is a membrane protein, are there specific considerations for lysis and wash buffers to minimize non-specific interactions?
Answer: Yes, the hydrophobic nature of membrane proteins like this compound requires careful buffer formulation to ensure proper solubilization while minimizing aggregation and non-specific binding.
Potential Causes & Solutions:
-
Inappropriate Detergent: The choice and concentration of detergent are critical. Ionic detergents (e.g., SDS) can denature proteins, exposing hydrophobic regions that lead to non-specific binding and potentially disrupting the antibody's epitope. Non-ionic detergents are generally preferred.
-
Optimize Detergent Choice: Use mild, non-ionic detergents like Triton X-100 or NP-40 to solubilize membrane proteins while preserving their native structure.
-
Optimize Detergent Concentration: While a concentration of 1% Triton X-100 is common, this may need to be optimized.[7] For some membrane proteins, higher concentrations may be needed for full solubilization, but this can also increase non-specific binding to certain types of beads.[7]
-
-
Protein Aggregation: Improperly solubilized membrane proteins can aggregate, trapping other proteins and leading to high background.
-
Ensure Complete Lysis: Sonication, in addition to detergent-based lysis, can help ensure the complete disruption of membranes and solubilization of proteins.[1]
-
Centrifuge Lysate: After lysis, centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-30 minutes to pellet insoluble aggregates before starting the IP.[5]
-
Frequently Asked Questions (FAQs)
-
What is the purpose of pre-clearing the lysate? Pre-clearing involves incubating the cell lysate with beads before the immunoprecipitation step. This removes proteins from the lysate that tend to stick non-specifically to the beads, thereby reducing the background signal in the final elution.[1][2]
-
What are the most common blocking agents for immunoprecipitation? Bovine Serum Albumin (BSA) and non-fat dry milk are common blocking agents.[8] For IP, BSA is often preferred as it is a purified protein that provides consistent blocking.[8] Incubating beads with a 1-5% BSA solution can effectively block non-specific binding sites.
-
How can I prevent the antibody heavy and light chains from appearing on my Western Blot? The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody are often eluted with the target protein and can obscure bands of similar molecular weight. To avoid this, you can covalently crosslink the antibody to the beads before incubation with the lysate. Alternatively, specialized IP/Western Blot detection reagents that do not bind to the denatured IP antibody are available.
-
Why is it important to add protease and phosphatase inhibitors to the lysis buffer? Upon cell lysis, proteases and phosphatases are released, which can degrade your target protein or alter its post-translational modifications. Adding fresh inhibitors immediately before use is crucial to maintain the integrity of this compound and its interacting partners.[2]
Quantitative Data for IP Optimization
The following table provides recommended starting ranges for key parameters in a this compound immunoprecipitation experiment. These should be optimized for each specific cell type and antibody.
| Parameter | Recommended Starting Range | Key Considerations |
| Cell Lysate | 100 - 500 µg total protein | Using too much lysate can increase non-specific binding. |
| Primary Antibody | 1 - 10 µg | Titrate to find the lowest concentration that effectively pulls down this compound.[3] |
| Bead Slurry | 20 - 50 µL | The amount of beads should be sufficient to bind all of your antibody. |
| Blocking Agent (BSA) | 1% - 5% (w/v) in PBS | Pre-block beads for at least 1 hour at 4°C to reduce background. |
| Detergent (Triton X-100) | 0.1% - 1.0% (v/v) | Crucial for solubilizing membrane proteins. Optimize for this compound solubility vs. background.[6][7] |
| Salt (NaCl) | 150 - 500 mM | Higher salt concentrations increase wash stringency but may disrupt the antibody-antigen interaction.[6] |
| Incubation Time | 4 hours to overnight at 4°C | Longer incubation may increase yield but can also increase non-specific binding.[4] |
Detailed Experimental Protocol: this compound Immunoprecipitation
This protocol provides a general workflow. Optimization of incubation times, buffer compositions, and antibody/bead concentrations is highly recommended.
1. Cell Lysis a. Wash cultured cells with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer or a buffer containing 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) supplemented with fresh protease and phosphatase inhibitors.[1] c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a new, pre-chilled tube.
2. Lysate Pre-Clearing a. Add 20-30 µL of Protein A/G bead slurry to the cleared lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 2,500 x g for 3 minutes at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is the pre-cleared lysate.
3. Immunoprecipitation a. Add the optimized amount of anti-CHIP28 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube. b. Incubate on a rotator for 4 hours to overnight at 4°C.
4. Immune Complex Capture a. Add 30-50 µL of pre-blocked Protein A/G bead slurry to each sample. b. Incubate on a rotator for 1-2 hours at 4°C.
5. Washing a. Pellet the beads by centrifugation (2,500 x g for 3 minutes at 4°C). b. Discard the supernatant. c. Add 500 µL of ice-cold wash buffer (typically the lysis buffer with a potentially higher salt or detergent concentration). d. Invert the tube several times to resuspend the beads. e. Repeat the pelleting and washing steps for a total of 3-5 washes.
6. Elution a. After the final wash, remove all supernatant. b. Add 20-50 µL of 1X Laemmli sample buffer (or a non-denaturing elution buffer if native protein is required) to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the complex. d. Centrifuge to pellet the beads and collect the supernatant for analysis by SDS-PAGE and Western Blotting.
Visualizations
Caption: Troubleshooting flowchart for non-specific binding in IP.
Caption: Standard workflow for this compound immunoprecipitation.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 4. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. agrisera.com [agrisera.com]
- 6. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 7. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
Technical Support Center: Overcoming Mercurial Inhibition in CHIP28 (Aquaporin-1) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHIP28, now more commonly known as Aquaporin-1 (AQP1). The focus is on identifying, understanding, and overcoming inhibition by mercurial compounds.
Frequently Asked Questions (FAQs)
What is this compound and why is it sensitive to mercury?
This compound, or "Channel-forming Integral Protein of 28 kDa," is the original name for Aquaporin-1 (AQP1), the first identified water channel protein.[1] AQP1 facilitates the rapid movement of water across cell membranes.[1][2]
Its sensitivity to mercurial compounds like mercuric chloride (HgCl₂) was a defining characteristic that helped isolate and identify it as a water channel.[3][4] This sensitivity is primarily due to the presence of a specific cysteine residue, Cys189, located near the extracellular pore of the channel.[1][5][6][7][8] Mercuric ions (Hg²⁺) form a covalent bond with the thiol group (-SH) of Cys189, which sterically blocks the pore and inhibits water transport.[1][9] Site-directed mutagenesis studies, where Cys189 was replaced with serine (C189S), created a functional water channel that was no longer sensitive to mercury, confirming this specific residue as the binding site.[5][7]
How do I know if mercurial compounds are inhibiting my AQP1/CHIP28 channel?
Inhibition is typically observed as a significant reduction in osmotic water permeability (Pf) in functional assays. If you suspect mercurial inhibition (either from intentional application or contamination), you can confirm it with the following steps:
-
Reversibility Test: The hallmark of mercurial inhibition at the Cys189 site is its reversibility by thiol-containing reducing agents. The addition of compounds like β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) can restore water channel function.[9][10][11] If permeability is restored after treatment with a reducing agent, mercurial inhibition is the likely cause.
-
Use of a Mercury-Insensitive Mutant: As a negative control, express the C189S mutant of AQP1. This mutant functions as a water channel but lacks the key cysteine residue and is therefore resistant to mercurial inhibition.[5][7][12] If your wild-type AQP1 is inhibited while the C189S mutant is not, it strongly points to mercury-specific inhibition.
What is the mechanism of mercurial inhibition?
There are two primary hypotheses for the mechanism of inhibition:
-
Steric Occlusion: The most widely supported mechanism is that the mercury atom, covalently bound to the Cys189 thiol group, physically blocks the narrowest part of the water pore, preventing water molecules from passing through.[3][4][13]
-
Conformational Change: A second hypothesis suggests that mercury binding induces a local conformational change in the channel's structure, particularly around the selectivity filter region, which collapses the pore and blocks water passage.[9][14]
Both mechanisms agree that the interaction with Cys189 is the critical initiating event.
Are there non-mercurial inhibitors for AQP1?
Yes, though mercury remains a classic, potent blocker. Research has identified other compounds, but they come with their own specificity and efficacy considerations.
| Inhibitor Class | Example(s) | Target AQP | Potency (IC₅₀) | Notes |
| Heavy Metals | Gold (Au³⁺), Silver (Ag⁺) | AQP1 | Au³⁺: ~14 µM; Ag⁺: ~3.9 µM | Inhibit via interaction with sulfhydryl groups.[15][16][17] Silver is a more potent inhibitor than mercury in erythrocytes.[17] |
| Gold-Based Compounds | Auphen | AQP3 | ~0.8 µM | Highly potent and selective for AQP3 (an aquaglyceroporin) over AQP1.[16][18] |
| Quaternary Ammonium Compounds | Tetraethylammonium (TEA⁺) | AQP1, AQP2, AQP4 | Low millimolar range | Proposed to block the pore.[15] However, its inhibitory effect is debated and not consistently reproduced across different assay systems.[18][19] |
| Carbonic Anhydrase Inhibitors | Acetazolamide (B1664987) | AQP1 | Reported ~1 µM | Reports of inhibition are conflicting and not consistently replicated.[15][18] |
Troubleshooting Guides
Problem 1: My AQP1-expressing oocytes/cells show low water permeability. How can I troubleshoot?
This guide will help you determine if the issue is mercurial inhibition or another common experimental problem.
// Nodes start [label="Low Water Permeability\nObserved in AQP1 Assay", fillcolor="#FBBC05", fontcolor="#202124"]; check_expression [label="Step 1: Confirm AQP1\nExpression & Localization\n(e.g., Western Blot, IF)", fillcolor="#F1F3F4", fontcolor="#202124"]; is_expressed [label="Is AQP1 properly\nexpressed and at the\nplasma membrane?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshoot_expression [label="Troubleshoot Transfection/\nExpression Protocol", shape=rect, fillcolor="#EA4335", fontcolor="#FFFFFF"];
test_reversal [label="Step 2: Perform Reversibility Test\nAdd 5-10 mM β-mercaptoethanol (BME)\nand re-measure permeability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_restored [label="Is water permeability\nrestored?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mercury_issue [label="Conclusion: Mercurial Inhibition\nLikely. Source of contamination\nshould be identified.", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; other_issue [label="Conclusion: Inhibition is\nNot Reversible by BME.\nConsider other inhibitors or\nassay artifacts.", shape=rect, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_expression; check_expression -> is_expressed; is_expressed -> troubleshoot_expression [label="No"]; is_expressed -> test_reversal [label="Yes"]; test_reversal -> is_restored; is_restored -> mercury_issue [label="Yes"]; is_restored -> other_issue [label="No"]; } } Caption: Troubleshooting workflow for low AQP1 water permeability.
Problem 2: How do I design an experiment to reverse mercurial inhibition?
This section provides a detailed protocol for a common experimental setup.
Key Experiment: Reversing HgCl₂ Inhibition in Xenopus Oocytes
The Xenopus oocyte swelling assay is a foundational method for studying aquaporin function.[2][19]
Objective: To demonstrate that the inhibitory effect of HgCl₂ on AQP1 water permeability can be reversed by a reducing agent.
Methodology:
-
Oocyte Preparation:
-
Harvest and prepare Stage V-VI oocytes from Xenopus laevis.
-
Microinject oocytes with cRNA encoding human AQP1 (or this compound). As a control, inject another group of oocytes with water.
-
Incubate the oocytes for 2-3 days at 18°C to allow for protein expression.
-
-
Baseline Permeability Measurement (Pf):
-
Transfer a single oocyte to an isotonic buffer (e.g., 200 mOsm).
-
At time zero, rapidly transfer the oocyte to a hypotonic buffer (e.g., 70 mOsm).
-
Record the swelling of the oocyte using video microscopy for 30-60 seconds.
-
Calculate the initial rate of volume change to determine the baseline osmotic water permeability (Pf).
-
-
Inhibition Step:
-
Incubate a batch of AQP1-expressing oocytes in isotonic buffer containing an inhibitory concentration of HgCl₂ (e.g., 0.3-1 mM) for 5 minutes.
-
Wash the oocytes thoroughly with isotonic buffer to remove excess HgCl₂.
-
Measure the Pf of these inhibited oocytes as described in Step 2. A significant decrease in Pf is expected.
-
-
Reversal Step:
-
Take the batch of HgCl₂-inhibited oocytes and incubate them in isotonic buffer containing a reducing agent, such as 5-10 mM β-mercaptoethanol (BME), for 10-15 minutes.
-
Wash the oocytes with isotonic buffer to remove the BME.
-
Measure the Pf again.
-
Expected Results:
The following table summarizes typical qualitative results from such an experiment.
| Oocyte Group | Treatment | Expected Pf (Relative) | Rationale |
| Control | Water-injected | Very Low | Oocytes have low native water permeability. |
| Experimental | AQP1 cRNA | High | Successful expression of functional water channels. |
| Inhibition | AQP1 cRNA + HgCl₂ | Low | HgCl₂ blocks the AQP1 pore via Cys189.[5][7] |
| Reversal | AQP1 cRNA + HgCl₂ then + BME | High (Restored) | BME reduces the mercury-thiol bond, unblocking the pore.[9][10][11] |
Visualization of the Reversal Mechanism
// Transitions AQP1_active -> AQP1_blocked [label="+ HgCl₂", color="#EA4335", fontcolor="#202124"]; AQP1_blocked -> AQP1_restored [label="+ β-mercaptoethanol\n(Reducing Agent)", color="#34A853", fontcolor="#202124"]; } } Caption: Reversible inhibition of AQP1 by mercury.
References
- 1. Aquaporin CHIP: the archetypal molecular water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting Aquaporin Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of aquaporin inhibition by mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mercury-sensitive residue at cysteine 189 in the this compound water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aquaporin Water Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of How Mercury Inhibits Water Permeation through Aquaporin-1: Understanding by Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Functional Analysis of Aquaporin Water Permeability Using an Escherichia coli-Based Cell-Free Protein Synthesis System [frontiersin.org]
- 11. Mercury chloride decreases the water permeability of aquaporin-4-reconstituted proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparative efficacy of HgCl2 with candidate aquaporin-1 inhibitors DMSO, gold, TEA+ and acetazolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Aquaporin Function: Potent Inhibition of Aquaglyceroporin-3 by a Gold-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
CHIP28 Activity Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions and experimental protocols related to CHIP28 (also known as Aquaporin-1 or AQP1) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound, or Channel-forming Integral Protein of 28 kDa, is a water channel protein, now more commonly known as Aquaporin-1 (AQP1). It is an integral membrane protein that facilitates the rapid transport of water across cell membranes.[1] Found abundantly in red blood cells and the proximal tubules of the kidney, this compound plays a crucial role in osmoregulation and fluid balance.
Q2: How is the water transport activity of this compound typically measured?
A2: The most common method for measuring the water permeability of this compound is the stopped-flow light scattering assay. This technique involves reconstituting purified this compound protein into artificial lipid vesicles called proteoliposomes. These proteoliposomes are then subjected to an osmotic gradient, and the resulting change in vesicle volume due to water movement is measured by monitoring the change in light scattering over time.[2][3]
Q3: Can this compound transport other molecules besides water?
A3: this compound is highly selective for water molecules. Studies have shown that it does not significantly facilitate the transport of ions, urea, or other small solutes across the membrane.
Q4: What are the key considerations for purifying functional this compound?
A4: Successful purification of functional this compound requires careful selection of detergents to solubilize the protein from its native membrane without causing denaturation. It is also important to maintain a stable temperature and pH throughout the purification process.
Q5: Are there known inhibitors of this compound activity?
A5: Yes, mercurial compounds such as mercuric chloride (HgCl₂) are well-known inhibitors of this compound water channel activity. These compounds typically react with cysteine residues near the aqueous pore of the protein.
Troubleshooting Guide
This guide addresses common issues encountered during this compound activity assays using the stopped-flow light scattering method with reconstituted proteoliposomes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low water permeability observed in this compound proteoliposomes. | 1. Inactive Protein: this compound may have been denatured during purification or reconstitution. 2. Inefficient Reconstitution: The protein may not have been successfully incorporated into the liposomes. 3. Incorrect Buffer Conditions: The pH, ionic strength, or other buffer components may be suboptimal for this compound activity. 4. Degraded Liposomes: The liposomes may be leaky or unstable. | 1. Review purification and reconstitution protocols, ensuring gentle handling and appropriate detergent concentrations. Confirm protein integrity via SDS-PAGE. 2. Optimize the lipid-to-protein ratio and the detergent removal method. Verify reconstitution by techniques such as density gradient centrifugation or electron microscopy. 3. Systematically vary the buffer pH and salt concentration to find the optimal conditions (see Table 1). 4. Prepare fresh liposomes and ensure proper storage conditions. |
| High background water permeability in control (empty) liposomes. | 1. Leaky Liposomes: The lipid composition may result in inherently leaky vesicles. 2. Residual Detergent: Trace amounts of detergent remaining after reconstitution can increase membrane permeability. | 1. Use lipids known to form stable, tight bilayers, such as a mix of POPC and POPG. 2. Ensure complete removal of detergent using methods like dialysis or adsorbent beads. |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in Proteoliposome Preparation: Inconsistent protein-to-lipid ratios, vesicle sizes, or reconstitution efficiency. 2. Instrument Instability: Fluctuations in the stopped-flow instrument's lamp intensity or detector sensitivity. 3. Temperature Fluctuations: Inconsistent temperature control during the assay. | 1. Standardize the proteoliposome preparation protocol, including lipid film hydration, extrusion, and detergent removal steps. Use dynamic light scattering (DLS) to verify vesicle size distribution. 2. Allow the instrument to warm up and stabilize before taking measurements. Regularly check the instrument's performance with standards. 3. Ensure the stopped-flow instrument's temperature control system is functioning correctly and is set to the desired temperature for all experiments. |
| Signal in stopped-flow assay is too fast or too slow. | 1. Osmotic Gradient is Too High or Too Low: The difference in osmolarity between the inside and outside of the proteoliposomes dictates the rate of water transport. 2. Incorrect Protein Concentration: The amount of active this compound in the proteoliposomes is either too high or too low. | 1. Adjust the concentration of the osmoticum (e.g., sucrose (B13894) or salt) in the external buffer to achieve a measurable rate of water transport. 2. Vary the lipid-to-protein ratio during reconstitution to find a concentration that yields a signal within the instrument's detection range. |
Experimental Protocols
Key Experiment: Stopped-Flow Light Scattering Assay for this compound Water Permeability
Objective: To measure the osmotic water permeability of this compound reconstituted into proteoliposomes.
Principle: When proteoliposomes are rapidly mixed with a hyperosmotic solution, water flows out of the vesicles, causing them to shrink. This shrinkage leads to an increase in the intensity of scattered light at a 90° angle to the incident beam. The rate of this increase is proportional to the water permeability of the membrane.
Methodology:
-
Preparation of this compound Proteoliposomes:
-
Purified this compound is solubilized in a mild detergent (e.g., octyl-β-D-glucoside).
-
A lipid mixture (e.g., POPC:POPG at a 3:1 molar ratio) is dissolved in an organic solvent, which is then evaporated to form a thin lipid film.
-
The lipid film is hydrated with an intra-vesicular buffer (see Table 1) to form multilamellar vesicles.
-
The vesicle suspension is subjected to freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
The solubilized this compound is mixed with the unilamellar vesicles.
-
Detergent is slowly removed by dialysis or with adsorbent beads to allow the this compound to insert into the lipid bilayer, forming proteoliposomes.
-
Control liposomes (without this compound) are prepared in parallel.
-
-
Stopped-Flow Measurement:
-
The proteoliposome suspension is loaded into one syringe of the stopped-flow instrument.
-
A hyperosmotic buffer (the intra-vesicular buffer plus an osmoticum like sucrose) is loaded into the other syringe.
-
The two solutions are rapidly mixed, and the change in light scattering at a wavelength of 400-600 nm is recorded over time.
-
The resulting curve is fitted to an exponential function to determine the rate constant (k) of vesicle shrinkage.
-
-
Data Analysis:
-
The osmotic water permeability coefficient (Pf) is calculated from the rate constant (k), the initial vesicle volume (V0), the surface area of the vesicle (A), the molar volume of water (Vw), and the osmotic gradient (ΔOsm).
-
Data Presentation
Table 1: Typical Buffer Components for this compound Activity Assays
| Buffer Component | Typical Concentration Range | Purpose | Notes |
| Buffering Agent | 20-50 mM | Maintain a stable pH | HEPES is a common choice due to its pKa near physiological pH. |
| Salt (e.g., KCl, NaCl) | 100-200 mM | Mimic physiological ionic strength | The choice of salt can sometimes influence protein stability. |
| pH | 7.2 - 7.6 | Optimize protein activity | The optimal pH should be determined empirically for each specific experimental setup. |
| Osmoticum (e.g., Sucrose) | 100-300 mM (in external buffer) | Create an osmotic gradient | The concentration will determine the rate of water transport. |
Visualizations
This compound Experimental Workflow
Caption: Workflow for measuring this compound activity.
Putative Regulatory Pathway of this compound (AQP1) Activity
Caption: Putative regulation of this compound by AVP and ANP.
References
CHIP28 Proteoliposomes: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control of CHIP28 (also known as Aquaporin-1) proteoliposomes. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are this compound proteoliposomes and why are they used?
A1: this compound proteoliposomes are artificial vesicles (liposomes) into which purified this compound protein, a water channel, has been incorporated. They serve as a powerful in vitro model system to study the function of this compound in a controlled lipid environment, mimicking a cell membrane.[1][2] This system is essential for characterizing the protein's water transport activity, for screening potential inhibitors or modulators, and for understanding the influence of lipid composition on its function.[3][4]
Q2: What are the key quality control parameters for this compound proteoliposomes?
A2: The primary quality control parameters include:
-
Vesicle Size and Homogeneity: Proteoliposomes should be of a consistent and appropriate size, typically around 100-200 nm in diameter, with a narrow size distribution (monodisperse).[5][6]
-
Protein Incorporation: Successful and quantifiable incorporation of this compound into the liposome (B1194612) bilayer must be confirmed.[7]
-
Protein Orientation: The orientation of the incorporated this compound (inside-out vs. outside-in) should be assessed, as it can impact functional assays.[3][8]
-
Functionality: The reconstituted this compound must be active, demonstrating high water permeability that can be inhibited by known inhibitors like mercuric chloride.[1][2]
-
Lamellarity: The proteoliposomes should ideally be unilamellar (a single lipid bilayer).
Q3: How can I determine the size and homogeneity of my proteoliposomes?
A3: Dynamic Light Scattering (DLS) is the most common method to assess the size distribution and homogeneity (polydispersity index) of your proteoliposome preparation.[6] An increase in the average diameter of proteoliposomes compared to empty liposomes can also suggest successful protein incorporation.[6]
Q4: How do I confirm that this compound has been successfully incorporated into the liposomes?
A4: Several methods can be used:
-
SDS-PAGE and Western Blotting: After ultracentrifugation to pellet the proteoliposomes, the presence of the this compound protein band in the pellet can be confirmed by SDS-PAGE and Western blotting.[5]
-
Sucrose Density Gradient Centrifugation: Proteoliposomes will float at a different density than empty liposomes or precipitated protein. The presence of this compound in the liposome-containing fractions confirms incorporation.[7]
-
Freeze-Fracture Electron Microscopy: This technique can visualize the intramembrane particles corresponding to the this compound tetramers within the lipid bilayer.[1]
Q5: How can I assess the orientation of the reconstituted this compound?
A5: The orientation of this compound can be determined using a protease protection assay.[3][9] In this assay, a protease that cannot cross the lipid bilayer is added to the proteoliposome suspension. If the externally exposed loops of this compound are cleaved, it indicates a specific orientation. The results are analyzed by SDS-PAGE. Controls with detergent-solubilized proteoliposomes are necessary to ensure the protease can cleave the protein when the vesicles are disrupted.[9]
Q6: What is the expected water permeability of functional this compound proteoliposomes?
A6: The osmotic water permeability (Pf) of this compound proteoliposomes is significantly higher than that of empty liposomes. Reported values for this compound proteoliposomes are in the range of 0.04 cm/s.[1][10][11][12]
Troubleshooting Guide
Issue 1: Low Water Permeability in Stopped-Flow Assay
| Possible Cause | Recommended Solution |
| Inactive Protein | Ensure that the purified this compound protein was handled correctly and stored under appropriate conditions to maintain its folded, functional state. Avoid repeated freeze-thaw cycles. |
| Inefficient Reconstitution | Optimize the lipid-to-protein ratio (LPR). A common starting LPR for aquaporins is 200 (w/w).[13] Also, ensure the detergent concentration is optimal for destabilizing the liposomes without completely solubilizing them.[13] |
| Incorrect Protein Orientation | If the majority of the protein is in an inside-out orientation, and the assay relies on an external stimulus, the functional response may be limited. Assess protein orientation using a protease protection assay.[3][9] The lipid composition can influence orientation; for instance, charged lipids can direct the orientation of asymmetrically charged proteins.[3] |
| Leaky Vesicles | If the proteoliposomes are leaky to the osmolyte used in the stopped-flow assay (e.g., sucrose), the osmotic gradient will dissipate, leading to a lower apparent water permeability. Check the integrity of the vesicles. |
| Residual Detergent | Incomplete removal of detergent can affect the integrity of the lipid bilayer and the function of the reconstituted protein. Ensure thorough detergent removal by dialysis or with bio-beads.[5][13] |
Issue 2: Proteoliposome Aggregation
| Possible Cause | Recommended Solution |
| High Protein Concentration | Too high a protein-to-lipid ratio can lead to aggregation. Try reducing the amount of protein used in the reconstitution. |
| Incorrect Buffer Conditions | The pH and ionic strength of the buffer can influence the stability of the proteoliposomes. Ensure the buffer is optimized for both the lipids and the protein. |
| Inappropriate Lipid Composition | The choice of lipids can affect the stability of the proteoliposomes. Ensure the lipid composition is suitable for the experimental conditions. |
| Residual Detergent | Residual detergent can promote vesicle fusion and aggregation. Ensure complete detergent removal. |
Issue 3: High Polydispersity (Heterogeneous Vesicle Size)
| Possible Cause | Recommended Solution |
| Inefficient Extrusion | Ensure the liposomes are extruded through the polycarbonate membrane a sufficient number of times (e.g., at least 11 passes) to achieve a uniform size distribution.[5] |
| Vesicle Fusion | Aggregation can lead to an apparent increase in polydispersity. Address the potential causes of aggregation as described above. |
| Sonication Issues | If using sonication to prepare vesicles, ensure the process is consistent and optimized to produce small unilamellar vesicles (SUVs) before proceeding to freeze-thaw and extrusion for large unilamellar vesicles (LUVs).[5] |
Quantitative Data Summary
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Osmotic Water Permeability (Pf) | ~ 0.04 cm/s | Stopped-Flow Light Scattering | [1][10][11][12] |
| Single Channel Water Permeability | 3.6 x 10-14 cm3/s | Calculated from Pf and IMP density | [1][11] |
| Intramembrane Particle (IMP) Diameter | 8.5 ± 1.3 nm | Freeze-Fracture Electron Microscopy | [1] |
| Proteoliposome Diameter | 100 - 200 nm | Dynamic Light Scattering (DLS) | [5][6] |
| Lipid-to-Protein Ratio (LPR) | 50:1 to 200:1 (w/w) | Set during reconstitution | [13] |
Experimental Protocols
Protocol 1: Detergent-Mediated Reconstitution of this compound into Liposomes
This protocol is adapted from established methods for aquaporin reconstitution.[5][13][14]
Materials:
-
Purified this compound protein in a detergent solution (e.g., Triton X-100)
-
Lipids (e.g., POPC:POPG:Cholesterol in a 2:1:2 ratio) dissolved in chloroform
-
Reconstitution buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Detergent for destabilization (e.g., Triton X-100)
-
Dialysis cassette (12-14 kDa MWCO) or Bio-Beads for detergent removal
Procedure:
-
Lipid Film Formation: In a glass vial, dry the lipid solution under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour to remove residual chloroform.
-
Liposome Formation (LUVs):
-
Hydrate the lipid film with reconstitution buffer to a final lipid concentration of 25 mg/mL.
-
Subject the suspension to three freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.
-
Extrude the suspension at least 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form large unilamellar vesicles (LUVs).[5]
-
-
Liposome Destabilization:
-
Dilute the LUVs to a lipid concentration of 4 mg/mL in the reconstitution buffer.
-
Add detergent (e.g., Triton X-100) stepwise until the solution begins to clear, indicating the liposomes are destabilized but not fully solubilized.[13]
-
-
Protein Incorporation:
-
Add the purified this compound protein to the destabilized liposomes at the desired lipid-to-protein ratio (e.g., 200:1 w/w).[13]
-
Incubate for 1 hour at 4°C with gentle mixing.
-
-
Detergent Removal:
-
Transfer the mixture to a dialysis cassette and dialyze against a large volume of reconstitution buffer overnight at 4°C with at least one buffer change.[5]
-
Alternatively, add Bio-Beads to the mixture to adsorb the detergent.
-
-
Proteoliposome Collection:
-
Harvest the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 1-2 hours).
-
Resuspend the pellet in the desired buffer for subsequent experiments.
-
Protocol 2: Stopped-Flow Light Scattering for Water Permeability Assay
This protocol is based on the principle that vesicle shrinkage due to water efflux in a hyperosmotic environment increases light scattering.[5][15]
Materials:
-
This compound proteoliposomes
-
Isotonic buffer (same as the buffer the proteoliposomes are in)
-
Hypertonic buffer (isotonic buffer supplemented with an osmolyte like sucrose)
-
Stopped-flow spectrometer
Procedure:
-
Instrument Setup: Set up the stopped-flow spectrometer to measure light scattering at a 90° angle (e.g., at a wavelength of 495 nm if a fluorescent dye like carboxyfluorescein is entrapped, or a broader wavelength for label-free detection).[5]
-
Sample Loading: Load the proteoliposome suspension into one syringe of the stopped-flow instrument and the hypertonic buffer into the other syringe.
-
Measurement:
-
Rapidly mix the contents of the two syringes. This will expose the proteoliposomes to a hyperosmotic gradient, causing water to flow out and the vesicles to shrink.
-
Record the increase in light scattering over time (typically for a few seconds).
-
-
Data Analysis:
-
Fit the resulting kinetic curve to an exponential function to determine the rate constant (k).
-
Calculate the osmotic water permeability coefficient (Pf) using the rate constant, vesicle surface area-to-volume ratio, and the osmotic gradient.
-
-
Controls:
-
Run a control with empty liposomes to measure the baseline water permeability of the lipid bilayer.
-
Perform experiments with known inhibitors (e.g., HgCl2) to confirm that the observed water transport is specific to this compound.
-
Visualizations
Caption: Experimental workflow for this compound proteoliposome preparation and quality control.
Caption: Troubleshooting logic for low water permeability in this compound proteoliposomes.
References
- 1. Tetrameric assembly of this compound water channels in liposomes and cell membranes: a freeze-fracture study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution of functional water channels in liposomes containing purified red cell this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ProLIF – quantitative integrin protein–protein interactions and synergistic membrane effects on proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. Assessing water permeability of aquaporins in a proteoliposome-based stopped-flow setup - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CHIP28 (AQP1) and AQP2 in Renal Water Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two critical aquaporins in the kidney, CHIP28 (Aquaporin-1 or AQP1) and Aquaporin-2 (AQP2). We delve into their distinct roles in renal water transport, supported by experimental data, and provide an overview of the methodologies used to elucidate their functions.
Introduction
First identified as the 28-kDa channel-like integral protein (this compound), Aquaporin-1 (AQP1) was the first discovered water channel.[1][2] In the kidney, AQP1 facilitates the bulk of water reabsorption.[3] In contrast, Aquaporin-2 (AQP2) is the principal water channel regulated by the antidiuretic hormone vasopressin, playing a crucial role in the fine-tuning of water balance.[4][5] While both are essential for renal function, their localization, regulation, and physiological roles are markedly different.
Comparison of Key Characteristics
The functional distinctions between AQP1 and AQP2 are rooted in their expression patterns and regulatory mechanisms. AQP1 is a constitutively expressed water channel, providing a constant pathway for water movement in specific segments of the nephron.[6][7] AQP2, on the other hand, is dynamically regulated, allowing for precise control of water reabsorption in response to the body's hydration status.
| Feature | This compound (Aquaporin-1) | Aquaporin-2 |
| Primary Location | Apical and basolateral membranes of the proximal tubule and descending thin limb of Henle's loop; descending vasa recta.[1][6][8][9][10] | Apical plasma membrane and subapical vesicles of principal cells in the collecting duct and connecting tubule.[8][10][11][12] |
| Regulation | Constitutive; not regulated by vasopressin.[13] | Tightly regulated by vasopressin (antidiuretic hormone).[14][15] |
| Mechanism of Action | Provides a constant high water permeability for bulk water reabsorption.[7][16] | Translocates to the apical membrane in response to vasopressin, increasing water permeability.[5][12][17] |
| Physiological Role | Near-isosmolar fluid absorption in the proximal tubule and establishment of the medullary osmotic gradient.[11][15] | Regulated water reabsorption in the collecting duct to concentrate urine.[4] |
Quantitative Performance Data
The functional differences between AQP1 and AQP2 are also evident in their intrinsic water permeability and the physiological consequences of their absence, as demonstrated in knockout mouse models.
Single Channel Water Permeability
The osmotic water permeability of individual aquaporin channels can be quantified by expressing them in Xenopus oocytes.
| Aquaporin | Single Channel Water Permeability (pf) (x 10-14 cm3/s) |
| AQP1 | 6.0 |
| AQP2 | 3.3 ± 0.2 |
| Data from studies expressing epitope-tagged rat aquaporins in Xenopus oocytes.[18] |
Physiological Data from Knockout Mice
Studies using transgenic mice lacking either AQP1 or AQP2 have been instrumental in defining their specific roles in renal physiology.
| Parameter | Wild-Type Mice | AQP1 Knockout Mice | AQP2 Knockout Mice (Collecting Duct Specific) |
| Urine Osmolality (basal) | ~1081 - 1790 mOsm/kg H₂O[11][19] | ~505 mOsm/kg H₂O[11] | ~170 - 1179 mOsm/kg H₂O[12][19] |
| Urine Osmolality (water deprived) | >2500 mOsm/kg H₂O[20] | ~657 mOsm/kg H₂O (no change from basal)[20] | ~170 mOsm/kg H₂O (no significant change from basal)[12] |
| 24-hour Urine Output (normalized) | ~0.10 ml/g body weight[12] | Increased fluid consumption (2.8-fold)[11] | ~0.96 ml/g body weight (10-fold increase)[12][21] |
| Response to dDAVP (vasopressin analog) | Concentrated urine | No increase in urine osmolality[20] | Remain polyuric[22] |
Signaling Pathways and Regulatory Mechanisms
The differential regulation of AQP1 and AQP2 is a key aspect of their distinct functions. While AQP1 expression is largely constitutive, AQP2 is at the heart of a complex signaling cascade that allows for precise hormonal control of water balance.
AQP2 Trafficking and the Vasopressin Signaling Pathway
The regulation of AQP2 is primarily controlled by arginine vasopressin (AVP). The binding of AVP to its V2 receptor (V2R) on the basolateral membrane of principal cells in the collecting duct initiates a signaling cascade that results in the translocation of AQP2-containing vesicles to the apical membrane. This dramatically increases the water permeability of the cell, allowing for water to be reabsorbed from the tubular fluid.
Caption: Vasopressin signaling pathway leading to AQP2 translocation.
Key steps in this pathway include:
-
Vasopressin Binding: Vasopressin binds to the V2 receptor, a Gs-protein coupled receptor.[23]
-
cAMP Production: This activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[23]
-
PKA Activation: cAMP activates Protein Kinase A (PKA).[17]
-
AQP2 Phosphorylation: PKA phosphorylates AQP2 on serine 256, which is a crucial step for its trafficking.[17]
-
Vesicle Translocation and Fusion: Phosphorylated AQP2-containing vesicles move to the apical plasma membrane and fuse with it. This fusion process is mediated by SNARE proteins, including VAMP2 and VAMP3 on the vesicle membrane, and Syntaxin 3 and SNAP23 on the plasma membrane.[14][24][25]
Experimental Protocols Overview
The characterization of AQP1 and AQP2 has been made possible through a variety of experimental techniques. Below are overviews of key methodologies.
Immunohistochemistry for Aquaporin Localization
This technique is used to visualize the distribution of AQP1 and AQP2 in kidney tissue.
Caption: General workflow for immunohistochemistry.
Methodology:
-
Tissue Preparation: Kidney tissue is fixed (e.g., with paraformaldehyde) to preserve its structure, embedded in paraffin (B1166041) or a freezing medium, and then thinly sliced.
-
Antigen Retrieval: This step unmasks the antigenic sites of the aquaporin proteins.
-
Blocking: Non-specific binding sites are blocked using a protein solution like serum.
-
Antibody Incubation: The tissue sections are incubated with a primary antibody that specifically binds to either AQP1 or AQP2. This is followed by incubation with a secondary antibody that is conjugated to an enzyme or a fluorophore and binds to the primary antibody.
-
Detection and Visualization: The enzyme catalyzes a reaction that produces a colored precipitate, or the fluorophore emits light, allowing the location of the aquaporin to be visualized under a microscope.[7][16][26][27]
Stopped-Flow Light Scattering for Water Permeability
This biophysical assay measures the osmotic water permeability of membranes, such as those of proteoliposomes (lipid vesicles with reconstituted purified aquaporins) or isolated membrane vesicles.
Methodology:
-
Vesicle Preparation: Proteoliposomes containing purified AQP1 or AQP2, or membrane vesicles from cells expressing these aquaporins, are prepared.
-
Rapid Mixing: The vesicle suspension is rapidly mixed with a hyperosmotic solution in a stopped-flow apparatus.[28]
-
Osmotic Water Efflux: The osmotic gradient drives water out of the vesicles, causing them to shrink.
-
Light Scattering Measurement: The change in vesicle volume is monitored in real-time by measuring the intensity of scattered light at a 90° angle. As the vesicles shrink, the light scattering signal increases.[8][28]
-
Permeability Calculation: The rate of vesicle shrinkage is proportional to the osmotic water permeability of the membrane. This allows for the calculation of the water permeability coefficient.[6][8][29][30]
Generation and Analysis of Knockout Mice
Creating transgenic mice that lack a specific gene (knockout mice) is a powerful tool for understanding the in vivo function of proteins like AQP1 and AQP2.
Methodology:
-
Targeting Vector Construction: A DNA construct is designed to replace a critical part of the aquaporin gene with a selectable marker.
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, where it can replace the endogenous aquaporin gene through homologous recombination.
-
Selection of Recombinant ES Cells: ES cells that have successfully incorporated the targeting vector are selected.
-
Blastocyst Injection and Chimera Generation: The modified ES cells are injected into early-stage mouse embryos (blastocysts), which are then implanted into a surrogate mother. The resulting offspring (chimeras) are a mix of cells with and without the targeted gene disruption.
-
Germline Transmission: Chimeras are bred with wild-type mice. If the modified ES cells contributed to the germline, some of the offspring will carry the knockout allele.
-
Breeding to Homozygosity: Heterozygous mice are interbred to produce homozygous knockout mice that completely lack the functional aquaporin gene.[1][13][31]
-
Phenotypic Analysis: The knockout mice are then subjected to various physiological tests (e.g., metabolic cage studies to measure urine output and osmolality, water deprivation tests) to determine the functional consequences of the gene deletion.[11][12][15][19][20][21][22][32][33]
Conclusion
This compound (AQP1) and AQP2 are both vital for renal water handling, but they fulfill distinct and complementary roles. AQP1 is the workhorse for bulk, constitutive water reabsorption in the proximal nephron, which is essential for establishing the conditions necessary for urine concentration. AQP2, in the distal nephron, is the finely-tuned regulator, allowing for precise adjustments in water excretion in response to the body's hydration needs under the control of vasopressin. Understanding the differences in their localization, regulation, and function is fundamental to renal physiology and is critical for the development of novel therapeutic strategies for water balance disorders.
References
- 1. Lung fluid transport in aquaporin-5 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of VAMP-2-like protein in kidney collecting duct intracellular vesicles. Colocalization with Aquaporin-2 water channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Aquaporin-2 - Wikipedia [en.wikipedia.org]
- 6. Osmotic water permeability in glycoprotein containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vasopressin signaling pathwayRat Genome Database [rgd.mcw.edu]
- 10. Proteoliposomes reconstituted with human aquaporin-1 reveal novel single-ion-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. scispace.com [scispace.com]
- 14. AQP2 exocytosis in the renal collecting duct – involvement of SNARE isoforms and the regulatory role of Munc18b - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Knock-Out Models Reveal New Aquaporin Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Genetic ablation of aquaporin-2 in the mouse connecting tubules results in defective renal water handling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Severe urinary concentrating defect in renal collecting duct-selective AQP2 conditional-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Erythrocyte water permeability and renal function in double knockout mice lacking aquaporin-1 and aquaporin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Vasopressin and the Regulation of Aquaporin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Immunohistochemical identification of aquaporin 2 in the kidneys of young beef cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biologic.net [biologic.net]
- 29. research.aston.ac.uk [research.aston.ac.uk]
- 30. Assessing water permeability of aquaporins in a proteoliposome-based stopped-flow setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. JCI - Lung fluid transport in aquaporin-1 and aquaporin-4 knockout mice [jci.org]
- 32. Physiological and pathological impact of AQP1 knockout in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Diabetes Insipidus in Mice with a Mutation in Aquaporin-2 | PLOS Genetics [journals.plos.org]
A Comparative Analysis of Water Permeability: CHIP28 (AQP1) vs. AQP4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the water permeability characteristics of two prominent aquaporins: CHIP28, also known as Aquaporin-1 (AQP1), and Aquaporin-4 (AQP4). By presenting quantitative data, detailed experimental protocols, and visualizations of regulatory pathways, this document aims to be a valuable resource for researchers investigating cellular water transport and developing therapeutic interventions targeting these channels.
Quantitative Comparison of Water Permeability
The water permeability of aquaporins can be quantified at the single-channel level (unit permeability, pf) and at the whole-cell or vesicle level (osmotic water permeability coefficient, Pf). The following tables summarize the available quantitative data for this compound and AQP4.
| Aquaporin | Experimental System | Unit Water Permeability (pf) (x 10-14 cm³/s) | Reference |
| This compound (AQP1) | Proteoliposomes | ~39 | [1] |
| AQP4-M1 | Proteoliposomes (PC:PG) | 33 ± 4 | [2] |
| AQP4-M1 | Proteoliposomes (PC:PG:cholesterol) | 12 ± 1 | [2] |
| AQP4-M1 | Proteoliposomes (SM:PG:cholesterol) | 4 ± 1 | [2] |
| AQP4-M23 | Proteoliposomes (PC:PG) | 21 ± 2 | [2] |
| AQP4-M23 | Proteoliposomes (PC:PG:cholesterol) | 8 ± 1 | [2] |
| AQP4-M23 | Proteoliposomes (SM:PG:cholesterol) | 3 ± 1 | [2] |
| AQP4 | Proteoliposomes (various lipid bilayers) | 9 - 35 | [3] |
| Aquaporin Isoform | Expression System | Osmotic Water Permeability Coefficient (Pf) (x 10-3 cm/s) | Reference |
| AQP4-M1 | Xenopus oocytes | 1.15 ± 0.04 | |
| AQP4-M23 | Xenopus oocytes | 1.17 ± 0.09 | |
| AQP4-Mz | Xenopus oocytes | 1.07 ± 0.05 | |
| AQP4 (in HEK-293 cells) | HEK-293 cells | 16.67 ± 0.7 | [4] |
Experimental Protocols
The quantitative data presented above are primarily derived from two key experimental techniques: the stopped-flow light scattering assay using proteoliposomes and the oocyte swelling assay.
Stopped-Flow Light Scattering with Proteoliposomes
This in vitro method provides a quantitative measure of the water permeability of purified aquaporin proteins reconstituted into artificial lipid vesicles (proteoliposomes).[5][6]
Experimental Workflow:
-
Protein Purification: this compound or AQP4 is expressed in a suitable system (e.g., yeast, insect cells) and purified using chromatography techniques.
-
Proteoliposome Reconstitution: The purified aquaporin is incorporated into unilamellar lipid vesicles of a defined composition.
-
Osmotic Challenge: A suspension of proteoliposomes is rapidly mixed with a hyperosmotic solution in a stopped-flow apparatus. This creates an osmotic gradient across the vesicle membrane.
-
Light Scattering Measurement: The rapid influx of water into the proteoliposomes causes them to shrink, leading to an increase in the intensity of scattered light at a 90° angle. The rate of this change in light scattering is proportional to the water permeability of the membrane.
-
Data Analysis: The osmotic water permeability coefficient (Pf) is calculated from the initial rate of vesicle volume change.
Xenopus Oocyte Swelling Assay
This cell-based assay measures the water permeability of aquaporins expressed in the plasma membrane of Xenopus laevis oocytes.[5][7]
Experimental Workflow:
-
cRNA Injection: Complementary RNA (cRNA) encoding this compound or AQP4 is microinjected into mature Xenopus oocytes.
-
Protein Expression: The oocytes are incubated for 2-3 days to allow for the expression and insertion of the aquaporin into the plasma membrane.
-
Hypo-osmotic Challenge: The oocytes are transferred from an isotonic to a hypotonic solution.
-
Volume Measurement: The swelling of the oocytes due to water influx is monitored over time using video microscopy.
-
Data Analysis: The rate of oocyte swelling is used to calculate the osmotic water permeability coefficient (Pf).
Regulation of Water Permeability by Signaling Pathways
A key difference between this compound and AQP4 lies in the acute regulation of their water permeability by cellular signaling pathways.
This compound (AQP1): Constitutive Permeability
The water permeability of this compound is generally considered to be constitutive, meaning it is not typically subject to rapid regulation by signaling cascades.[8][9] While some studies have suggested a potential for regulation of its ion channel activity, its water transport function is largely unregulated.[2] For instance, in glioma cells, the activation of Protein Kinase C (PKC) does not affect the water permeability of AQP1.
AQP4: Regulation by Phosphorylation
In contrast to this compound, the water permeability of AQP4 can be dynamically modulated by post-translational modifications, most notably phosphorylation.
Protein Kinase C (PKC) Pathway:
Activation of PKC has been shown to decrease the water permeability of AQP4.[5] This occurs through the direct phosphorylation of AQP4 at specific serine residues, such as Serine 180.[3][6] This regulatory mechanism has been observed in various cell types, including astrocytes and glioma cells.[6] The activation of PKC can be triggered by various stimuli, including the neurotransmitter dopamine (B1211576) and the coagulation factor thrombin.[4][5]
Summary and Conclusion
This compound (AQP1) and AQP4 are both highly efficient water channels, but they exhibit key differences in their permeability characteristics and regulatory mechanisms.
-
Permeability: While both have high unit water permeability, the permeability of AQP4 is notably influenced by the lipid environment of the cell membrane. Specifically, the presence of cholesterol and the thickness of the lipid bilayer can significantly modulate AQP4's water transport capacity.
-
Regulation: A primary distinguishing feature is the acute regulation of AQP4's water permeability by PKC-mediated phosphorylation, a mechanism that does not appear to significantly affect this compound's water transport function. This suggests that AQP4 plays a more dynamic role in cellular and tissue water homeostasis, allowing for rapid adjustments in water flux in response to physiological signals.
These differences have important implications for their respective physiological roles and their potential as therapeutic targets. For researchers in drug development, the regulated nature of AQP4 presents opportunities for the development of modulators that could target specific signaling pathways to influence water balance in pathological conditions such as brain edema. Conversely, the constitutive nature of this compound suggests that therapeutic strategies targeting this channel would likely focus on altering its expression levels or direct channel blocking.
References
- 1. mdpi.com [mdpi.com]
- 2. Aquaporin ion conductance properties defined by membrane environment, protein structure, and cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of water permeability through aquaporin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic regulation of aquaporin-4 water channels in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Water Permeability Through Aquaporin-4 is regulated by Protein Kinase C and becomes Rate-Limiting for Glioma Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound water channels are localized in constitutively water-permeable segments of the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | AQP4-independent TRPV4 modulation of plasma membrane water permeability [frontiersin.org]
Unveiling the Functional Dichotomy: A Comparative Guide to CHIP28 (AQP1) and Aquaglyceroporins
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between aquaporin subtypes is paramount for targeted therapeutic strategies. This guide provides an objective comparison of CHIP28 (Aquaporin-1), a water-selective channel, and the broader family of aquaglyceroporins, which facilitate the transport of both water and small solutes like glycerol (B35011). Supported by experimental data, this document delves into their distinct permeability characteristics, the methodologies used to assess their function, and their differential regulation.
Distinguishing Permeability: Water versus Solute Transport
The primary functional distinction between this compound (Aquaporin-1, or AQP1) and aquaglyceroporins lies in their substrate selectivity.[1][2][3] this compound is a highly efficient, water-selective channel, facilitating rapid water movement across cell membranes while largely excluding other small solutes.[1][3] In contrast, aquaglyceroporins, a subclass of aquaporins including AQP3, AQP7, AQP9, and AQP10, exhibit a broader permeability profile, transporting water as well as small, uncharged solutes such as glycerol, urea, and even metalloids in some cases.[1][2] This difference in selectivity is attributed to structural variations in the channel pore, with aquaglyceroporins possessing a wider and more hydrophobic pore.[4]
Quantitative Comparison of Permeability Coefficients
The functional divergence between this compound and aquaglyceroporins is quantitatively demonstrated by their respective osmotic water permeability coefficients (Pf) and glycerol permeability coefficients (Pgly). The following table summarizes representative permeability data from studies utilizing Xenopus oocyte expression systems and proteoliposome-based assays.
| Aquaporin | Osmotic Water Permeability (Pf) (x 10-3 cm/s) | Glycerol Permeability (Pgly) (x 10-6 cm/s) | Key References |
| This compound (AQP1) | ~2.0 | Negligible | [5] |
| AQP3 | Significantly higher than AQP1 (~2.4-fold) | Permeable | [6][7] |
| AQP7 | Substantial, but less than AQP1 | Permeable | [5] |
| AQP9 | Lower than AQP1 | Permeable | [2] |
| AQP10 | High | Permeable (pH-dependent) | [8][9] |
Note: Permeability values can vary between studies due to different experimental systems and conditions.
Experimental Protocols for Assessing Aquaporin Function
The quantitative data presented above are primarily derived from two key experimental techniques: the Xenopus oocyte swelling assay and the stopped-flow light scattering assay.
Xenopus Oocyte Swelling Assay
This assay is a robust method for determining the water and solute permeability of heterologously expressed aquaporins.[10][11][12]
Methodology:
-
cRNA Preparation and Injection: Synthesize capped RNA (cRNA) encoding the aquaporin of interest (e.g., this compound or an aquaglyceroporin). Microinject the cRNA into Stage V-VI Xenopus laevis oocytes. As a control, inject a corresponding volume of sterile water into another batch of oocytes. Incubate the oocytes for 2-3 days to allow for protein expression and insertion into the plasma membrane.
-
Osmotic Challenge (Water Permeability):
-
Place individual oocytes in an isotonic buffer (e.g., Modified Barth's Saline, MBS).
-
Rapidly transfer the oocyte to a hypotonic buffer (e.g., 50% MBS).
-
Record the swelling of the oocyte over time using video microscopy.
-
-
Solute Permeability Assay:
-
To measure glycerol permeability, prepare an isotonic solution where the primary salt (e.g., NaCl) is replaced with glycerol.
-
Transfer the oocyte from the isotonic buffer to the isotonic glycerol solution.
-
The initial influx of glycerol, followed by water, will cause the oocyte to swell. Record this volume change over time.
-
-
Data Analysis:
-
Measure the change in oocyte volume (V) over time (t).
-
Calculate the osmotic water permeability coefficient (Pf) using the formula: Pf = [d(V/V0)/dt] * V0 / [S * Vw * (osmin - osmout)] where V0 is the initial volume, S is the surface area, Vw is the molar volume of water, and (osmin - osmout) is the osmotic gradient.
-
For solute permeability, the rate of volume change in the isotonic solute solution is proportional to the solute permeability coefficient.
-
Stopped-Flow Light Scattering Assay
This technique is particularly useful for measuring rapid changes in cell or vesicle volume, making it ideal for quantifying the high water and solute permeability mediated by aquaporins.[13][14][15]
Methodology:
-
Sample Preparation:
-
Proteoliposomes: Reconstitute purified aquaporin protein into artificial lipid vesicles (liposomes). Load the proteoliposomes with a fluorescent dye (e.g., carboxyfluorescein) for some variations of the assay.
-
Cells: Use cells endogenously expressing the aquaporin of interest (e.g., red blood cells for AQP1 and AQP3) or cells transfected to express a specific aquaporin.
-
-
Stopped-Flow Measurement:
-
Load the cell or proteoliposome suspension into one syringe of the stopped-flow apparatus and a hyperosmotic or isotonic solute solution into the other syringe.
-
Rapidly mix the two solutions, creating an osmotic or solute gradient.
-
Measure the change in light scattering at a 90° angle or the change in fluorescence intensity over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
Water Permeability: An outwardly directed osmotic gradient will cause the vesicles/cells to shrink, resulting in an increase in light scattering. The rate of this change is proportional to the Pf.
-
Glycerol Permeability: When cells are exposed to a hyperosmotic glycerol solution, they first shrink due to water efflux and then swell as glycerol and water enter the cell.[13] This biphasic change in light scattering is analyzed to determine the glycerol permeability coefficient (Pgly).[13] The swelling phase is fitted to an exponential function to obtain a rate constant (k), and Pgly is calculated from this rate constant, taking into account the surface area-to-volume ratio of the cells/vesicles.[8]
-
Differential Regulation and Signaling Pathways
The functional activities of this compound and aquaglyceroporins are not static but are subject to regulation through various signaling pathways, leading to changes in their expression, trafficking to the plasma membrane, and gating.
This compound (AQP1) and Cell Migration
Recent studies have revealed that AQP1's role extends beyond simple water transport. It is implicated in cell migration, a crucial process in development and disease, including cancer metastasis.[16] This function is mediated through its interaction with the Lin-7/β-catenin signaling complex.[16]
Aquaglyceroporin Regulation: A Case of pH-Gating
The permeability of some aquaglyceroporins is regulated by physiological factors such as pH. For instance, human AQP10, which is expressed in adipocytes, exhibits a pH-dependent glycerol permeability.[8] It is more permeable to glycerol at a slightly acidic pH (5.5) compared to a physiological pH of 7.4.[8] This suggests a potential role for AQP10 in modulating glycerol efflux during lipolysis, a process associated with a decrease in local pH.
Substrate Selectivity: A Visual Comparison
The fundamental difference in the function of this compound and aquaglyceroporins can be visualized as a differential gating of substrates.
References
- 1. Comparative functional analysis of aquaporins/glyceroporins in mammals and anurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. Mechanism of selectivity in aquaporins and aquaglyceroporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Aquaglyceroporin Modulators as Emergent Pharmacological Molecules for Human Diseases [frontiersin.org]
- 5. Aquaporin-7: A Dynamic Aquaglyceroporin With Greater Water and Glycerol Permeability Than Its Bacterial Homolog GlpF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Channel Permeability and Glycerol Affinity of Human Aquaglyceroporin AQP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human adipose glycerol flux is regulated by a pH gate in AQP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Xenopus Oocyte Swelling Assay - Ecocyte [ecocyte-us.com]
- 11. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biologic.net [biologic.net]
- 16. AQP1 Is Not Only a Water Channel: It Contributes to Cell Migration through Lin7/Beta-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
Validating CHIP28 (Aquaporin-1) as a Therapeutic Target in Edema: A Comparative Guide
An in-depth analysis of Aquaporin-1's role in edema, its validation through preclinical data, and a comparison with alternative therapeutic strategies.
Aquaporin-1 (AQP1), originally known as CHIP28, is a water channel protein crucial for rapid water transport across cell membranes.[1][2][3] Its high expression in tissues involved in fluid exchange, such as the kidneys and vascular endothelium, has made it a compelling target for drug development in conditions characterized by fluid imbalance, like edema.[2] Phenotype studies in AQP1 knockout mice have demonstrated its essential role in physiology and pathophysiology, including urinary concentration, brain edema formation, and regulation of intracranial pressure.[2] The selective inhibition of AQP1 presents a novel therapeutic approach for various disorders, including congestive heart failure, brain swelling, and pulmonary edema.[1][4]
Preclinical Validation of AQP1 Inhibition in Edema
The validation of AQP1 as a drug target for edema is supported by a growing body of preclinical evidence. Studies using AQP1 inhibitors have shown promising results in various edema models. For instance, in a mouse model of pulmonary edema induced by fat embolism syndrome, the expression of AQP1 was significantly increased.[5] Notably, the inhibition of AQP1 led to a decrease in the pathological damage caused by the edema.[5]
Small molecule inhibitors have been identified and validated across multiple assay platforms. High-throughput screening has identified classes of compounds, including aromatic sulfonamides and dihydrobenzofurans, that exhibit inhibitory effects on AQP1 with IC50 values in the low micromolar range.[1][4] These compounds have been shown to directly inhibit water transport in systems like AQP1-expressing cells, Xenopus oocytes, and proteoliposomes reconstituted with purified AQP1.[1][4]
| Compound/Inhibitor | Model System | Key Finding | Reported Efficacy (IC50 or % Inhibition) |
| AqB013 (Bumetanide analog) | Xenopus oocytes expressing AQP1 | Dose-dependent inhibition of osmotic swelling.[6] | Significant inhibition at ≥100 µM.[6] |
| Aromatic Sulfonamides | AQP1-overexpressing CHO cells, Xenopus oocytes | Confirmed inhibition of AQP1 water permeability.[1][4] | IC50 in the low micromolar range.[1][4] |
| Dihydrobenzofurans | AQP1-overexpressing CHO cells, Xenopus oocytes | Confirmed inhibition of AQP1 water permeability.[1][4] | IC50 in the low micromolar range.[1][4] |
| Acetazolamide | Xenopus oocytes expressing AQP1 | Reversible inhibition of water transport.[7] | 85% maximal inhibition at 20 µM for AQP4.[7] |
| TGN-020 | Mouse model of ischemic brain edema | Reduced AQP4-mediated edema and infarct size.[8] | ~10% reduction in brain volume.[7] |
Comparative Analysis with Alternative Edema Targets
While AQP1 presents a direct mechanism for controlling water movement, other therapeutic targets for edema focus on different aspects of its pathophysiology, such as reducing hydrostatic pressure, increasing oncotic pressure, or blocking inflammatory mediators.
| Target Class | Mechanism of Action | Examples | Primary Indication(s) | Limitations & Side Effects |
| Aquaporin-1 (AQP1) | Directly blocks transmembrane water flow, reducing fluid extravasation. | Aromatic sulfonamides, AqB013 | Cerebral, pulmonary, macular edema; glaucoma.[1] | Specificity is crucial; potential effects on renal and other physiological functions.[9] |
| Loop Diuretics | Inhibit the Na-K-Cl cotransporter in the loop of Henle, increasing salt and water excretion. | Furosemide, Bumetanide[10] | Heart failure, liver cirrhosis, kidney disease.[11] | Electrolyte imbalances (hypokalemia), dehydration, renal dysfunction.[10][12] |
| Vasopressin V2 Receptor Antagonists | Block vasopressin receptors in the kidney, promoting free water excretion (aquaresis). | Tolvaptan | Hyponatremia associated with heart failure, SIADH.[13] | Risk of overly rapid sodium correction, thirst, polyuria. |
| VEGF Inhibitors | Block Vascular Endothelial Growth Factor, reducing vascular permeability. | Bevacizumab, Ranibizumab[12] | Macular edema, peritumor edema.[14] | Role in post-ischemic edema is controversial; potential systemic side effects.[14] |
| SUR1-TRPM4 Channel Blockers | Inhibit a channel implicated in cytotoxic edema and capillary fragmentation. | Glyburide | Ischemic stroke-related cerebral edema.[14] | Dose-limiting hypoglycemia.[14] |
| ACE Inhibitors / ARBs | Reduce preload and afterload, improving cardiac output and counteracting neurohormonal activation. | Enalapril, Losartan[15] | Heart failure-related edema.[15] | Cough (ACEi), angioedema, hyperkalemia, renal dysfunction.[15] |
Visualizing Pathways and Protocols
AQP1's Role in Edema Formation
The diagram below illustrates the central role of AQP1 in facilitating water movement across the endothelial barrier, which, under pathological conditions like increased hydrostatic pressure, contributes to the formation of interstitial edema.
Experimental Workflow for AQP1 Inhibitor Validation
Validating a potential AQP1 inhibitor involves a multi-step process, from initial high-throughput screening to functional validation in cellular and vesicle-based assays.
Key Experimental Protocols
Stopped-Flow Light Scattering for Water Permeability
This is a gold-standard method for measuring the water permeability of aquaporins reconstituted into artificial vesicles (proteoliposomes).[16][17]
-
Principle: Proteoliposomes containing AQP1 are rapidly subjected to a hyperosmotic gradient in a stopped-flow instrument. The resulting water efflux causes the vesicles to shrink, which increases the intensity of scattered light at a 90° angle. The rate of this change is proportional to the water permeability of the membrane.[16][18]
-
Protocol Outline:
-
Proteoliposome Preparation: Purified AQP1 protein is reconstituted into lipid vesicles (liposomes) containing a fluorescent dye like carboxyfluorescein.[16][17]
-
Stopped-Flow Measurement: The proteoliposome suspension is rapidly mixed with a hyperosmotic buffer (e.g., containing sorbitol or sucrose) in the stopped-flow apparatus.
-
Data Acquisition: The change in light scattering (or fluorescence dequenching) is recorded over milliseconds.[16][18]
-
Analysis: The initial rate of vesicle shrinkage is fitted to an exponential curve to calculate the osmotic water permeability coefficient (Pf). Control experiments are run with empty liposomes to determine the basal lipid bilayer permeability.[16]
-
Carrageenan-Induced Paw Edema Model
This is a widely used in vivo model to screen for anti-inflammatory and anti-edema activity of new drug candidates.[19]
-
Principle: A sub-plantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat) induces a localized, acute inflammatory response characterized by significant edema.[19] The volume of the paw is measured over time to quantify the extent of edema and the effect of a test compound.
-
Protocol Outline:
-
Animal Dosing: Animals are pre-treated with the AQP1 inhibitor (or vehicle control) via an appropriate route (e.g., oral, intraperitoneal).
-
Edema Induction: A small volume (e.g., 0.1 mL of 1% carrageenan solution) is injected into the sub-plantar region of the right hind paw.[19]
-
Volume Measurement: Paw volume is measured immediately before induction (V₀) and at various time points after (Vt), typically for 3-6 hours. Measurement is performed using a plethysmometer, which calculates volume displacement.[20][21]
-
Analysis: The extent of edema at time 't' is calculated as the change in volume (Vt - V₀). The percentage inhibition of edema by the drug is calculated by comparing the volume change in the treated group to the vehicle control group.[22]
-
References
- 1. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aquaporins as potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aquaporins: a promising target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Aquaporin-1 and Aquaporin-4 Water Permeability by a Derivative of the Loop Diuretic Bumetanide Acting at an Internal Pore-Occluding Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aquaporin-4: A Potential Therapeutic Target for Cerebral Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aquaporin-Targeted Therapeutics: State-of-the-Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. buzzrx.com [buzzrx.com]
- 11. Best medications for edema: Types, dosages, and more [medicalnewstoday.com]
- 12. droracle.ai [droracle.ai]
- 13. Aquaporins in Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New drugs on the horizon for cerebral edema: what’s in the clinical development pipeline? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. Assessing water permeability of aquaporins in a proteoliposome-based stopped-flow setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Functional Analysis of Aquaporin Water Permeability Using an Escherichia coli-Based Cell-Free Protein Synthesis System [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
Imbalance in Water Homeostasis: A Comparative Analysis of CHIP28 (Aquaporin-1) Null Mice
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of water balance is paramount. This guide provides a comprehensive comparison of the phenotype of CHIP28 (now known as Aquaporin-1 or AQP1) null mice and their wild-type counterparts, with a focus on key parameters of water homeostasis. The experimental data presented herein offers valuable insights into the physiological role of AQP1 in maintaining fluid equilibrium.
Aquaporin-1 (AQP1), originally named this compound, is a water channel protein crucial for rapid water transport across cell membranes in various tissues, particularly the kidneys. Genetic knockout of AQP1 in mice has profound effects on their ability to regulate water balance, leading to a distinct phenotype characterized by excessive thirst and the production of large volumes of dilute urine.
Quantitative Analysis of Water Balance Parameters
The following tables summarize the key quantitative differences observed between AQP1 null mice and wild-type (WT) control mice under baseline conditions and in response to water deprivation.
Table 1: Baseline Water Balance Parameters
| Parameter | Wild-Type (WT) Mice | AQP1 Null Mice | Fold Change |
| Water Intake | Normal | 2.8-fold higher than WT[1] | ↑ 2.8x |
| 24-Hour Urine Output | Normal | Marked polyuria (significantly increased)[1] | Significantly ↑ |
| Urine Osmolality | 1081 ± 68 mOsm[1] | 505 ± 40 mOsm[1] | ↓ 2.1x |
Table 2: Response to 36-Hour Water Deprivation
| Parameter | Wild-Type (WT) Mice | AQP1 Null Mice |
| Urine Osmolality | > 2500 mOsm | 657 ± 59 mOsm (no significant increase) |
Experimental Methodologies
The data presented in this guide are derived from key experiments designed to assess water balance in mice. The following are detailed protocols for the principal experimental procedures cited.
24-Hour Urine Collection and Water Intake Measurement (Metabolic Cage Study)
Objective: To measure the volume of urine produced and water consumed by mice over a 24-hour period.
Protocol:
-
Acclimation: Individually house mice in metabolic cages (e.g., Techniplast or similar) for at least 3 days prior to the experimental period to allow for acclimatization to the new environment. This helps to minimize stress-related variations in water intake and urine output.
-
Housing: Maintain the mice in the metabolic cages throughout the 24-hour collection period. The cages are designed to separate urine and feces, allowing for accurate collection of urine.
-
Water and Food: Provide mice with ad libitum access to drinking water from a calibrated bottle and standard chow.
-
Measurement: At the end of the 24-hour period, record the remaining volume of water in the bottle to determine the total amount consumed. Collect the total volume of urine from the collection tube at the base of the cage and measure its volume.
-
Data Normalization: Normalize water intake and urine output to the body weight of the mouse (e.g., ml/g/24h) to allow for comparison between animals of different sizes.
Urine Osmolality Measurement
Objective: To determine the concentration of solutes in the urine.
Protocol:
-
Sample Collection: Collect urine samples as described in the metabolic cage study or through spot collection.
-
Osmometer: Use a vapor pressure or freezing point depression osmometer for measurement.
-
Calibration: Calibrate the osmometer according to the manufacturer's instructions using standard solutions of known osmolality.
-
Measurement: Load a small volume of the urine sample (typically 10-30 µL) into the osmometer and initiate the measurement.
-
Reading: The osmometer will provide a reading in milliosmoles per kilogram of water (mOsm/kg H₂O).
Water Deprivation Test
Objective: To assess the ability of the kidneys to concentrate urine in response to dehydration.
Protocol:
-
Baseline Measurement: Prior to water deprivation, measure baseline body weight and collect a urine sample for osmolality measurement.
-
Water Removal: Remove the water bottle from the cage. Food should remain available ad libitum.
-
Duration: Deprive the mice of water for a period of 36 hours.
-
Monitoring: Monitor the mice regularly for signs of distress. A significant loss of body weight (e.g., >20%) may necessitate early termination of the experiment for humane reasons.
-
Final Measurements: At the end of the 36-hour period, measure the final body weight and collect a urine sample for osmolality measurement.
Plasma Vasopressin Measurement (ELISA)
Objective: To quantify the circulating levels of arginine vasopressin (AVP), the antidiuretic hormone.
Protocol:
-
Blood Collection: Collect blood from the mice via an appropriate method (e.g., retro-orbital sinus, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
ELISA Assay: Use a commercially available mouse vasopressin ELISA kit. Follow the manufacturer's instructions for the assay procedure, which typically involves the following steps:
-
Preparation of standards and samples.
-
Addition of standards and samples to the antibody-coated microplate wells.
-
Incubation with a biotinylated detection antibody.
-
Addition of a streptavidin-HRP conjugate.
-
Addition of a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification: Calculate the concentration of vasopressin in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the vasopressin standards.
Visualizing the Experimental Workflow and Physiological Consequences
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing water balance and the key physiological consequences of AQP1 deletion.
Discussion and Alternative Models
The phenotype of the AQP1 null mouse unequivocally demonstrates the critical role of AQP1 in the urinary concentrating mechanism. The inability to reabsorb water efficiently in the proximal tubules and descending limbs of Henle's loop, due to the absence of AQP1, leads to the excretion of a large volume of dilute urine (polyuria) and a compensatory increase in water intake (polydipsia). Furthermore, the lack of response to water deprivation highlights a profound defect in the ability to conserve water. Interestingly, studies have shown a loss of vasopressin type 2 receptor (V2R) mRNA expression in the renal medullas of AQP1 null mice, suggesting a potential disruption in the downstream signaling of the primary hormone responsible for regulating water reabsorption in the collecting ducts.
Alternative models for studying impaired water balance include knockouts of other aquaporins, such as AQP2, AQP3, and AQP4, which are also expressed in the kidney and play roles in the collecting duct system. Comparing the phenotypes of these different knockout models can help to dissect the specific roles of each aquaporin in the complex process of urine concentration. Additionally, pharmacological models using diuretics that target different segments of the nephron can provide further insights into the mechanisms of water reabsorption and the consequences of their disruption.
References
CHIP28 (AQP1): A Critical Regulator of Angiogenesis and a Promising Target in Oncology
For Immediate Release
This guide provides a comprehensive comparison of the role of Channel-Forming Integral Protein of 28 kDa (CHIP28), also known as Aquaporin-1 (AQP1), in angiogenesis and tumor development. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of AQP1's function, its comparison with other therapeutic alternatives, and supporting experimental data.
The Role of this compound/AQP1 in Tumor Progression
This compound/AQP1 is a water channel protein that is significantly overexpressed in various tumor types and the associated vasculature.[1] Its primary role in cancer progression is linked to its ability to facilitate rapid water transport across cell membranes, a process crucial for cell migration and invasion—key steps in angiogenesis and metastasis.[2] Hypoxic conditions within the tumor microenvironment stimulate the expression of AQP1, further promoting the formation of new blood vessels that supply the tumor with essential nutrients and oxygen.[3]
This compound/AQP1 Inhibition vs. Anti-VEGF Therapy: A Comparative Overview
Anti-angiogenic therapy is a cornerstone of modern cancer treatment, with agents targeting the Vascular Endothelial Growth Factor (VEGF) pathway being the most established. While both AQP1 and VEGF are critical for angiogenesis, they represent distinct therapeutic targets.
Inhibition of VEGF signaling primarily neutralizes the key growth factor responsible for stimulating endothelial cell proliferation and survival.[4] In contrast, targeting AQP1 disrupts the fundamental biophysical mechanism of cell migration, a process essential for the formation of new vascular sprouts.[5] Studies have shown that the knockdown of AQP1 can lead to a significant reduction in tumor growth and microvessel density, suggesting its potential as a potent anti-angiogenic strategy. Furthermore, some research indicates that AQP1's role in angiogenesis may be independent of the VEGF signaling pathway, suggesting that AQP1 inhibitors could be effective in tumors that have developed resistance to anti-VEGF therapies.[3]
Quantitative Data on the Impact of this compound/AQP1 Inhibition on Tumor Growth and Angiogenesis
| Experimental Model | Intervention | Key Findings | Reference |
| Mouse Model of Melanoma | Intratumoral injections of AQP1 siRNA | 75% reduction in tumor volume after 6 days of treatment. | |
| Mouse Model of Melanoma | AQP1 Knockdown | AQP1 protein level reduced to ~75% of controls, associated with a 40% reduction in the endothelial marker Factor VIII. | |
| Mouse Model of Melanoma | AQP1 Knockdown | Significantly lower microvessel density in AQP1 siRNA treated tumors. | |
| AQP1-null Mice with Melanoma Cells | Genetic Deletion of AQP1 | Markedly impaired tumor growth, reduced tumor vascularity, and extensive necrosis.[6] | [6] |
| MMTV-PyVT Breast Cancer Mouse Model | Genetic Deletion of AQP1 | Greatly reduced total tumor mass and reduced lung metastases.[6] | [6] |
Key Signaling Pathways Involving this compound/AQP1 in Angiogenesis
The pro-angiogenic effects of this compound/AQP1 are mediated through its integration with several key signaling pathways within endothelial cells. Hypoxia, a common feature of the tumor microenvironment, induces the expression of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn transcriptionally upregulates AQP1.[7] This upregulation is also influenced by the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] AQP1 facilitates cell migration by interacting with the cytoskeleton, particularly through a complex involving Lin-7 and β-catenin, which is crucial for the proper organization of filamentous actin (F-actin) at the leading edge of migrating cells.[7]
References
- 1. Expression and clinical significance of aquaporin-1, vascular endothelial growth factor and microvessel density in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Aquaporin-Facilitated Cancer Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aquaporins in Cancer Biology [frontiersin.org]
- 4. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
- 5. Targeting Aquaporins in Novel Therapies for Male and Female Breast and Reproductive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative angiogenic pathways in melanoma: the role of AQP1 | Rao | Journal of Solid Tumors [sciedupress.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Unraveling the Expression Landscape of CHIP28 (AQP1): A Comparative Guide for Researchers
An in-depth analysis of CHIP28 (Aquaporin-1) expression reveals significant dysregulation in various disease states compared to healthy tissues, highlighting its potential as a diagnostic marker and therapeutic target. This guide provides a comprehensive comparison of this compound expression, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of this critical water channel protein.
This compound, also known as Aquaporin-1 (AQP1), is a 28 kDa integral membrane protein that functions as a water channel, playing a crucial role in fluid homeostasis across various tissues. While its expression is well-characterized in healthy tissues, particularly in the kidneys and red blood cells, emerging evidence indicates a significant alteration in its expression levels in a multitude of pathological conditions, including cancer and kidney diseases. This guide synthesizes the current knowledge on this compound expression in healthy versus diseased tissues, offering a valuable resource for ongoing research and therapeutic development.
Quantitative Expression of this compound (AQP1): A Comparative Overview
The expression of this compound/AQP1 is markedly different in diseased tissues compared to their healthy counterparts. Below is a summary of quantitative data from various studies, illustrating these disparities.
| Tissue/Disease | Healthy Tissue Expression | Diseased Tissue Expression | Method of Analysis | Reference |
| Cervical Tissue | High expression in normal cervical tissues (100% positive staining).[1] | Decreased mRNA expression in cervical cancer (mean fold change of 0.434 compared to adjacent normal tissue).[1] | qRT-PCR, Western Blot, Immunohistochemistry (IHC) | [1] |
| Kidney (Renal Cell Carcinoma) | High expression in normal proximal tubules and descending thin limbs. | Significantly lower mRNA and protein expression in clear cell renal cell carcinoma (ccRCC).[2][3] | Proteomics, qRT-PCR, Immunohistochemistry (IHC) | [2][3] |
| Kidney (Nephrotic Syndrome) | Predominantly expressed in the membranes of proximal tubular epithelial cells.[4] | Significantly reduced expression in the proximal tubules of patients with nephrotic syndrome with edema.[4] | Immunohistochemistry (IHC) | [4] |
| Breast Tissue | Moderate expression in basolateral membranes of mammary ducts and glands.[5] | Cytoplasmic expression is gradually up-regulated from benign breast lesions to invasive ductal carcinoma (IDC).[6] 41.9% of IDC cases showed high cytoplasmic expression.[6] | Immunohistochemistry (IHC) | [5][6] |
| Colon Tissue | No expression in the epithelia and mucosa of the colon.[5] | Increased mRNA expression of AQP1 in early-stage colorectal carcinogenesis.[7] | In situ hybridization | [5][7] |
| Brain Tissue | Expression observed in a few microvessels in normal brain.[7] | Increased expression in brain tumors, particularly in glioblastoma cells and microvascular endothelial cells.[5][7] | Immunohistochemistry (IHC) | [5][7] |
Experimental Workflows for Comparative Expression Analysis
To ensure robust and reproducible results when comparing this compound/AQP1 expression, standardized experimental workflows are crucial. The following diagram illustrates a typical workflow for analyzing this compound/AQP1 expression in tissue samples.
Detailed Experimental Protocols
Accurate assessment of this compound/AQP1 expression relies on meticulous experimental techniques. Below are detailed protocols for the key methods used in the cited studies.
Immunohistochemistry (IHC) for this compound (AQP1)
This protocol is adapted for the detection of AQP1 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (10 mM, pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with phosphate-buffered saline (PBS).
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against AQP1 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
-
-
Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
-
Chromogen and Counterstaining:
-
Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for this compound (AQP1)
This protocol outlines the detection and quantification of AQP1 protein in tissue lysates.
-
Protein Extraction:
-
Homogenize fresh or frozen tissue samples in RIPA buffer containing protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
-
Electrotransfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AQP1 diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST (3 changes for 10 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
-
Quantitative Real-Time PCR (qRT-PCR) for this compound (AQP1) mRNA
This protocol is for the quantification of AQP1 mRNA levels in tissue samples.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue samples using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and AQP1-specific forward and reverse primers.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for AQP1 and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of AQP1 mRNA using the 2-ΔΔCt method.
-
This compound (AQP1) and the Wnt/β-catenin Signaling Pathway
Recent studies have implicated AQP1 in the modulation of key signaling pathways involved in cell proliferation, migration, and tumorigenesis. One such pathway is the Wnt/β-catenin signaling cascade. Evidence suggests that AQP1 can interact with β-catenin, a central component of this pathway.[8][9][10] This interaction may prevent the degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it can activate the transcription of target genes involved in cell growth and proliferation.[8][10]
This guide provides a foundational understanding of the differential expression of this compound/AQP1 in health and disease. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community to further investigate the role of this important water channel in various physiological and pathological processes.
References
- 1. Decreased expression of aquaporin 1 correlates with clinicopathological features of patients with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormal expression and the significant prognostic value of aquaporins in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of aquaporin-1 expression is associated with worse clinical outcomes in clear cell renal cell carcinoma: an immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Expression of aquaporin1, a water channel protein, in cytoplasm is negatively correlated with prognosis of breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of AQP1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Waters of Specificity: A Guide to Antibody Cross-Reactivity in the Aquaporin Family
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This is particularly crucial when studying closely related protein families like the aquaporins (AQPs), where high sequence homology can lead to antibody cross-reactivity and confounding results. This guide provides a comparative overview of antibody cross-reactivity against different aquaporins, highlighting the available data and the necessary experimental protocols for validation.
The aquaporin family consists of at least 13 members in mammals (AQP0-AQP12), which share significant structural similarity. This homology presents a challenge for the development of specific antibodies. While a wealth of data exists for antibodies against Aquaporin-4 (AQP4), largely driven by its role in Neuromyelitis Optica Spectrum Disorder (NMOSD), comprehensive, publicly available cross-reactivity data for antibodies against other aquaporin family members is notably scarce.
This guide will first delve into the extensive validation of anti-AQP4 antibodies as a case study in determining specificity, and then summarize the available information for antibodies against other common aquaporins.
Case Study: The High Specificity of Anti-Aquaporin-4 (AQP4) Antibodies
The discovery of autoantibodies against AQP4 as a hallmark of NMOSD has led to the development and rigorous testing of numerous detection assays.[1][2] These studies provide a robust framework for assessing antibody specificity. The primary target of these autoantibodies is the AQP4 water channel expressed on astrocytes in the central nervous system.[2]
A variety of immunoassays are used to detect anti-AQP4 antibodies, with cell-based assays (CBAs) generally showing the highest sensitivity and specificity.[3][4] A meta-analysis of 30 studies revealed that the mean specificity of CBAs for AQP4 antibodies was 0.99, while tissue-based assays (TBA) and ELISA had specificities of 0.98 and 0.97, respectively.[3]
There are two major isoforms of AQP4, M1 and M23, and studies have shown that patient antibodies may exhibit differential binding.[5][6] The M23 isoform appears to be the primary target for many NMO patient antibodies.[5][7] This highlights the importance of considering protein isoforms when evaluating antibody specificity.
While anti-AQP4 antibodies are highly specific for AQP4, cross-reactivity with non-human proteins has been reported. Studies have shown that antibodies raised against bacterial Aquaporin-Z (AqpZ) can cross-react with human AQP4 due to structural homology.[8] Similarly, cross-reactivity has been observed between human AQP4 and certain plant-derived aquaporins.[9] These findings underscore the potential for molecular mimicry to trigger autoimmune responses.
Cross-Reactivity Data for Other Aquaporin Antibodies
In contrast to AQP4, there is a significant lack of published, direct comparative data on the cross-reactivity of commercially available antibodies for other human aquaporin family members. While manufacturers often claim high specificity, supporting data demonstrating a lack of binding to other aquaporins is frequently not provided in datasheets. Researchers should therefore independently validate the specificity of any aquaporin antibody.
The following table summarizes the stated reactivity of some commercially available antibodies for other aquaporins. It is important to note that the absence of a listed cross-reactivity does not definitively mean it has been tested and is negative.
| Antibody Target | Stated Reactivity (Species) | Stated Non-Reactivity/Cross-Reactivity Data | Manufacturer/Source (Example) |
| Anti-AQP1 | Human, Mouse, Rat | Not explicitly tested against other human AQPs in provided datasheets. | Multiple commercial vendors |
| Anti-AQP2 | Human, Mouse, Rat | Not explicitly tested against other human AQPs in provided datasheets. | Multiple commercial vendors |
| Anti-AQP3 | Human, Mouse, Rat | Not explicitly tested against other human AQPs in provided datasheets. | Multiple commercial vendors |
Given the high degree of homology between aquaporin family members, the potential for cross-reactivity is a significant concern. For example, AQP1, AQP2, and AQP5 share considerable sequence identity in their extracellular loop regions, which are common targets for antibody generation.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the specificity of an antibody against a particular aquaporin, a series of validation experiments are essential.
Western Blotting with a Panel of Aquaporin Isoforms
This is a fundamental technique to assess cross-reactivity.
-
Objective: To determine if an antibody raised against one aquaporin isoform recognizes other members of the aquaporin family.
-
Methodology:
-
Antigen Preparation: Obtain or generate cell lysates from cell lines (e.g., HEK293T) transiently overexpressing individual human aquaporin isoforms (e.g., AQP1, AQP2, AQP3, AQP4, etc.). Include a lysate from non-transfected cells as a negative control.
-
SDS-PAGE and Transfer: Separate the proteins from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with the primary antibody of interest at the recommended dilution.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
-
Interpretation: A specific antibody should only produce a band of the correct molecular weight in the lane corresponding to the cell lysate overexpressing its target antigen. The absence of bands in lanes with other aquaporin isoforms indicates a lack of cross-reactivity under these denaturing conditions.
Cell-Based Assay (CBA) / Immunocytochemistry (ICC)
This method assesses antibody binding to the native conformation of the protein on the cell surface.
-
Objective: To evaluate the specificity of an antibody for its target aquaporin in a more physiological context.
-
Methodology:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T or CHO) on coverslips or in multi-well plates. Transiently transfect separate wells with plasmids encoding different human aquaporin isoforms. Include a mock-transfected or empty vector control.
-
Immunostaining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells if the antibody target is an intracellular epitope.
-
Block with a suitable blocking buffer.
-
Incubate with the primary aquaporin antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
-
Interpretation: A specific antibody will only show a positive fluorescent signal in cells expressing its target aquaporin.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can provide a quantitative measure of antibody binding and cross-reactivity.
-
Objective: To quantify the binding of an antibody to its target aquaporin and assess its binding to other aquaporin isoforms.
-
Methodology:
-
Antigen Coating: Coat the wells of a 96-well plate with purified recombinant proteins of different human aquaporin isoforms.
-
Blocking: Block the wells with a suitable blocking buffer.
-
Primary Antibody Incubation: Add serial dilutions of the primary antibody to the wells.
-
Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody.
-
Detection: Wash the wells and add a colorimetric HRP substrate. Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Interpretation: A specific antibody will show a strong, concentration-dependent signal in the wells coated with its target antigen and minimal to no signal in the wells coated with other aquaporins.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the process of antibody validation and the concept of cross-reactivity, the following diagrams are provided.
Workflow for assessing aquaporin antibody cross-reactivity.
Logical relationship of antibody-antigen binding and potential cross-reactivity.
Conclusion
The study of individual aquaporin isoforms requires highly specific antibodies. The extensive research on anti-AQP4 antibodies in the context of NMOSD provides a valuable blueprint for the rigorous validation of antibody specificity. However, there is a clear need for more comprehensive and publicly available cross-reactivity data for antibodies targeting other members of the aquaporin family. Researchers are strongly encouraged to perform in-house validation using a panel of aquaporin isoforms to ensure the reliability and accuracy of their findings. The experimental protocols outlined in this guide provide a starting point for such validation efforts.
References
- 1. Development and characterisation of a monoclonal antibody family against aquaporin 1 (AQP1) and aquaporin 4 (AQP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AQP1 (F8C2E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Aquaporin 1 Monoclonal Antibody (1/A5F6) (MA1-20214) [thermofisher.com]
- 6. Aquaporin 3 Polyclonal Antibody (PA5-78811) [thermofisher.com]
- 7. Anti-AQP2 antibody produced in rabbit 1 mg/mL, affinity isolated antibody Anti-Aquaporin 2 [sigmaaldrich.com]
- 8. Anti-Aquaporin 1 Antibodies | Invitrogen [thermofisher.com]
- 9. Anti-Aquaporin 4 Antibodies | Invitrogen [thermofisher.com]
CHIP28 (Aquaporin-1): A Comparative Guide for Renal Injury Biomarker Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CHIP28 (Aquaporin-1 or AQP1) with other established biomarkers for the detection and monitoring of renal injury. The content is designed to assist researchers and drug development professionals in making informed decisions regarding biomarker selection for preclinical and clinical studies.
Introduction to this compound/AQP1 as a Renal Injury Biomarker
This compound, also known as Aquaporin-1 (AQP1), is a water channel protein abundantly expressed in the apical and basolateral membranes of the renal proximal tubules and descending thin limbs of the loop of Henle. Its primary function is to facilitate water reabsorption. In the context of renal injury, alterations in AQP1 expression and its release into the urine, particularly within extracellular vesicles (exosomes), have positioned it as a potential biomarker for kidney damage.
Comparative Analysis of Renal Injury Biomarkers
The performance of a biomarker is critically evaluated by its sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC-ROC), which represents the overall diagnostic accuracy. This section compares available data for urinary this compound/AQP1 with leading renal injury biomarkers: Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Cystatin C.
Performance in Acute Kidney Injury (AKI)
Acute kidney injury is a common and serious condition for which early diagnosis is crucial. The following table summarizes the diagnostic performance of this compound/AQP1 and alternative biomarkers in predicting AKI.
| Biomarker | Sample Type | Patient Population | Sensitivity | Specificity | AUC-ROC | Citation(s) |
| Urinary AQP1 | Urine | Renal Ischemia-Reperfusion | Decreased levels observed 6h post-injury | - | - | [1] |
| Urinary NGAL | Urine | Decompensated Cirrhosis | 68.3% | 72.1% | 0.857 | [2] |
| Obstructive Nephropathy | 90% | 87.5% | 0.900 | [3] | ||
| Sepsis-induced AKI | - | - | 0.768 | |||
| Urinary KIM-1 | Urine | Decompensated Cirrhosis | 63.4% | 81.6% | 0.843 | [2] |
| Obstructive Nephropathy | 90% | 75% | 0.900 | [3] | ||
| Post-cardiac surgery | - | - | 0.79 | [4] | ||
| Serum Cystatin C | Serum | Decompensated Cirrhosis | 80.2% | 74.9% | - | [2] |
| Various AKI settings (Meta-analysis) | 86% | 82% | 0.87 | [5] | ||
| Urinary Cystatin C | Urine | Various AKI settings (Meta-analysis) | 61% | 67% | 0.67 | [5] |
Note: Direct comparative studies of urinary AQP1 against other biomarkers in the same AKI cohort are limited. The data presented is compiled from different studies and patient populations.
Performance in Chronic Kidney Disease (CKD) and Diabetic Nephropathy (DN)
Early detection of chronic kidney disease and diabetic nephropathy is vital for timely intervention. This table compares the utility of these biomarkers in a chronic setting.
| Biomarker | Sample Type | Patient Population | Key Findings | Citation(s) |
| Urinary AQP1 | Urine Exosomes | Diabetic Nephropathy | No significant change in urinary AQP1 excretion in DN patients compared to diabetic patients without nephropathy. | |
| Urinary NGAL | Urine | Diabetic Nephropathy | Significantly increased in diabetic patients, with a strong positive correlation with albumin/creatinine ratio and a negative correlation with eGFR. | [6] |
| Urinary KIM-1 | Urine | Diabetic Nephropathy | Significantly increased in diabetic patients compared to controls, but did not correlate with albumin/creatinine ratio or eGFR. | [6] |
| Albuminuria | Urine | Diabetic Nephropathy | Gold standard for DN diagnosis, but has limitations in predicting progression and may not be present in all cases of DN with reduced GFR. | [7] |
Signaling Pathways Involving AQP1 in Renal Injury
Understanding the molecular pathways involving a biomarker can provide insights into the disease process and potential therapeutic targets.
AQP1 in Renal Ischemia-Reperfusion (I/R) Injury
In response to I/R injury, the expression of AQP1 in the kidney is markedly reduced. This downregulation contributes to the impaired urinary concentrating ability observed in this condition. The release of AQP1 into urine via exosomes is also decreased, suggesting that urinary exosomal AQP1 could serve as a non-invasive biomarker for I/R injury.[1][8]
AQP1 in Diabetic Kidney Disease (DKD)
In DKD, AQP1 appears to play a role in pathological angiogenesis. Upregulation of AQP1 in renal endothelial cells, potentially driven by hyperglycemia, promotes abnormal blood vessel formation. This contributes to glomerular capillary leakage, proteinuria, and the progression of renal injury. The VEGFA/VEGFR2 signaling pathway is implicated in this process.[9][10][11]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable biomarker measurements.
Measurement of Urinary AQP1 by Sandwich ELISA
This protocol outlines a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify AQP1 in human urine samples. Specific concentrations and incubation times may need to be optimized based on the specific antibodies and reagents used.
Materials:
-
96-well microplate
-
Capture Antibody (anti-human AQP1)
-
Recombinant human AQP1 standard
-
Detection Antibody (biotinylated anti-human AQP1)
-
Streptavidin-HRP conjugate
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Sample/Standard Diluent (e.g., Blocking Buffer)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of the microplate. Incubate overnight at 4°C or for 2 hours at room temperature.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Prepare serial dilutions of the AQP1 standard in Sample Diluent. Add 100 µL of standards and urine samples (diluted as necessary) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Sample Diluent (e.g., 0.25-1 µg/mL). Add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Sample Diluent. Add 100 µL to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at room temperature in the dark, or until color develops.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a plate reader.
-
Calculation: Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations. Use the standard curve to determine the AQP1 concentration in the samples.
Measurement of AQP1 in Kidney Tissue by Western Blot
This protocol provides a general workflow for detecting AQP1 in human kidney tissue lysates. Optimization of antibody concentrations and incubation times is recommended.
Materials:
-
Kidney tissue lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody (anti-human AQP1)
-
HRP-conjugated Secondary Antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the kidney tissue lysates using a suitable method (e.g., BCA assay).
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary anti-AQP1 antibody in Blocking Buffer (e.g., 1:1000 dilution). Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.[12][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:5000 to 1:10000 dilution). Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Conclusion
This compound/AQP1 shows promise as a biomarker for renal injury, particularly in the context of ischemia-reperfusion injury and potentially diabetic kidney disease. However, more extensive validation and direct comparative studies against established biomarkers like NGAL, KIM-1, and Cystatin C are needed to fully define its clinical utility. The provided protocols offer a starting point for standardized measurement of AQP1, which will be crucial for generating the robust data required for its qualification as a reliable biomarker in drug development and clinical practice.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. patholjournal.com [patholjournal.com]
- 4. Comparing diagnostic accuracy of biomarkers for acute kidney injury after major surgery: A PRISMA systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystatin C in prediction of acute kidney injury: a systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary biomarkers for early diabetic nephropathy: Beyond albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Biomarkers in the Assessment of Early Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal ischaemia/reperfusion injury: possible role of aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diabetic Kidney Disease‐Associated Pathological Angiogenesis: The Role of Aquaporin‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fortislife.com [fortislife.com]
- 11. Diabetic Kidney Disease-Associated Pathological Angiogenesis: The Role of Aquaporin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decreased abundance of urinary exosomal aquaporin-1 in renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocolsandsolutions.com [protocolsandsolutions.com]
Functional Redundancy of Aquaporins: A Comparative Guide for Specific Tissues
For Researchers, Scientists, and Drug Development Professionals
Aquaporins (AQPs) are a family of transmembrane water channels crucial for rapid and regulated water movement across biological membranes. The expression of multiple AQP isoforms within a single tissue often leads to functional redundancy, where the absence of one aquaporin can be compensated for by others. This guide provides a comparative overview of aquaporin functional redundancy in key tissues, supported by experimental data from knockout mouse models. Understanding this redundancy is critical for designing targeted therapeutic strategies for diseases involving fluid transport dysregulation.
Kidney: Orchestrating Urine Concentration
The kidney collecting duct is a prime example of aquaporin functional redundancy, with AQP2, AQP3, and AQP4 working in concert to facilitate water reabsorption and concentrate urine. AQP2 is the primary vasopressin-regulated water channel at the apical membrane of principal cells, while AQP3 and AQP4 are constitutively expressed on the basolateral membrane, providing an exit pathway for water.
Quantitative Data from Aquaporin Knockout Mice
| Genotype | Urine Output (ml/day) | Urine Osmolality (mOsm/kg) | Notes |
| Wild-Type | ~1.6 | ~1900 | Normal urine concentrating ability. |
| AQP1-/- | Increased | Significantly Reduced | Defect in proximal tubule and descending thin limb water reabsorption, leading to impaired countercurrent multiplication.[1] |
| AQP2-/- (CD-selective) | 0.10 ± 0.01 ml/g body weight | 170 ± 19 | Severe polyuria, demonstrating the critical, non-redundant role of AQP2 in the collecting duct for urine concentration.[2] |
| AQP3-/- | Increased | Reduced | Demonstrates the importance of the basolateral exit pathway for water. |
| AQP4-/- | Mildly Increased | Mildly Reduced | Suggests a lesser, but still significant, role in the basolateral water transport, particularly in the inner medulla.[3] |
| AQP1-/- / AQP3-/- | 15 | 194 | Phenotype is more severe than single knockouts, indicating independent and additive roles of AQP1 and AQP3 in overall renal water handling.[4] |
| AQP3-/- / AQP4-/- | Increased | Further Reduced than AQP3-/- | The more severe phenotype in double knockout mice highlights the functional redundancy between AQP3 and AQP4 at the basolateral membrane of collecting duct cells.[5] |
Experimental Protocols
Measurement of Urine Osmolality in Mice:
-
Animal Housing: House mice individually in metabolic cages for 24 hours to allow for acclimatization and collection of baseline urine.
-
Urine Collection: Collect urine over a 24-hour period. To prevent evaporation, a layer of mineral oil can be added to the collection tube.
-
Water Deprivation (Optional): For studies on maximal urine concentrating ability, water is withdrawn for a period of 12-24 hours.
-
Sample Processing: Centrifuge the collected urine at 1,000 x g for 5 minutes to pellet any debris.
-
Osmolality Measurement: Determine the osmolality of the supernatant using a vapor pressure or freezing point depression osmometer.
Measurement of Osmotic Water Permeability in Isolated Perfused Kidney Tubules:
-
Tubule Dissection: Isolate individual collecting duct segments from the kidney of the mouse under a dissecting microscope.
-
Tubule Perfusion: Mount the isolated tubule on concentric glass pipettes and perfuse the lumen with a physiological solution.
-
Osmotic Gradient Creation: Rapidly change the bathing solution to one with a different osmolality (e.g., by adding mannitol) to create a transepithelial osmotic gradient.
-
Volume Change Measurement: Monitor the change in tubule diameter over time using video microscopy. The rate of swelling or shrinking is proportional to the osmotic water permeability.
-
Calculation: Calculate the osmotic water permeability coefficient (Pf) from the initial rate of volume change, the osmotic gradient, and the tubule surface area.
Signaling and Functional Redundancy in the Kidney Collecting Duct
Caption: Redundancy of AQP3 and AQP4 at the basolateral membrane of kidney principal cells.
Brain: Regulating Water Homeostasis and Cerebrospinal Fluid Dynamics
In the brain, AQP4 is the predominant aquaporin, highly expressed in astrocyte foot processes at the blood-brain barrier and glia limitans. It plays a crucial role in water homeostasis, glymphatic fluid flow, and the formation and resolution of brain edema. AQP1 is primarily found in the choroid plexus, where it is involved in cerebrospinal fluid (CSF) production. While their primary locations are distinct, evidence from double knockout mice suggests a degree of functional interaction and redundancy in maintaining overall brain water balance.
Quantitative Data from Aquaporin Knockout Mice
| Genotype | CSF Production (µl/min) | Intracranial Pressure (cm H2O) | Brain Water Content (%) | Notes |
| Wild-Type | ~0.37 | ~9.5 | ~78 | Normal CSF dynamics and brain water content. |
| AQP1-/- | Reduced by ~25% | 4.2 ± 0.4 | Unchanged at baseline | Demonstrates the role of AQP1 in CSF production.[6][7] |
| AQP4-/- | Reduced | Reduced | Increased in a model of subarachnoid hemorrhage | Highlights the critical role of AQP4 in brain water clearance.[8] |
| AQP1-/- / AQP4-/- | Further Reduced | Similar to single KOs | Significantly reduced CSF outflow and ventricular compliance, indicating that both AQPs contribute to overall CSF homeostasis.[4] |
Experimental Protocols
Measurement of Cerebrospinal Fluid (CSF) Production in Mice:
-
Animal Preparation: Anesthetize the mouse and place it in a stereotaxic frame.
-
Ventriculo-Cisternal Perfusion: Insert a cannula into a lateral ventricle for infusion of artificial CSF (aCSF) containing an inulin-fluorescein isothiocyanate (FITC) tracer. Insert a second cannula into the cisterna magna for CSF collection.
-
Perfusion and Collection: Perfuse the ventricles with the aCSF tracer at a constant rate. Collect the outflowing CSF from the cisterna magna at timed intervals.
-
Tracer Concentration Measurement: Measure the concentration of the inulin-FITC tracer in the infusate and the collected CSF samples using a spectrophotometer.
-
Calculation: Calculate the CSF production rate based on the dilution of the tracer during its passage through the ventricular system.
Determination of Brain Water Content (Wet/Dry Method):
-
Brain Extraction: Euthanize the mouse and immediately dissect the brain.
-
Wet Weight Measurement: Promptly weigh the whole brain or specific brain regions to obtain the wet weight.
-
Drying: Place the brain tissue in an oven at 60-100°C for 24-72 hours until a constant dry weight is achieved.
-
Dry Weight Measurement: Weigh the dried brain tissue to obtain the dry weight.
-
Calculation: Calculate the percentage of brain water content using the formula: [(Wet Weight - Dry Weight) / Wet Weight] x 100.[9][10]
Aquaporin Roles in Cerebrospinal Fluid Homeostasis
Caption: Distinct but complementary roles of AQP1 and AQP4 in brain fluid dynamics.
Salivary Glands: Enabling Saliva Secretion
Saliva production is a two-step process involving the secretion of an isotonic primary fluid by acinar cells, followed by ductal modification. AQP5, located at the apical membrane of acinar cells, is the primary water channel facilitating this initial fluid secretion. Other aquaporins, such as AQP1 in myoepithelial and endothelial cells and AQP3 at the basolateral membrane of acinar cells, are also present, suggesting potential for functional overlap.
Quantitative Data from Aquaporin Knockout Mice
| Genotype | Pilocarpine-Stimulated Saliva Flow Rate (µl/min/g body weight) | Saliva Osmolality (mOsm/kg) | Acinar Cell Water Permeability (% of Wild-Type) | Notes |
| Wild-Type | ~15 | ~150 | 100% | Normal saliva secretion. |
| AQP1-/- | No significant change | No significant change | Not reported | Suggests AQP1 is not essential for stimulated saliva secretion.[11] |
| AQP4-/- | No significant change | No significant change | Not reported | Indicates AQP4 does not play a major role in saliva secretion.[11] |
| AQP5-/- | Reduced by >60% | ~420 (Hypertonic) | Parotid: ~35%, Sublingual: ~23% | Demonstrates the critical and largely non-redundant role of AQP5 in saliva secretion.[11][12] |
Experimental Protocols
Pilocarpine-Stimulated Saliva Collection in Mice:
-
Animal Preparation: Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Pilocarpine (B147212) Administration: Inject the mouse intraperitoneally with pilocarpine (a muscarinic agonist) to stimulate saliva secretion. A typical dose is 0.5 mg/kg body weight.
-
Saliva Collection: Carefully collect saliva from the oral cavity using a pre-weighed cotton ball or a micropipette for a defined period (e.g., 15 minutes).
-
Volume/Weight Determination: Determine the volume of collected saliva by weighing the cotton ball before and after collection or by direct measurement with a micropipette.
-
Normalization: Normalize the saliva volume to the mouse's body weight and the collection time.
Measurement of Water Permeability in Isolated Salivary Gland Acinar Cells:
-
Acinar Cell Isolation: Isolate acini from the salivary glands by enzymatic digestion (e.g., with collagenase) followed by mechanical dissociation.
-
Cell Loading: Load the isolated acinar cells with a fluorescent dye that is sensitive to cell volume changes, such as calcein-AM.
-
Perfusion and Osmotic Challenge: Place the loaded cells in a perfusion chamber on a confocal microscope stage. Induce cell swelling or shrinkage by rapidly changing the perfusate to a hypotonic or hypertonic solution, respectively.
-
Fluorescence Imaging: Record the changes in fluorescence intensity within a defined intracellular region over time. The change in fluorescence is proportional to the change in cell volume.
-
Permeability Calculation: Calculate the osmotic water permeability from the initial rate of change in cell volume.[13]
Aquaporin Localization and Function in Salivary Acini
Caption: AQP5 is the key player in saliva secretion, with AQP1 and AQP3 in supporting roles.
Liver: A Complex Network for Bile Formation
The liver expresses multiple aquaporin isoforms, including AQP8 and AQP9 in hepatocytes and AQP1 in cholangiocytes, suggesting a high degree of functional redundancy in bile formation. AQP8 is primarily involved in water transport into the bile canaliculi, while AQP9, an aquaglyceroporin, facilitates the transport of water, glycerol (B35011), and other small solutes across the sinusoidal membrane of hepatocytes.
Quantitative Data from Aquaporin Knockout Mice
| Genotype | Bile Flow (µl/min/g liver) | Bile Osmolality (mOsm/kg) | Notes |
| Wild-Type | ~1.5 | ~300 | Normal bile flow and composition. |
| AQP8-/- | Reduced | Increased | Leads to the secretion of more concentrated bile, suggesting AQP8 is important for diluting bile.[14][15] |
| AQP9-/- | No significant change | No significant change in some studies | AQP9's primary role appears to be in glycerol and solute transport, with a lesser, possibly redundant, role in water transport for bile formation.[9] |
| AQP1-/- (in cholangiocytes) | No decrease in water permeability | - | Compensatory upregulation of other aquaporins, like AQP8, was hypothesized to explain this lack of a strong phenotype.[9] |
Experimental Protocols
Measurement of Bile Flow in Mice:
-
Animal Preparation: Anesthetize the mouse and perform a midline laparotomy to expose the common bile duct.
-
Bile Duct Cannulation: Carefully cannulate the common bile duct with a fine polyethylene (B3416737) tube (e.g., PE-10).
-
Bile Collection: Collect bile into a pre-weighed tube for a defined period (e.g., 30-60 minutes).
-
Flow Rate Calculation: Determine the bile flow rate by weighing the collected bile and normalizing it to the liver weight and collection time.
-
Bile Composition Analysis: The collected bile can be used for further analysis of osmolality and solute concentrations.
Measurement of Osmotic Water Permeability in Isolated Hepatocytes:
-
Hepatocyte Isolation: Isolate hepatocytes from the mouse liver by collagenase perfusion.
-
Cell Swelling Assay: Resuspend the isolated hepatocytes in an isotonic buffer and then rapidly expose them to a hypotonic buffer.
-
Volume Measurement: Monitor the change in hepatocyte volume over time using light microscopy and image analysis software or by measuring the uptake of a radioactive water tracer (e.g., ³H₂O) using a silicone oil centrifugation technique.[16]
-
Permeability Calculation: Calculate the osmotic water permeability coefficient (Pf) from the initial rate of cell swelling.
Aquaporin Redundancy in Hepatobiliary Water Transport
References
- 1. Altered Expression of AQP1 and AQP4 in Brain Barriers and Cerebrospinal Fluid May Affect Cerebral Water Balance during Chronic Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocyte Aquaporins AQP8 and AQP9 Are Engaged in the Hepatic Lipid and Glucose Metabolism Modulating the Inflammatory and Redox State in Milk-Supplemented Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aquaporin-8 ameliorates hepatic steatosis through farnesoid X receptor in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AQP1 and AQP4 Contribution to Cerebrospinal Fluid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of Salivary Gland AQP5 under Normal and Pathologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Measure Water Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological and pathological impact of AQP1 knockout in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of aquaporin-4 results in glymphatic system dysfunction via brain-wide interstitial fluid stagnation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aquaporins in Biliary Function: Pathophysiological Implications and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osmotic swelling of hepatocytes increases membrane conductance but not membrane capacitance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defective secretion of saliva in transgenic mice lacking aquaporin-5 water channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Salivary Acinar Cells from Aquaporin 5-deficient Mice Have Decreased M" by Carissa M. Krane, James E. Melvin et al. [ecommons.udayton.edu]
- 13. ecommons.udayton.edu [ecommons.udayton.edu]
- 14. Hepatocyte aquaporin 8-mediated water transport facilitates bile dilution and prevents gallstone formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hepatocyte membrane water permeability measured by silicone layer filtering centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of CHIP28 orthologs in different species
A Comparative Analysis of CHIP28 Orthologs: Function, Structure, and Regulation Across Species
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound (also known as Aquaporin-1 or AQP1) orthologs across different species. The analysis is supported by experimental data on performance, detailed methodologies, and visualizations of key biological pathways.
This compound, the first identified water channel protein, is a member of the major intrinsic protein (MIP) superfamily.[1][2] These proteins are integral to facilitating the rapid transport of water across cell membranes in response to osmotic gradients.[1][3][4] Found across all kingdoms of life, from bacteria to plants and mammals, this compound orthologs exhibit both conserved core functions and species-specific adaptations in their structure, permeability, and regulatory mechanisms.[5][6] Understanding these differences is crucial for applications ranging from agricultural biotechnology to the development of novel therapeutics.
Performance Comparison of this compound Orthologs
The primary function of this compound and its orthologs is the selective and efficient transport of water. Key performance indicators include the osmotic water permeability coefficient (Pf) and the activation energy (Ea) for water transport. A higher Pf value indicates greater water transport efficiency, while a lower Ea suggests a more facilitated, channel-mediated transport as opposed to simple diffusion across the lipid bilayer.
| Ortholog | Species | Host System for Measurement | Osmotic Water Permeability (Pf) | Activation Energy (Ea) (kcal/mol) | Solute Permeability | Reference |
| AQP1 | Homo sapiens (Human) | Xenopus oocytes / Proteoliposomes | 5.43–11.7 x 10-14 cm³/s/monomer | ~5 | Strictly water selective; impermeable to ions and small solutes like urea (B33335) and glycerol (B35011) under normal conditions.[2][7][8] | [9][10][11] |
| AqpZ | Escherichia coli | Proteoliposomes | ≥ 10 x 10-14 cm³/s/subunit | 3.7 | Strictly water selective; does not transport glycerol, urea, or sorbitol.[2][7] | [2] |
| PIP2;1 | Arabidopsis thaliana | Lily pollen protoplasts | 16.72 µm/s | Not reported | Primarily water; some plant PIPs can transport other small molecules like hydrogen peroxide.[12] | [13] |
| PIP2;2 | Arabidopsis thaliana | Lily pollen protoplasts | 12.37 µm/s | Not reported | Primarily water. | [13] |
Structural Comparison of this compound Orthologs
This compound orthologs share a conserved three-dimensional structure, typically forming tetramers in the cell membrane, with each monomer functioning as an independent water channel.[2][14] Each monomer consists of six transmembrane α-helices and two short, pore-forming half-helices containing the highly conserved Asparagine-Proline-Alanine (NPA) motifs.[1][3] The specificity for water is determined by a narrow constriction region within the pore, known as the aromatic/arginine (ar/R) selectivity filter.[1]
| Feature | Human AQP1 | E. coli AqpZ | Arabidopsis thaliana PIPs |
| Quaternary Structure | Homotetramer | Homotetramer | Homotetramers and heterotetramers |
| NPA Motifs | Conserved | Conserved | Conserved |
| ar/R Selectivity Filter | Conserved residues ensure strict water selectivity. | Conserved residues ensure strict water selectivity. | Variations in this region can lead to the transport of other small solutes. |
| Regulation by Mercurials | Inhibited | Not inhibited (lacks the key cysteine residue) | Variable |
Experimental Protocols
Measurement of Water Permeability in Xenopus Oocytes
-
cRNA Preparation and Injection: The coding sequence of the this compound ortholog is subcloned into an appropriate vector for in vitro transcription to produce capped cRNA. The cRNA is then injected into mature Xenopus laevis oocytes.
-
Expression: Oocytes are incubated for 2-5 days to allow for the expression and insertion of the protein into the plasma membrane.
-
Swelling Assay: Oocytes are transferred from an isotonic buffer to a hypotonic buffer, creating an osmotic gradient. The change in oocyte volume over time is monitored using video microscopy.
-
Calculation of Pf: The rate of swelling is used to calculate the osmotic water permeability coefficient (Pf).[14][15]
Measurement of Water Permeability in Proteoliposomes
-
Protein Expression and Purification: The this compound ortholog is overexpressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.
-
Reconstitution into Liposomes: The purified protein is reconstituted into artificial lipid vesicles (liposomes) to form proteoliposomes.
-
Stopped-Flow Spectrophotometry: The proteoliposome suspension is rapidly mixed with a hypertonic solution in a stopped-flow apparatus. The resulting osmotic water efflux causes the vesicles to shrink, which increases the intensity of scattered light at a 90° angle.
-
Calculation of Pf: The rate of change in light scattering is proportional to the rate of water transport and is used to calculate Pf.[1][15]
Signaling Pathways and Regulation
The activity and cellular localization of this compound orthologs are tightly regulated by diverse signaling pathways, which vary significantly across species.
Regulation of Human AQP1
In humans, AQP1 function is modulated by phosphorylation and membrane trafficking in response to various stimuli. Key regulatory pathways include:
-
cAMP/PKA Pathway: Hormonal signals can increase intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). PKA can then phosphorylate AQP1, leading to its translocation from intracellular vesicles to the plasma membrane, thereby increasing cell surface water permeability.[16]
-
Ca²⁺/Calmodulin Pathway: Osmotic stress can trigger an influx of calcium (Ca²⁺), which activates Calmodulin (CaM) and subsequently Calmodulin-dependent Kinase II (CaMKII). This pathway is involved in regulating the membrane localization and activity of AQP1 in response to changes in cell volume.[17]
Regulation of Plant Aquaporins
Plant aquaporins are regulated by a complex network of signaling pathways in response to developmental cues and environmental stresses such as drought, salinity, and cold.
Regulation of E. coli AqpZ
In contrast to eukaryotes, the regulation of E. coli's AqpZ is primarily at the level of gene expression.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Functional reconstitution and characterization of AqpZ, the E. coli water channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycerol permeability of mutant aquaporin 1 and other AQP-MIP proteins: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single-channel water permeabilities of Escherichia coli aquaporins AqpZ and GlpF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of aquaporins in plants under stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular cloning and characterization of AqpZ, a water channel from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural determinants of water permeation through aquaporin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theory and Simulation of Water Permeation in Aquaporin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aquaporin water channels – from atomic structure to clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NEW EMBO MEMBER’S REVIEW: The importance of aquaporin water channel protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Ectopic expression of Arabidopsis thaliana plasma membrane intrinsic protein 2 aquaporins in lily pollen increases the plasma membrane water permeability of grain but not of tube protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Mechanisms and Pharmacological Modulators Governing Diverse Aquaporin Functions in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of the Escherichia coli water channel gene aqpZ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aquaporin 1 mediates early responses to osmotic stimuli in endothelial cells via the calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation of CHIP28 Inhibitors in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Channel-forming Integral Protein of 28 kDa (CHIP28), also known as Aquaporin-1 (AQP1), represents a significant therapeutic target for a variety of pathological conditions, including edema, glaucoma, and cancer metastasis.[1][2] The validation of small molecule inhibitors of this compound in relevant cellular models is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the performance of various this compound inhibitors, supported by experimental data from cellular validation assays.
Comparative Efficacy of this compound Inhibitors
The inhibitory potency of various compounds against this compound (AQP1) has been evaluated using several cellular and cell-free assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) serves as a key metric for comparing these inhibitors. However, it is important to note that reported values can vary between different experimental systems due to factors such as cell type, inhibitor solubility, and assay methodology.[3]
| Inhibitor | Assay Type | Cellular Model/System | IC50 / EC50 (µM) | Reference |
| Mercuric Chloride (HgCl2) | Stopped-flow Light Scattering | Human/Rat Erythrocytes | >95% inhibition at 300 µM | [1] |
| Xenopus Oocyte Swelling | AQP1-expressing oocytes | Potent, but non-specific | [3] | |
| AqB013 | Xenopus Oocyte Swelling | AQP1-expressing oocytes | ~20 | [4] |
| Aromatic Sulfonamides (e.g., Compound 1) | Xenopus Oocyte Swelling | AQP1-expressing oocytes | 3-30 | [2] |
| Dihydrobenzofurans (e.g., Compound 4) | Xenopus Oocyte Swelling | AQP1-expressing oocytes | 3-30 | [2] |
| Virtual Screening Compounds (#1, #2, #3) | Xenopus Oocyte Swelling | AQP1-expressing oocytes | 8-20 | [1] |
| Stopped-flow Light Scattering | Human Erythrocytes | No significant inhibition | [1] | |
| NSC164914, NSC670229, NSC168597, NSC301460 | Stopped-flow Light Scattering | Rat Erythrocytes & AQP4-expressing vesicles | 20-50 |
Note: There is a notable discrepancy in the literature regarding the efficacy of some reported AQP1 inhibitors. A comprehensive study re-evaluating 12 putative small-molecule inhibitors found no significant AQP1 inhibition in robust assays like stopped-flow light scattering in erythrocytes, despite prior reports of activity in Xenopus oocyte swelling assays.[1] This highlights the importance of using multiple, well-validated assays for confirming inhibitor activity.
Key Experimental Protocols for Inhibitor Validation
Accurate and reproducible validation of this compound inhibitors relies on standardized experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
Xenopus Oocyte Swelling Assay
This assay measures the osmotic water permeability of Xenopus laevis oocytes expressing this compound. A decrease in the rate of swelling in the presence of an inhibitor indicates its efficacy.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Microinject oocytes with this compound (AQP1) cRNA. Inject a separate group with water to serve as a control. Incubate for 2-3 days to allow for protein expression.
-
Inhibitor Incubation: Incubate the oocytes in a culture medium containing the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.[5]
-
Osmotic Challenge: Transfer individual oocytes to a hypertonic solution and immediately begin recording video images.
-
Data Acquisition: Continuously monitor the oocyte's cross-sectional area as it swells due to water influx.
-
Analysis: Calculate the initial rate of volume change (dV/dt) and determine the osmotic water permeability coefficient (Pf). Compare the Pf values of inhibitor-treated oocytes to control oocytes to determine the percentage of inhibition and calculate the IC50.[5]
Stopped-Flow Light Scattering Assay
This technique measures rapid changes in cell or vesicle volume in response to an osmotic gradient by detecting changes in light scattering. It is a high-resolution method for quantifying water permeability.
Methodology:
-
Sample Preparation:
-
Erythrocytes: Isolate fresh human or rat erythrocytes, which endogenously express high levels of this compound. Wash and resuspend in an isotonic buffer.
-
Proteoliposomes: Purify this compound protein and reconstitute it into lipid vesicles (proteoliposomes).
-
-
Inhibitor Incubation: Incubate the erythrocyte suspension or proteoliposomes with the test inhibitor or vehicle control.
-
Stopped-Flow Measurement:
-
Rapidly mix the cell/vesicle suspension with a hypertonic solution in a stopped-flow apparatus. This creates an osmotic gradient, causing water to exit the cells/vesicles and they shrink.
-
Measure the change in 90° light scattering at a wavelength of 520 nm over a short time course (e.g., 1-2 seconds). The increase in light scattering corresponds to cell/vesicle shrinkage.[2]
-
-
Data Analysis: Fit the light scattering curve to an exponential function to determine the rate constant of water efflux. Calculate the osmotic water permeability and compare between inhibitor-treated and control samples to determine the percentage of inhibition.[2]
Calcein (B42510) Fluorescence Quenching Assay
This is a high-throughput screening method that uses the self-quenching properties of the fluorescent dye calcein to measure changes in cell volume.
Methodology:
-
Cell Culture: Plate this compound-overexpressing cells (e.g., CHO cells) in a 96-well plate and grow to confluence.
-
Calcein Loading: Load the cells with calcein-AM, a membrane-permeable precursor that is converted to fluorescent calcein by intracellular esterases. Wash to remove extracellular dye.[6]
-
Inhibitor Incubation: Add the test compounds to the wells and incubate.
-
Fluorescence Measurement:
-
Use a fluorescence plate reader to measure the baseline calcein fluorescence.
-
Inject a hypotonic solution to induce cell swelling, which dilutes the intracellular calcein and increases fluorescence (dequenching).
-
Continuously record the fluorescence intensity over time.[6]
-
-
Data Analysis: The initial rate of fluorescence increase is proportional to the rate of water influx. Compare the rates in the presence and absence of inhibitors to determine their activity.[6]
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound inhibitors on the migratory capacity of cells, a key process in cancer metastasis and angiogenesis where this compound is implicated.
Methodology:
-
Cell Seeding: Grow a confluent monolayer of cells (e.g., cancer cell lines or endothelial cells) in a culture plate.
-
Creating the "Wound": Create a cell-free gap in the monolayer using a sterile pipette tip or a culture insert.[7]
-
Inhibitor Treatment: Wash the cells to remove debris and add fresh media containing the test inhibitor or vehicle control. To ensure that the observed effects are due to migration and not proliferation, it is recommended to use serum-free media or a proliferation inhibitor.[8]
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.[7]
-
Data Analysis: Measure the width or area of the wound at each time point. Calculate the rate of wound closure and compare it between inhibitor-treated and control cells to assess the impact on cell migration.
Signaling Pathways and Experimental Workflows
The function of this compound, particularly in pathological contexts like cancer, is intertwined with various cellular signaling pathways. Understanding these connections is crucial for developing targeted therapies.
This compound and Wnt/β-Catenin Signaling in Cancer Progression
This compound has been shown to interact with components of the Wnt/β-catenin signaling pathway, which is a key regulator of cell proliferation, differentiation, and migration.[9] This interaction can promote tumor progression.
This compound in Angiogenesis via FAK Signaling
This compound plays a role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. This is partly mediated through its interaction with Focal Adhesion Kinase (FAK), a key regulator of cell migration and adhesion.[10]
This compound and MAPK/ERK Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Some studies suggest that this compound expression can be induced by MAPK/ERK signaling, and in turn, may influence downstream cellular processes.[11][12]
References
- 1. Aquaporin-Targeted Therapeutics: State-of-the-Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Mammalian Aquaporin Water Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibidi.com [ibidi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. mdpi.com [mdpi.com]
- 10. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK Induces AQP1 Expression in Astrocytes Following Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of MAPK ERK activation in upregulation of water channel protein aquaporin 1 in a mouse model of Bell's palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CHIP28 (Aquaporin-1) in a Laboratory Setting
Essential guidance for the safe handling and disposal of CHIP28, also known as Aquaporin-1 (AQP1), is critical for maintaining laboratory safety and compliance. As a channel protein integral to cellular water transport, proper disposal procedures focus on the decontamination of biological materials rather than chemical neutralization.[1][2][3][4][5] This guide provides researchers, scientists, and drug development professionals with a clear, step-by-step framework for managing this compound/AQP1 waste.
Identification and Hazard Assessment
This compound is a 28-kDa integral membrane protein, first identified in human red blood cells, and is now more commonly known as Aquaporin-1 (AQP1).[2][3][4] It functions as a water channel in various tissues.[5] While the protein itself is not classified as a hazardous chemical, any materials contaminated with it (e.g., cell cultures, solutions, labware) are considered biological waste. If the protein has been produced using recombinant DNA (rDNA) technology, the waste must be handled according to NIH guidelines for rDNA, which mandate decontamination before disposal.[6]
Key Considerations:
-
Source Material: Is the AQP1 derived from human/animal tissues, or is it a recombinant protein?
-
Contamination: Are there other hazardous materials present, such as chemical inhibitors, radioisotopes, or other biohazards?
-
Physical State: Is the waste liquid (e.g., culture media, buffer solutions) or solid (e.g., petri dishes, pipette tips, gels)?
Decontamination and Disposal Procedures
The primary goal is to denature and decontaminate the protein and any associated biological material before disposal. The two main methods for this are chemical disinfection and autoclaving.[7][8][9]
Liquid Waste Disposal (Buffers, Culture Media):
Liquid waste containing this compound/AQP1 must be decontaminated before it can be poured down the drain.[6][10] Chemical disinfection is a common and effective method.
-
Procedure:
-
Collect all liquid waste in a designated, leak-proof container that is properly labeled.
-
Add a chemical disinfectant, such as bleach (sodium hypochlorite), to the liquid waste.
-
Allow for a sufficient contact time to ensure complete decontamination.
-
After decontamination, the treated liquid can typically be disposed of down a sanitary sewer, followed by flushing with a large volume of water.[11][12]
-
Solid Waste Disposal (Gels, Pipette Tips, Culture Plates):
Solid laboratory waste contaminated with this compound/AQP1 should be segregated and treated as biohazardous waste.
-
Procedure:
-
Collect all contaminated solid waste (e.g., gels, gloves, pipette tips, flasks) in a designated biohazard bag.[12]
-
This bag should be placed within a secondary rigid, leak-proof container marked with the universal biohazard symbol.
-
The waste must then be decontaminated, typically via autoclaving.
-
Following successful autoclaving, the decontaminated waste can often be disposed of as regular trash, depending on institutional policies.[10]
-
Experimental Protocol: Chemical Decontamination of Liquid Waste
This protocol outlines the standard procedure for disinfecting liquid biological waste containing proteins like this compound/AQP1 using sodium hypochlorite (B82951) (bleach).
Materials:
-
Liquid waste containing this compound/AQP1
-
Standard household bleach (typically 5-8.25% sodium hypochlorite)
-
Designated liquid waste container
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Methodology:
-
Segregation: Collect all liquid waste suspected of being contaminated with this compound/AQP1 into a clearly labeled, leak-proof carboy or flask. Do not mix with other chemical wastes like solvents.[13][14]
-
Disinfection: Add fresh bleach to the liquid waste to achieve a final concentration of 10% bleach (a 1:10 dilution). For example, add 100 mL of bleach to 900 mL of liquid waste.[6][12]
-
Contact Time: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of all biological material.[6][11]
-
Disposal: After the contact time has elapsed, carefully pour the decontaminated solution down a laboratory sink, followed by flushing with copious amounts of running water to dilute the mixture and protect the plumbing.[12][15]
Quantitative Data for Decontamination
For effective chemical disinfection, specific concentrations and contact times are crucial. The table below summarizes recommended parameters for common laboratory disinfectants used on protein-containing biohazardous waste.
| Disinfectant | Final Concentration | Minimum Contact Time | Target Waste Type |
| Sodium Hypochlorite (Bleach) | 0.5% (for high organic loads)[11] or 10% final volume of commercial bleach[6][12] | 30 minutes[6][11] | Liquid waste with proteins/media |
| Virkon | 1-2% solution | 10-60 minutes | Liquid and surface decontamination |
| Trigene | 2% (1:50 dilution) | 60 minutes | Liquid waste (low organic load)[11] |
Visualizing the Disposal Workflow
To ensure procedural clarity, the following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound/AQP1 waste.
References
- 1. Aquaporin - Wikipedia [en.wikipedia.org]
- 2. Aquaporin CHIP: the archetypal molecular water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Aquaporin-1 - Wikipedia [en.wikipedia.org]
- 6. med.nyu.edu [med.nyu.edu]
- 7. virology-online.com [virology-online.com]
- 8. uab.cat [uab.cat]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. auckland.ac.nz [auckland.ac.nz]
- 12. youtube.com [youtube.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. nswai.org [nswai.org]
- 15. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
Essential Safety and Handling Guide for CHIP28 (Aquaporin-1)
This document provides crucial safety and logistical protocols for the handling, storage, and disposal of CHIP28, also known as Aquaporin-1 (AQP1).[1][2] Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the protein for research applications.
Hazard Identification and Risk Assessment
This compound (AQP1) is a recombinant integral membrane protein.[1][3] The protein itself is not considered biologically hazardous. The primary risks associated with its handling stem from the reagents used in its storage buffers and the potential for microbial contamination from the expression system. Therefore, all work should be conducted under Biosafety Level 1 (BSL-1) or equivalent laboratory standards.
-
Primary Risks:
-
Chemical Exposure: Buffers may contain detergents, reducing agents (e.g., DTT, β-mercaptoethanol), or cryoprotectants (e.g., glycerol) that can be irritants.
-
Microbial Contamination: Residual components from the expression host (e.g., E. coli) may be present.
-
Physical Hazards: Handling of cryogenic materials (e.g., liquid nitrogen, dry ice) for storage poses a risk of cold burns.
-
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize risk. The required level of PPE varies with the specific task being performed.
| Task | Required PPE | Justification |
| Retrieving from Storage | Lab Coat, Safety Glasses, Cryogenic/Thermal Gloves | Protects against splashes and extreme cold from -80°C freezers or liquid nitrogen. |
| Thawing and Aliquoting | Lab Coat, Safety Goggles, Nitrile Gloves | Prevents skin contact with protein solution and buffers; protects eyes from potential splashes. |
| Solution Preparation | Lab Coat, Safety Goggles, Nitrile Gloves | Standard protection against chemical splashes from buffer components. |
| Experimental Use | Lab Coat, Safety Glasses, Nitrile Gloves | Basic protection during low-volume experimental procedures. |
| Spill Cleanup / Disposal | Lab Coat, Safety Goggles, Nitrile Gloves (double-gloving recommended) | Enhanced protection when handling potentially contaminated waste or larger volumes. |
Below is a logical diagram for selecting the appropriate PPE based on the handling task.
Caption: PPE selection workflow for this compound handling.
Quantitative Data and Storage Plan
Proper storage is critical to maintain the structural and functional integrity of this compound (AQP1). Repeated freeze-thaw cycles should be avoided.[4] It is highly recommended to aliquot the protein into single-use volumes upon first thaw.
| Parameter | Value | Source |
| Full Name | Aquaporin-1 (AQP1) | [1] |
| Alternate Names | This compound, Channel-like integral membrane protein of 28 kDa | [1][5] |
| Molecular Weight | ~28.5 kDa (monomer) | [5][6] |
| Isoelectric Point (pI) | 6.65 | [6] |
| Storage Condition | Temperature | Duration | Key Considerations |
| Long-Term Storage | -80°C | Months to Years | Ideal for preserving protein integrity.[4] Use of a cryoprotectant (e.g., 10-20% glycerol) is recommended. |
| Short-Term Storage | -20°C | Weeks to Months | Suitable for aliquots that will be used relatively soon.[4] |
| Working Solution | 4°C | 1-3 Days | For immediate experimental use. Minimize time at this temperature to prevent degradation.[4] |
Operational Plan and Experimental Protocols
The following protocol details a standard procedure for safely handling a frozen stock of this compound (AQP1) for experimental use.
-
Preparation:
-
Don appropriate PPE: lab coat, safety goggles, and nitrile gloves.
-
Prepare a tube rack and pre-labeled, single-use microcentrifuge tubes for aliquots.
-
Retrieve the frozen stock vial of this compound from the -80°C freezer using thermal gloves.
-
-
Thawing:
-
Place the vial in an ice bucket or a 4°C cold block to thaw slowly. Thawing on ice minimizes thermal stress and potential degradation.
-
Do not thaw at room temperature or in a warm water bath, as this can compromise protein stability.
-
Once thawed, gently vortex the vial for 2-3 seconds at a low speed to ensure a homogenous solution. Avoid vigorous shaking, which can cause denaturation and aggregation.
-
-
Aliquoting:
-
Carefully pipette the desired single-use volumes (e.g., 10-50 µL) into the pre-labeled tubes.
-
Work quickly and on ice to keep the protein cold throughout the process.
-
-
Storage of Aliquots:
-
Immediately cap the new aliquot tubes and flash-freeze them using liquid nitrogen or a dry ice/ethanol (B145695) bath.
-
Transfer the frozen aliquots to a pre-labeled box for long-term storage at -80°C.
-
Update your laboratory inventory to reflect the new aliquots. Avoid refreezing the original stock vial if possible.
-
The diagram below illustrates the general workflow for handling recombinant proteins like this compound in a laboratory setting.
Caption: General laboratory workflow for this compound.
Disposal Plan
All materials that have come into contact with this compound (AQP1) protein solutions, including pipette tips, tubes, and gloves, must be treated as biohazardous waste.
-
Decontamination: Liquid waste containing the protein should be decontaminated by adding bleach to a final concentration of 10% or ethanol to 70% and allowing a contact time of at least 30 minutes.
-
Collection: Collect all solid waste (tubes, tips, etc.) in a designated biohazard waste bag.
-
Final Disposal: Dispose of the decontaminated liquid and solid biohazardous waste according to your institution's specific environmental health and safety guidelines.
Emergency Procedures
Follow these procedures in the event of an accidental spill or exposure. Always consult the material's Safety Data Sheet (SDS) for specific chemical hazards.[7]
-
Minor Spill (on benchtop):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (lab coat, goggles, double gloves), cover the spill with absorbent pads.
-
Apply a 10% bleach solution to the absorbent material, working from the outside in.
-
Allow a 30-minute contact time for decontamination.
-
Collect all materials in a biohazard bag for disposal.
-
-
Personal Contamination:
-
Skin: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eyes: Immediately flush with copious amounts of water at an eyewash station for at least 15 minutes. Keep eyelids open.
-
Seek medical attention if irritation persists or if a large area of skin is affected. Report the incident to your laboratory supervisor.
-
References
- 1. proteopedia.org [proteopedia.org]
- 2. Aquaporin-1 - Wikipedia [en.wikipedia.org]
- 3. Aquaporin CHIP: the archetypal molecular water channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genextgenomics.com [genextgenomics.com]
- 5. uniprot.org [uniprot.org]
- 6. Aquaporin_1 [collab.its.virginia.edu]
- 7. bionmr.unl.edu [bionmr.unl.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
